MK-2 Dye
Description
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Properties
Molecular Formula |
C58H70N2O2S4 |
|---|---|
Molecular Weight |
955.5 g/mol |
IUPAC Name |
(E)-2-cyano-3-[5-[5-[5-[5-(9-ethylcarbazol-3-yl)-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C58H70N2O2S4/c1-6-11-15-19-25-40-34-52(63-50(40)38-45(39-59)58(61)62)55-43(27-21-17-13-8-3)36-54(65-55)57-44(28-22-18-14-9-4)37-53(66-57)56-42(26-20-16-12-7-2)35-51(64-56)41-31-32-49-47(33-41)46-29-23-24-30-48(46)60(49)10-5/h23-24,29-38H,6-22,25-28H2,1-5H3,(H,61,62)/b45-38+ |
InChI Key |
FOELOZKDLHJOHT-XLDZHHEVSA-N |
Isomeric SMILES |
CCCCCCC1=C(SC(=C1)C2=C(C=C(S2)C3=C(C=C(S3)C4=C(C=C(S4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)CC)CCCCCC)CCCCCC)CCCCCC)/C=C(\C#N)/C(=O)O |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C2=C(C=C(S2)C3=C(C=C(S3)C4=C(C=C(S4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)CC)CCCCCC)CCCCCC)CCCCCC)C=C(C#N)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
MK-2 Dye: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
MK-2 dye is a metal-free organic sensitizer (B1316253) that has garnered significant attention in the field of dye-sensitized solar cells (DSSCs). Its molecular architecture, based on an oligothiophene framework, is a classic example of a donor-π bridge-acceptor (D-π-A) structure, which is pivotal for its photosensitizing capabilities.[1] This technical guide provides a detailed examination of the chemical structure and properties of the this compound.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of the this compound are summarized in the table below. These properties are essential for understanding its behavior in various applications, particularly in the context of photovoltaic cells.
| Property | Value |
| IUPAC Name | 2-Cyano-3-[5′′′-(9-ethyl-9H-carbazol-3-yl)-3′,3′′,3′′′,4-tetra-n-hexyl-[2,2′,5′,2′′,5′′,2′′′]-quater thiophen-5-yl] acrylic acid |
| Synonyms | metal free solar cell dye |
| CAS Number | 1037440-21-3 |
| Molecular Formula | C₅₈H₇₀N₂O₂S₄ |
| Molecular Weight | 955.45 g/mol |
| Melting Point | 181-185 °C[2][3] |
| Appearance | Not specified |
| Solubility | Soluble in Toluene, THF, Acetone, MEK, MIBK, Ethyl Acetate, DME, CPME, Butyl Acetate. Partially insoluble in highly polar solvents like MeOH, EtOH, 2-Propanol, n-BuOH, and Acetonitrile.[4] |
| Storage Temperature | 2-8°C[2][3] |
Chemical Structure
The chemical structure of the this compound is characterized by a carbazole (B46965) derivative serving as the electron donor, a tetrathiophene unit acting as the π-bridge, and a cyanoacrylic acid group functioning as the electron acceptor and anchoring group to the semiconductor surface in DSSCs.[1]
Caption: A simplified representation of the this compound's D-π-A structure.
Experimental Protocols
Detailed experimental protocols for the synthesis and application of this compound in dye-sensitized solar cells are often proprietary or described in patented procedures. However, the general methodology involves the synthesis of the carbazole donor, the oligothiophene π-bridge, and the cyanoacrylic acid acceptor, followed by their coupling to form the final dye molecule.
For the fabrication of DSSCs using MK-2, a common procedure involves:
-
Preparation of a nanocrystalline TiO₂ photoanode.
-
Adsorption of the this compound onto the TiO₂ surface by immersing the photoanode in a dye solution.
-
Assembly of the solar cell with a platinum-coated counter electrode and an electrolyte containing an I⁻/I₃⁻ redox couple.
The photovoltaic performance of the resulting device is then characterized under standard solar irradiation conditions.
Data Presentation
The following table summarizes key identifiers for the this compound.
| Identifier | Value |
| SMILES String | CCCCCCc1cc(sc1\C=C(/C#N)C(O)=O)-c2sc(cc2CCCCCC)-c3sc(cc3CCCCCC)-c4sc(cc4CCCCCC)-c5ccc6n(CC)c7ccccc7c6c5 |
| InChI | 1S/C58H70N2O2S4/c1-6-11-15-19-25-40-34-52(63-50(40)38-45(39-59)58(61)62)55-43(27-21-17-13-8-3)36-54(65-55)57-44(28-22-18-14-9-4)37-53(66-57)56-42(26-20-16-12-7-2)35-51(64-56)41-31-32-49-47(33-41)46-29-23-24-30-48(46)60(49)10-5/h23-24,29-38H,6-22,25-28H2,1-5H3,(H,61,62)/b45-38+ |
| InChI Key | FOELOZKDLHJOHT-XLDZHHEVSA-N |
References
MK-2 dye mechanism of action in DSSCs
An In-depth Technical Guide on the Core Mechanism of Action of MK-2 Dye in Dye-Sensitized Solar Cells (DSSCs)
Introduction
Dye-sensitized solar cells (DSSCs) represent a significant class of photovoltaic devices, offering a low-cost and environmentally friendly alternative to conventional silicon-based solar cells.[1][2] The core of a DSSC's function lies in a photosensitizer, or dye, which is responsible for harvesting light and initiating the process of converting solar energy into electricity.[3][4] While the most efficient early DSSCs utilized ruthenium-based complex sensitizers, research has increasingly focused on metal-free organic dyes due to their high molar extinction coefficients, tunable properties, and cost-effectiveness without the need for rare metals.[5]
Among these organic sensitizers, the alkyl-functionalized carbazole (B46965) dye, known as MK-2, has demonstrated high power conversion efficiencies and remarkable long-term stability, making it a subject of intensive study.[6] This guide provides a detailed technical overview of the this compound's mechanism of action within a DSSC, summarizing key performance data, experimental protocols, and the fundamental electronic processes involved.
Core Mechanism of Action in DSSCs
The operation of an MK-2 based DSSC is a photoelectrochemical process that can be broken down into five key steps. The fundamental structure involves a photoanode made of a porous, wide-bandgap semiconductor (typically titanium dioxide, TiO₂), coated with a monolayer of this compound molecules.[7][8] This photoanode is placed opposite a counter electrode, with an electrolyte containing a redox mediator (commonly the iodide/triiodide, I⁻/I₃⁻, couple) sandwiched between them.[9]
The overall mechanism is as follows:
-
Light Absorption (Excitation): The this compound absorbs incident photons from sunlight, causing an electron to be promoted from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO), creating an excited state (MK-2*).[7][10]
-
Electron Injection: The excited electron is rapidly injected from the MK-2*'s LUMO into the conduction band (CB) of the TiO₂ semiconductor nanoparticles.[9] This process is highly efficient and occurs on a picosecond timescale.[11] This leaves the dye in an oxidized state (MK-2⁺).
-
Electron Transport: The injected electrons diffuse through the porous network of TiO₂ nanoparticles to the transparent conductive oxide (TCO) substrate (the anode) and then flow into the external circuit to power a load.[7]
-
Dye Regeneration: The oxidized dye molecule (MK-2⁺) accepts an electron from the iodide (I⁻) ions in the electrolyte, returning to its ground state (MK-2) and becoming ready for another excitation cycle. The iodide is, in turn, oxidized to triiodide (I₃⁻).[7][10]
-
Electrolyte Regeneration: The triiodide (I₃⁻) diffuses to the counter electrode (cathode), where it is reduced back to iodide (I⁻) by the electrons returning from the external circuit, thus completing the cycle.[7][10]
The molecular structure of the this compound, featuring a carbazole donor and an n-hexyloligothiophene backbone, is crucial to its performance. This structure helps to prevent undesirable charge recombination between the injected electrons in the TiO₂ and the oxidized electrolyte (I₃⁻), which improves the overall efficiency and stability of the solar cell.[12]
Quantitative Performance Data
The performance of a solar cell is characterized by several key parameters. Below is a summary of reported photovoltaic performance and kinetic data for DSSCs utilizing the this compound under various conditions.
Table 1: Photovoltaic Performance of MK-2 based DSSCs
| Electrolyte Type | Jsc (mA/cm²) | Voc (V) | FF | PCE (η%) | Reference |
| Volatile Liquid | - | - | - | up to 8% | [12] |
| Ionic Liquid | 13.9 | 0.73 | 0.75 | 7.6% | |
| Quasi-solid (PMMA-based) | - | - | - | 2.5% | [13] |
| Gel Polymer | - | - | - | 5.92% | [6][14] |
Jsc: Short-circuit current density; Voc: Open-circuit voltage; FF: Fill factor; PCE: Power conversion efficiency.
Table 2: Electron Transfer Kinetic Data for this compound
| Process | Condition | Time Constant (τ) | Method | Reference |
| Electron Injection (τ₁) | Cobalt-based electrolyte | 4.1 ps | TA Spectroscopy | [11] |
| Electron Injection (τ₂) | Cobalt-based electrolyte | 35 ps | TA Spectroscopy | [11] |
| Electron Injection (τ₁) | Cobalt-based electrolyte, illuminated | 2.9 ps | TA Spectroscopy | [11] |
| Electron Injection (τ₂) | Cobalt-based electrolyte, illuminated | 31 ps | TA Spectroscopy | [11] |
| Dye Regeneration | SnO₂ with TiO₂ blocking layer | 15x faster than without layer | TA Spectroscopy | [15] |
| Back Electron Transfer | MK-2 based cells | Slowed down upon illumination | TA Spectroscopy | [11] |
TA: Transient Absorption.
Experimental Protocols
Fabrication of this compound-Sensitized Solar Cells
The fabrication of a typical MK-2 DSSC involves the preparation of the photoanode, sensitization with the dye, preparation of the counter electrode, and final cell assembly.[8][16]
-
Photoanode Preparation:
-
Substrate Cleaning: A transparent conductive oxide (TCO) glass (e.g., FTO or ITO) is sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and ethanol.[17]
-
TiO₂ Paste Deposition: A mesoporous layer of TiO₂ nanoparticles is deposited onto the conductive side of the TCO glass. This is commonly done using the doctor-blade or screen-printing technique.[8][18] For MK-2 cells, a bi-layer structure of TiO₂ nanoparticles with different sizes can be used.[13]
-
Sintering: The TiO₂-coated substrate is gradually heated (sintered) at high temperatures (e.g., 450-500 °C). This process removes organic binders from the paste and ensures good electrical contact between the TiO₂ nanoparticles.[18]
-
Post-Treatment (Optional): The sintered film may be treated with a TiCl₄ solution to improve electron transport.[19]
-
-
Dye Sensitization:
-
The sintered TiO₂ electrode (photoanode), while still warm (around 80 °C), is immersed in a solution of this compound (typically dissolved in a solvent mixture like acetonitrile (B52724) and tert-butanol).[20]
-
The electrode is left in the solution for a specific duration (e.g., 2 to 18 hours) to allow a monolayer of dye molecules to adsorb onto the porous TiO₂ surface.[8][21]
-
After sensitization, the electrode is rinsed with fresh solvent to remove non-adsorbed dye molecules and then dried.[16]
-
-
Counter Electrode Preparation:
-
Cell Assembly:
-
The dye-sensitized photoanode and the counter electrode are placed facing each other, separated by a thin polymer spacer (e.g., Surlyn) to prevent short-circuiting.[16]
-
The assembly is heated to seal the edges.
-
The electrolyte solution (e.g., containing an I⁻/I₃⁻ redox couple in an organic solvent, an ionic liquid, or a gel) is introduced into the gap between the electrodes through pre-drilled holes in the counter electrode.[13][16]
-
The holes are then sealed to prevent electrolyte leakage.
-
Key Characterization Techniques
-
Current-Voltage (I-V) Measurement: The primary technique to evaluate cell performance. A solar simulator provides standardized illumination (e.g., AM 1.5G, 100 mW/cm²), and the resulting current and voltage are measured to determine Jsc, Voc, FF, and PCE.[8]
-
Incident Photon-to-Current Conversion Efficiency (IPCE): This measures the ratio of collected electrons to incident photons at a specific wavelength. The IPCE spectrum reveals how effectively the cell converts light of different colors into electricity, which should correlate with the dye's absorption spectrum.[8]
-
Transient Absorption (TA) Spectroscopy: A pump-probe technique used to study ultrafast electron transfer dynamics. It can monitor the formation of the oxidized dye and the appearance of electrons in the TiO₂ conduction band, providing direct measurements of electron injection and dye regeneration kinetics.[11][22]
-
Electrochemical Impedance Spectroscopy (EIS): This technique probes the various charge transfer and transport processes occurring within the cell (e.g., at the TiO₂/dye/electrolyte interface and at the counter electrode) by measuring the cell's response to a small AC voltage perturbation at different frequencies.[1]
Energy Level Alignment and Charge Transfer Pathways
For a DSSC to function efficiently, the energy levels of its components must be properly aligned. The diagram below illustrates the energetic landscape that governs the desired electron flow and minimizes loss pathways in an MK-2 based cell.
-
Electron Injection: The LUMO of the excited this compound must be higher in energy (more negative potential) than the conduction band edge of the TiO₂. This provides the necessary driving force (ΔG_inject) for efficient electron injection.[3]
-
Dye Regeneration: The HOMO of the this compound must be lower in energy (more positive potential) than the redox potential of the electrolyte (I⁻/I₃⁻). This ensures a sufficient driving force (ΔG_regenerate) for the electrolyte to efficiently reduce the oxidized dye.[3]
-
Preventing Recombination: The n-hexyloligothiophene groups in the this compound create a blocking layer on the TiO₂ surface, which physically hinders the oxidized redox mediator (I₃⁻) from approaching the surface and recombining with the injected electrons. This suppression of back electron transfer is a key factor in the high efficiency and stability of MK-2.
References
- 1. Dye Sensitized Solar Cells-Dye Solar Cells-DSSC-DSC Gamry Instruments [gamry.com]
- 2. CHEM023 - Impact of Organic Dyes on DSSC Performance | ISEF [isef.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Frontiers | Fabrication of Functional Materials for Dye-sensitized Solar Cells [frontiersin.org]
- 5. Organic Pigments for Dye-Sensitized Solar Cells (DSSC): MK-2|Organic Conductive Materials|Soken [soken-asia.com]
- 6. researchgate.net [researchgate.net]
- 7. Dye Sensitized Solar Cells: Structure and Working - Amrita Vishwa Vidyapeetham [amrita.edu]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Dye-sensitized solar cell - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Organic Dyes for Dye-Sensitized Solar Cells [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. www3.nd.edu [www3.nd.edu]
- 17. Dye-sensitized solar cells constructed using titanium oxide nanoparticles and green dyes as photosensitizers - Journal of King Saud University - Science [jksus.org]
- 18. jmaterenvironsci.com [jmaterenvironsci.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Quantitative Evaluation of Electron Injection Efficiency in Dye-Sensitized TiO2 Films - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of MK-2 Dye
Introduction
The MK-2 dye, a metal-free organic sensitizer (B1316253), has garnered significant attention within the scientific community, particularly for its application in dye-sensitized solar cells (DSSCs).[1] Developed by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan, this carbazole-based dye offers a compelling alternative to traditional ruthenium-based sensitizers.[2] Its advantages include a high molar extinction coefficient, good long-term stability, and the absence of rare metals, making it a cost-effective and environmentally friendlier option for photovoltaic applications.[2][3]
The molecular structure of MK-2 features a donor-π-acceptor (D-π-A) configuration. This consists of a carbazole (B46965) unit as the electron donor, a cyanoacrylic acid group as the electron acceptor and anchoring group, and an oligothiophene moiety that serves as the π-conjugated bridge.[1] This design facilitates efficient intramolecular charge transfer upon photoexcitation, a critical process for achieving high solar energy-to-electricity conversion efficiencies.[1] The presence of n-hexyl substituents on the oligothiophene backbone helps to prevent charge recombination and improves the overall stability of the dye and the solar cell.[1] This guide provides a detailed overview of the synthesis and characterization of the this compound for researchers and professionals in drug development and materials science.
Synthesis of this compound
The synthesis of MK-2 is a multi-step process that involves the sequential construction of the carbazole-oligothiophene backbone followed by the introduction of the cyanoacrylic acid acceptor. The general strategy relies on palladium-catalyzed cross-coupling reactions (specifically Suzuki coupling) to build the thiophene (B33073) chain and a Vilsmeier-Haack reaction to introduce the aldehyde functionality, which is then condensed with cyanoacetic acid.
Synthesis Pathway Diagram
Caption: Multi-step synthesis pathway for this compound.
Experimental Protocol: Synthesis
The following protocol is a consolidated procedure based on published literature.[4][5]
Materials and General Methods:
-
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Dry solvents are required for specific steps.
-
Reactions should be monitored by thin-layer chromatography (TLC).
-
Purification is typically performed using column chromatography on silica (B1680970) gel and may be followed by preparative HPLC or recrystallization for high purity.[4][5]
-
Characterization of intermediates and the final product is performed using ¹H NMR, ¹³C NMR, and elemental analysis.[4][5]
Step 1: Synthesis of 9-Ethyl-3-(4-n-hexylthiophen-2-yl)-9H-carbazole (Intermediate 2)
-
Combine 9-Ethyl-3-bromo-9H-carbazole (1) (2.01 mmol), 4-n-hexylthiophene-2-boronic acid ester (4.01 mmol), and tetrakis(triphenylphosphine)palladium (B116648) (0.101 mmol) in dimethoxyethane (DME, 20 mL).
-
Add a 10% aqueous solution of Na₂CO₃ (0.5 mL).
-
Reflux the mixture for 24 hours.
-
After cooling, add water and extract the product with ethyl acetate (B1210297) (EtOAc) three times.
-
Combine the organic layers, wash with water and brine, dry over MgSO₄, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (hexane/EtOAc) to yield the desired product.[4]
Step 2: Bromination and Subsequent Suzuki Couplings
-
The product from the previous step is brominated using N-bromosuccinimide (NBS) in tetrahydrofuran (B95107) (THF) to yield the brominated intermediate.
-
This brominated compound is then subjected to another Suzuki coupling reaction with 4-n-hexylthiophene-2-boronic acid ester, using Pd(PPh₃)₄ as the catalyst, in a manner similar to Step 1.
-
This sequence of bromination followed by Suzuki coupling is repeated to elongate the oligothiophene chain to the desired quaterthiophene length (Intermediate 10).[4][5]
Step 3: Synthesis of the Aldehyde Intermediate (11)
-
Dissolve the quaterthiophene precursor (10) (0.31 mmol) in dry N,N-Dimethylformamide (DMF) (1 mL) and cool to 0 °C in an ice bath.
-
Separately, prepare the Vilsmeier reagent by adding POCl₃ (0.1 mL) to dry DMF (0.5 mL) at 0 °C.
-
Add the Vilsmeier reagent to the solution of the quaterthiophene precursor.
-
Stir the mixture at 70 °C for 4 hours.
-
After cooling, quench the reaction by adding a 10% aqueous solution of sodium acetate (NaOAc, 30 mL).
-
Extract the product with EtOAc three times. Wash the combined organic layers with water and brine, dry over MgSO₄, and evaporate the solvent.
-
Purify the crude product by column chromatography to obtain the aldehyde intermediate (11).[5]
Step 4: Synthesis of this compound
-
Combine the aldehyde intermediate (11) (0.24 mmol) and cyanoacetic acid (0.48 mmol) in a mixed solvent of dry acetonitrile (B52724) (5 mL) and dry toluene (B28343) (2 mL).
-
Add piperidine (B6355638) (1 mL) as a catalyst.
-
Reflux the mixture for 4 hours.
-
After cooling, dilute the mixture with dichloromethane.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and evaporate the solvent under reduced pressure.
-
Purify the final product by column chromatography and/or recrystallization to yield the this compound.[5]
Characterization of this compound
Comprehensive characterization is essential to confirm the structure, purity, and photophysical properties of the synthesized this compound.
Physicochemical and Spectroscopic Data
The properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅₈H₇₀N₂O₂S₄ | |
| Molecular Weight | 955.45 g/mol | |
| Appearance | Dark red or purple solid | |
| Melting Point | 181-185 °C | |
| Absorption Max (λmax) | 480 nm (in THF-toluene 20:80) 495 nm (in Toluene) 439 nm (in Toluene + DBU) | [1][6] |
| Molar Extinction Coeff. (ε) | 38,400 M⁻¹cm⁻¹ (at λmax in THF-toluene) | [1] |
| Fluorescence Max | 642 nm (in Toluene) 582 nm (in Toluene + DBU) | [6] |
| Solubility | Soluble in Toluene, THF, Acetone, MEK, Ethyl Acetate. Partially insoluble in polar solvents like MeOH, EtOH, Acetonitrile. | [2] |
Experimental Protocols: Characterization
1. UV-Visible Absorption Spectroscopy
-
Objective: To determine the absorption spectrum, the wavelength of maximum absorbance (λmax), and the molar extinction coefficient (ε).
-
Procedure:
-
Prepare a stock solution of this compound of known concentration (e.g., 0.1 mM) in a suitable solvent (e.g., a 20:80 vol% mixture of tetrahydrofuran and toluene).[1]
-
Prepare a series of dilutions from the stock solution to create standards of varying concentrations.
-
Using a dual-beam UV-Vis spectrophotometer, measure the absorbance of each standard solution in a 1 cm path length quartz cuvette, using the pure solvent as a blank.
-
Record the spectra over a range of approximately 300-800 nm.
-
Identify the λmax from the spectrum of the most concentrated solution.
-
To determine ε, plot a calibration curve of absorbance at λmax versus concentration. The slope of the line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient.
-
2. Differential Pulse Voltammetry (DPV)
-
Objective: To determine the oxidation potential of the dye, which is used to estimate the Highest Occupied Molecular Orbital (HOMO) energy level.
-
Procedure: [5]
-
Prepare a working electrode by adsorbing the this compound onto a nanocrystalline TiO₂ film. This is done by immersing the TiO₂-coated electrode in a 0.3 mM solution of the dye in toluene for at least 12 hours.[5]
-
Set up a three-electrode electrochemical cell consisting of the dye-coated TiO₂ working electrode, a platinum counter electrode, and a Ag/Ag⁺ reference electrode.
-
The electrolyte is typically a 0.1 M solution of a supporting electrolyte like LiClO₄ in acetonitrile.
-
Perform the DPV measurement using an electrochemical analyzer.
-
Calibrate the measured potential against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is used as an internal standard.
-
The HOMO energy level can be calculated from the onset oxidation potential.
-
Application in Dye-Sensitized Solar Cells (DSSCs)
MK-2 is primarily used as a sensitizer in DSSCs. The operational principle of a DSSC involves the dye absorbing photons, leading to electron injection into the conduction band of a wide-bandgap semiconductor (typically TiO₂), followed by dye regeneration by a redox electrolyte.[1][7]
DSSC Working Principle
Caption: Electron transfer processes in an MK-2 sensitized solar cell.
DSSC Fabrication and Testing Workflow
Caption: General workflow for DSSC fabrication and characterization.
Photovoltaic Performance Data
The performance of DSSCs using this compound is highly dependent on the cell's construction, particularly the electrolyte composition and the thickness of the TiO₂ layer.
| Electrolyte Type | TiO₂ Thickness (µm) | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Efficiency (η, %) | Reference(s) |
| Acetonitrile-based (DMPImI/LiI/I₂/TBP) | 16 | 15.2 | 0.73 | 0.75 | 8.3 | [1][2] |
| Ionic Liquid-based (MPImI/LiI/I₂/TBP) | 16 | 13.9 | 0.73 | 0.75 | 7.6 | [1] |
| Ionic Liquid-based (MPImI/LiI/I₂/TBP) | 16 | 13.8 | 0.70 | 0.76 | 7.3 | [2] |
-
Jsc: Short-circuit current density
-
Voc: Open-circuit voltage
-
TBP: 4-tert-butylpyridine
-
DMPImI: 1,2-dimethyl-3-n-propylimidazolium iodide
-
MPImI: 1-methyl-3-n-propylimidazolium iodide
These results demonstrate the high efficiency achievable with this compound, with a notable performance of 8.3% using a standard volatile liquid electrolyte.[1] Furthermore, the dye shows excellent long-term stability, especially when paired with ionic liquid-based electrolytes, maintaining performance for over 2,000 hours under continuous light irradiation.[3] This combination of high efficiency and stability underscores the potential of this compound for the commercial development of dye-sensitized solar cells.
References
- 1. Organic Dyes for Dye-Sensitized Solar Cells [sigmaaldrich.com]
- 2. Organic Pigments for Dye-Sensitized Solar Cells (DSSC): MK-2|Organic Conductive Materials|Soken [soken-asia.com]
- 3. Organic Dyes for Dye-Sensitized Solar Cells [sigmaaldrich.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
An In-depth Technical Guide to the Photophysical Properties of MK-2 Dye
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of the organic dye MK-2, a prominent carbazole-based sensitizer (B1316253) used in dye-sensitized solar cells (DSSCs). This document outlines its key spectral characteristics, including absorption and emission profiles, molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime. Detailed experimental protocols for the characterization of these properties are also provided, alongside a visual workflow to guide researchers in their own analyses.
Core Photophysical Data of MK-2 Dye
The photophysical properties of this compound are significantly influenced by the solvent environment. The following tables summarize the key quantitative data for MK-2 in various organic solvents, providing a comparative view of its behavior in different polar and non-polar media.
| Solvent | Absorption Max (λ_abs) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Toluene | 495 | 38,400 |
| Tetrahydrofuran (THF) | 480 | Not Reported |
| Acetonitrile | Not Reported | Not Reported |
| Dichloromethane (DCM) | Not Reported | Not Reported |
| Ethanol (EtOH) | Not Reported | Not Reported |
Table 1: Absorption Properties of this compound in Various Solvents. The absorption maximum of MK-2 shows a dependence on solvent polarity. The molar extinction coefficient in a 20:80 tetrahydrofuran-toluene mixture has been reported to be 38,400 M⁻¹cm⁻¹ at 480 nm[1].
| Solvent | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) (ns) |
| Toluene | 642 | 0.08 | 1.1 |
| Dichloromethane (DCM) | Not Reported | 0.03 | 0.5 |
| Acetonitrile (ACN) | Not Reported | 0.02 | 0.3 |
| Ethanol (EtOH) | Not Reported | 0.02 | 0.3 |
Table 2: Fluorescence Properties of this compound in Various Solvents. The fluorescence emission maximum, quantum yield, and lifetime of MK-2 are solvent-dependent, with a noticeable decrease in quantum yield and lifetime in more polar solvents[1].
Experimental Protocols
The following sections detail the methodologies for characterizing the photophysical properties of this compound.
UV-Vis Absorption Spectroscopy
This protocol outlines the procedure for determining the absorption spectrum and molar extinction coefficient of this compound.
Objective: To measure the absorbance of this compound in a specific solvent and calculate its molar extinction coefficient.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., Toluene, THF)
-
Volumetric flasks
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻⁴ M) in the desired solvent. From the stock solution, prepare a series of dilutions of varying concentrations (e.g., 1 x 10⁻⁶ M to 1 x 10⁻⁵ M).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with a small amount of the most dilute MK-2 solution, then fill the cuvette with the solution. Place the cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 300-800 nm).
-
Repeat for all concentrations: Repeat step 4 for all prepared dilutions, moving from the lowest to the highest concentration.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max).
-
Using the Beer-Lambert law (A = εcl), plot absorbance at λ_max versus concentration.
-
The molar extinction coefficient (ε) can be calculated from the slope of the resulting linear fit (slope = εl, where l is the path length of the cuvette, typically 1 cm).
-
Steady-State Fluorescence Spectroscopy
This protocol describes the measurement of the fluorescence emission spectrum of this compound.
Objective: To determine the fluorescence emission maximum of this compound in a specific solvent.
Materials:
-
This compound solutions of known concentration (as prepared for UV-Vis spectroscopy)
-
Quartz fluorescence cuvettes (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the excitation wavelength to the λ_max determined from the absorption spectrum.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a blank emission spectrum to account for any background fluorescence or Raman scattering.
-
Sample Measurement: Use a dilute solution of MK-2 with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects. Place the cuvette in the spectrofluorometer and record the emission spectrum. The emission is typically collected at a 90-degree angle to the excitation beam.
-
Data Analysis: Identify the wavelength of maximum fluorescence emission (λ_em).
Fluorescence Quantum Yield Measurement (Comparative Method)
This protocol details the determination of the fluorescence quantum yield of this compound relative to a known standard.
Objective: To calculate the fluorescence quantum yield (Φ_F) of this compound.
Materials:
-
This compound solutions of varying concentrations (absorbance < 0.1)
-
A standard fluorophore with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ_F = 0.95)
-
Solutions of the standard fluorophore of varying concentrations (absorbance < 0.1)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Procedure:
-
Absorption Spectra: Record the absorption spectra of all MK-2 and standard solutions.
-
Emission Spectra: Record the fluorescence emission spectra of all MK-2 and standard solutions using the same excitation wavelength for both the sample and the standard. Ensure the excitation wavelength is one where both the sample and standard have significant absorbance.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard.
-
The fluorescence quantum yield of the this compound (Φ_F,sample) can be calculated using the following equation:
Φ_F,sample = Φ_F,standard * (m_sample / m_standard) * (η_sample² / η_standard²)
where:
-
Φ_F,standard is the quantum yield of the standard.
-
m_sample and m_standard are the slopes of the linear fits of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively.
-
-
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
This protocol outlines the measurement of the fluorescence lifetime of this compound using the TCSPC technique.
Objective: To determine the fluorescence lifetime (τ) of this compound.
Materials:
-
Dilute solution of this compound (absorbance < 0.1)
-
Pulsed light source (e.g., picosecond laser diode) with a high repetition rate
-
Fast single-photon detector (e.g., photomultiplier tube - PMT, or single-photon avalanche diode - SPAD)
-
TCSPC electronics
-
Data acquisition and analysis software
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength of the pulsed light source to the λ_max of the this compound.
-
Set the emission wavelength on the detector to the λ_em of the this compound.
-
Optimize the instrument parameters, including the repetition rate of the light source and the collection time, to obtain a sufficient number of photon counts for statistical analysis.
-
-
Instrument Response Function (IRF) Measurement: Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. This records the temporal profile of the excitation pulse as detected by the system.
-
Sample Measurement: Replace the scattering solution with the this compound solution and acquire the fluorescence decay data. The electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon. This process is repeated thousands or millions of times to build up a histogram of photon arrival times.
-
Data Analysis:
-
The raw fluorescence decay data is a convolution of the true fluorescence decay and the IRF.
-
Use deconvolution software to fit the experimental decay data with one or more exponential decay functions, taking the measured IRF into account.
-
The fluorescence lifetime (τ) is the time constant of the exponential decay that best fits the data. For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I₀ * exp(-t/τ), where I₀ is the initial intensity.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive photophysical characterization of this compound.
Caption: Workflow for the photophysical characterization of this compound.
References
An In-depth Technical Guide to the Spectroscopic Properties of MK-2 Dye
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the absorption and emission characteristics of MK-2 dye, a prominent organic sensitizer (B1316253) in the field of dye-sensitized solar cells (DSSCs). The document details its spectroscopic properties, outlines protocols for experimental measurement, and presents a visual workflow for characterization.
Spectroscopic Properties of this compound
MK-2 is a metal-free organic dye featuring a donor-π-acceptor (D-π-A) structure. This architecture, consisting of a carbazole (B46965) unit as the electron donor and a cyanoacrylic acid moiety as the electron acceptor/anchoring group, facilitates a strong intramolecular charge-transfer transition upon photoexcitation. This transition is responsible for the dye's intense absorption in the visible region of the electromagnetic spectrum.[1] The presence of n-hexyl substituents on the oligothiophene backbone helps to prevent charge recombination and improves the dye's stability.[1][2]
The key spectroscopic parameters for this compound in solution are summarized in the table below. These values are crucial for understanding the dye's light-harvesting capabilities and for designing efficient photovoltaic devices.
| Parameter | Value | Solvent/Conditions | Reference |
| Absorption Maximum (λmax) | 480 nm | Tetrahydrofuran (B95107):Toluene (20:80 vol%) | [1] |
| 473 nm | Not specified | [3] | |
| Molar Extinction Coefficient (ε) | 38,400 M-1cm-1 | At 480 nm in THF:Toluene (20:80 vol%) | [1] |
| 42,100 M-1cm-1 | At 473 nm | [3] | |
| Incident Photon-to-Current Efficiency (IPCE) Maximum | 498 nm | On nanocrystalline TiO2 electrode | |
| Effective Wavelength Range (IPCE) | 350 - 800 nm | On nanocrystalline TiO2 electrode |
Note: The primary application of MK-2 is as a photosensitizer where, upon excitation, it injects an electron into a semiconductor (like TiO2) rather than relaxing via fluorescence. Therefore, data on its fluorescence emission spectrum and quantum yield in solution are not as commonly reported as its absorption properties. The most relevant performance metric in its functional context is the Incident Photon-to-Current Conversion Efficiency (IPCE), which describes the efficiency of converting photons to electrical current at a given wavelength.
Experimental Protocols
Accurate characterization of the spectroscopic properties of this compound requires meticulous experimental procedures. The following sections detail the methodologies for measuring its absorption and emission spectra.
This protocol outlines the steps to determine the absorption spectrum, absorption maximum (λmax), and molar extinction coefficient (ε) of this compound.
-
Solvent Selection: Choose a suitable solvent in which MK-2 is readily soluble. Good options include toluene, tetrahydrofuran (THF), acetone, and ethyl acetate.[4] Avoid highly polar solvents like methanol (B129727) or ethanol (B145695) in which it is only partially soluble.[4] A common mixture is THF:Toluene (20:80 vol%).[1]
-
Preparation of Stock Solution: Accurately weigh a small amount of purified this compound (CAS No. 1037440-21-3)[5] and dissolve it in the chosen solvent to create a stock solution of a known concentration (e.g., 1 mM). Use a volumetric flask for precision.
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 1 µM to 25 µM). This is necessary to ensure the measured absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 A.U.).
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Visible spectrophotometer.
-
Calibrate the instrument by running a baseline correction with the pure solvent in both the sample and reference cuvettes.
-
Measure the absorbance spectrum of each diluted solution over a relevant wavelength range (e.g., 300 nm to 800 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the spectral plots.
-
According to the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration.
-
The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit (slope = ε × path length). The standard path length (l) of a cuvette is 1 cm.
-
This protocol describes the procedure for measuring the fluorescence emission spectrum of this compound.
-
Sample Preparation: Prepare a dilute solution of this compound (absorbance at the excitation wavelength should be < 0.1 A.U. to avoid inner filter effects) using a suitable spectroscopic-grade solvent.
-
Instrumentation and Measurement:
-
Use a calibrated spectrofluorometer.
-
Set the excitation wavelength to the dye's absorption maximum (λmax), determined from the absorption spectroscopy experiment (e.g., 480 nm).
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 490 nm to 800 nm) to collect the emitted fluorescence.
-
It is crucial to measure and subtract the spectrum of a solvent blank to remove Raman scattering and other background signals.
-
-
Data Analysis:
-
The resulting corrected spectrum will show the fluorescence intensity as a function of wavelength.
-
The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).
-
-
Quantum Yield Determination (Relative Method):
-
To determine the fluorescence quantum yield (Φf), a well-characterized fluorescent standard with a known quantum yield and similar absorption/emission properties is required.[6]
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the MK-2 sample and the standard.
-
The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (nsample2 / nstd2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
References
- 1. Organic Dyes for Dye-Sensitized Solar Cells [sigmaaldrich.com]
- 2. 适用于高效稳定的染料敏化太阳能电池的有机染料 [sigmaaldrich.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Organic Pigments for Dye-Sensitized Solar Cells (DSSC): MK-2|Organic Conductive Materials|Soken [soken-asia.com]
- 5. MK-2 色素 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Making sure you're not a bot! [opus4.kobv.de]
electron donor-acceptor structure of MK-2 dye
An In-depth Technical Guide to the Electron Donor-Acceptor Structure of MK-2 Dye
Introduction
The this compound is a high-performance, metal-free organic sensitizer (B1316253) developed for use in Dye-Sensitized Solar Cells (DSSCs). Its molecular architecture is a prime example of the donor-π-acceptor (D-π-A) design principle, which is fundamental to the development of efficient organic photovoltaic materials.[1] This design facilitates effective intramolecular charge transfer (ICT) upon photoexcitation, a critical process for successful electron injection into the semiconductor's conduction band in a DSSC. This guide provides a detailed examination of the this compound's structure, its photophysical and electrochemical properties, and the experimental protocols used for its characterization.
Core Electron Donor-Acceptor Structure
The efficacy of the this compound stems from its well-defined D-π-A structure, which consists of three key moieties: an electron donor, a π-conjugated bridge, and an electron acceptor. This strategic arrangement promotes a "push-pull" electronic effect, where upon light absorption, electron density is shifted from the donor, through the bridge, to the acceptor.
-
Electron Donor (D): The electron-donating unit in MK-2 is a carbazole moiety. Carbazole derivatives are widely used as hole-transporting materials due to their excellent thermal and electrochemical stability and strong electron-donating capabilities.
-
π-Conjugated Bridge (π): The donor and acceptor units are connected by a tetra-n-hexyl-substituted oligothiophene backbone.[2] This π-bridge serves multiple crucial functions. It extends the conjugation of the molecule, which enhances light absorption in the visible region of the spectrum. Furthermore, the bulky n-hexyl groups help to suppress dye aggregation on the TiO₂ surface and act as a blocking layer, preventing charge recombination between electrons in the TiO₂ and the electrolyte.[3]
-
Electron Acceptor (A): The electron-accepting and anchoring unit is a cyanoacrylic acid group. The carboxylic acid function serves to strongly adsorb the dye onto the surface of the nanocrystalline TiO₂ electrode, ensuring efficient electronic coupling for electron injection. The cyano group enhances the electron-withdrawing nature of this moiety.
The intramolecular π-π* transition within this D-π-A framework results in a strong absorption profile in the visible spectrum, a key requirement for an effective solar cell sensitizer.
Quantitative Data Summary
The structural design of MK-2 leads to specific photophysical and photovoltaic properties, which are summarized below.
Table 1: Physicochemical and Photophysical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₈H₇₀N₂O₂S₄ | [2] |
| Molecular Weight | 955.45 g/mol | [2] |
| Melting Point | 181-185 °C | [2] |
| Absorption Max (λmax) | 480 nm (in THF-Toluene 20:80 vol %) | |
| Molar Extinction Coefficient (ε) | 38,400 M⁻¹ cm⁻¹ |
Table 2: Photovoltaic Performance of DSSCs based on this compound
Device conditions: AM 1.5G irradiation (100 mW cm⁻²), 0.2354 cm² cell area, 16 µm TiO₂ film thickness.
| Electrolyte Type | Jsc (mA cm⁻²) | Voc (V) | Fill Factor (FF) | Efficiency (η) (%) | Reference |
| Acetonitrile-based | 15.2 | 0.73 | 0.75 | 8.3 | [4] |
| Ionic Liquid-based | 13.8 | 0.70 | 0.76 | 7.3 | [4] |
| Ionic Liquid-based (alt.) | 13.9 | 0.73 | 0.75 | 7.6 |
Experimental Protocols
The characterization of the this compound involves its synthesis, purification, and subsequent analysis through spectroscopic, electrochemical, and photovoltaic measurements.
Synthesis of this compound
The final step in the synthesis of MK-2 involves a Knoevenagel condensation reaction.
-
Reactants: The aldehyde precursor, 2-Cyano-3-[5′′′-(9-ethyl-9H-carbazol-3-yl)-3′,3′′,3′′′,4-tetra-n-hexyl-[2,2′,5′,2′′,5′′,2′′′]-quater thiophen-5-yl] carbaldehyde, is mixed with cyanoacetic acid (approx. 2 equivalents).[5]
-
Solvent and Catalyst: The reaction is carried out in a mixed solvent system of dry acetonitrile (B52724) and dry toluene. Piperidine is added as a catalyst.[5]
-
Reaction Conditions: The mixture is refluxed for approximately 4 hours.[5]
-
Workup and Purification: After cooling, the mixture is diluted with a suitable organic solvent like dichloromethane. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and the solvent is removed under reduced pressure. The final product is purified using column chromatography or preparative HPLC.[5]
Spectroscopic and Electrochemical Characterization
-
UV-Vis Absorption Spectroscopy:
-
The absorption spectrum of the this compound is measured using a dual-beam spectrophotometer.
-
A dilute solution of the dye (in the micromolar range) is prepared in a high-purity solvent, such as a tetrahydrofuran-toluene mixture (20:80 vol %).
-
The solution is placed in a quartz cuvette with a defined path length (typically 1 cm).
-
The absorbance is recorded over a relevant wavelength range (e.g., 300-800 nm) to determine the absorption maximum (λmax) and the molar extinction coefficient (ε).
-
-
Differential Pulse Voltammetry (DPV):
-
The oxidation potential of the dye is measured to determine the energy level of its highest occupied molecular orbital (HOMO).
-
A three-electrode setup is used, consisting of a working electrode (dye-coated TiO₂ film), a platinum counter electrode, and a Ag/Ag⁺ reference electrode.[5]
-
The measurement is performed in an electrolyte solution, such as 0.1 M LiClO₄ in acetonitrile.
-
The potential is calibrated against an internal standard, typically the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[5]
-
DSSC Fabrication and Photovoltaic Testing
-
Photoanode Preparation: A nanocrystalline TiO₂ paste is deposited onto a transparent conductive oxide (TCO) glass substrate (e.g., FTO glass) using a technique like screen-printing. The film is then sintered at high temperatures (e.g., 450-500 °C) to ensure good particle-to-particle contact.[1]
-
Dye Adsorption: The sintered TiO₂ electrode is cooled and then immersed in a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and tert-butanol) for a specific duration until a uniform, colored film is obtained.[3]
-
Cell Assembly: The dye-sensitized TiO₂ photoanode and a platinum-coated counter electrode are assembled into a sandwich-type cell, separated by a thin polymer spacer.[5]
-
Electrolyte Filling: The internal space of the cell is filled with an electrolyte solution (either volatile organic solvent-based or ionic liquid-based) containing an I⁻/I₃⁻ redox couple.[4][5]
-
Photovoltaic Measurement: The completed cell is irradiated with a solar simulator at a standard intensity of 100 mW cm⁻² (AM 1.5G). The current density-voltage (J-V) characteristics are recorded to determine the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and overall power conversion efficiency (η).[5]
References
- 1. researchgate.net [researchgate.net]
- 2. MK-2 染料 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Pigments for Dye-Sensitized Solar Cells (DSSC): MK-2|Organic Conductive Materials|Soken [soken-asia.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
The Evolution of a Versatile Chromophore: An In-depth Technical Guide to Carbazole Dyes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazole (B46965), a seemingly simple heterocyclic aromatic compound, has carved a significant niche in the world of synthetic dyes and functional materials. First isolated from coal tar in the late 19th century, its unique electronic properties, thermal stability, and synthetic versatility have propelled its evolution from early pigments to critical components in modern organic electronics and photosensitizers. This technical guide provides a comprehensive overview of the history, development, synthesis, and application of carbazole dyes, with a particular focus on their roles in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). Detailed experimental protocols for the synthesis of key carbazole-based materials are provided, alongside tabulated quantitative data for comparative analysis. Furthermore, key processes and workflows are visualized through diagrams to facilitate a deeper understanding of the structure-property relationships that govern the performance of these remarkable molecules.
A Journey Through Time: The History and Development of Carbazole Dyes
The story of carbazole dyes begins with the discovery of the parent molecule itself. In 1872, Carl Graebe and Carl Glaser first isolated carbazole from coal tar, a byproduct of coal gas manufacturing.[1] For several decades following its discovery, the primary utility of carbazole was in the realm of traditional dyestuffs.
A significant milestone in the history of carbazole dyes was the development of Pigment Violet 23 . A patent for this dioxazine pigment, derived from carbazole, was filed in 1928 by researchers at the German company Hoechst.[2][3] Initially, its application was in the production of "Diamine Light Blue," a direct dyestuff for cotton.[2] Pigment Violet 23 is synthesized through the condensation of 3-amino-N-ethylcarbazole and chloranil (B122849) and is renowned for its high tinting strength, lightfastness, and thermal stability.[2][3]
The latter half of the 20th century and the dawn of the 21st century witnessed a renaissance in carbazole chemistry, driven by the burgeoning field of organic electronics. Researchers began to exploit the electron-rich nature and excellent hole-transporting capabilities of the carbazole moiety.[4] This led to the development of a vast array of carbazole derivatives for applications in:
-
Organic Light-Emitting Diodes (OLEDs): Carbazole-based materials are widely used as host materials for phosphorescent emitters, as well as fluorescent emitters themselves, particularly for blue light emission. Their high triplet energy and good thermal stability are key attributes for these applications.
-
Dye-Sensitized Solar Cells (DSSCs): The development of donor-π-acceptor (D-π-A) architectures, where carbazole often serves as the electron donor, has been pivotal. These carbazole-based sensitizers are crucial for efficient light harvesting and electron injection in DSSCs.[4]
The timeline below highlights some of the key milestones in the history and development of carbazole and its applications in dyes and functional materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis And Photovoltaic Performance of Carbazole (Donor) Based Photosensitizers in Dye-Sensitized Solar Cells (DSSC): A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of chiral carbazole-based BODIPYs showing circularly polarized luminescence - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to MK-2 Dye: Properties, Synthesis, and Application in Dye-Sensitized Solar Cells
This technical guide provides a comprehensive overview of the MK-2 dye, a significant organic sensitizer (B1316253) in the field of photovoltaics. Aimed at researchers, scientists, and professionals in materials science and renewable energy development, this document details the dye's core properties, a step-by-step synthesis protocol, and its application in the fabrication of dye-sensitized solar cells (DSSCs).
Core Properties of this compound
The this compound is a metal-free organic dye known for its high molar extinction coefficient and efficiency in converting light to electricity.[1] Its chemical structure and properties are summarized below.
| Property | Value | Reference |
| Chemical Name | 2-Cyano-3-[5'''- (9-ethyl-9H-carbazol-3-yl)-3',3'',3''',4-tetra-n-hexyl-[2,2',5',2'',5'',2''']-quater thiophen-5-yl] acrylic acid | [2] |
| Molecular Formula | C₅₈H₇₀N₂O₂S₄ | [2] |
| Molecular Weight | 955.45 g/mol | [2] |
| CAS Number | 1037440-21-3 | [2] |
| Appearance | Not specified, but used as a dye | |
| Melting Point | 181-185 °C | [2] |
| Storage Temperature | 2-8°C | [2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of a quaterthiophene aldehyde intermediate followed by a Knoevenagel condensation. The following is a summarized protocol based on established chemical synthesis methods.[3][4]
Materials and General Procedure:
-
All reagents and solvents should be of analytical grade and used as received unless otherwise specified.
-
Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Purification of intermediates and the final product is often achieved through column chromatography and/or preparative HPLC.[3][4]
-
Characterization of the synthesized compounds is performed using techniques such as ¹H NMR, ¹³C NMR, and elemental analysis.[3][4]
Step 1: Synthesis of the Quaterthiophene Intermediate The synthesis begins with the coupling of smaller thiophene-based units. For instance, a Suzuki coupling reaction can be employed to link brominated thiophene (B33073) derivatives with thiophene boronic acids or esters.[3][4] This process is repeated to build the quaterthiophene backbone.
Step 2: Formylation of the Quaterthiophene A formyl group (-CHO) is introduced onto the quaterthiophene structure using a Vilsmeier-Haack reaction.[4] This typically involves reacting the quaterthiophene with a Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), at elevated temperatures.[4]
Step 3: Knoevenagel Condensation The final step is a Knoevenagel condensation of the quaterthiophene aldehyde with cyanoacetic acid.[3] This reaction is typically catalyzed by a weak base, such as piperidine, and is refluxed in a suitable solvent mixture like acetonitrile (B52724) and toluene.[3] The resulting product is the this compound, which is then purified.
Fabrication of a Dye-Sensitized Solar Cell (DSSC) using this compound
The following protocol outlines the general steps for constructing a DSSC, a primary application for the this compound.
Materials:
-
Conductive glass substrates (e.g., FTO or ITO glass)
-
Titanium dioxide (TiO₂) paste
-
This compound solution (typically in an organic solvent)
-
Electrolyte solution (containing an I⁻/I₃⁻ redox couple)
-
Counter electrode (e.g., platinum-coated conductive glass)
-
Spacer material
Procedure:
-
Preparation of the TiO₂ Photoanode: A layer of TiO₂ paste is screen-printed or doctor-bladed onto the conductive side of a glass substrate and then sintered at high temperatures to create a porous, high-surface-area film.
-
Dye Sensitization: The sintered TiO₂ electrode is immersed in a solution of this compound for a specific duration, allowing the dye molecules to adsorb onto the surface of the TiO₂ nanoparticles.
-
Assembly of the Cell: The dye-sensitized TiO₂ electrode (working electrode) and the counter electrode are assembled into a sandwich-like structure, separated by a thin spacer.
-
Electrolyte Injection: The electrolyte solution is introduced into the gap between the electrodes.
-
Sealing: The cell is sealed to prevent leakage of the electrolyte.
Note on "MK2" in Biological Signaling
It is important for researchers, particularly those in drug development, to be aware of a potential point of confusion. The term "MK2" (also known as MAPKAPK2) refers to a significant protein kinase involved in cellular stress response signaling pathways.[5] This kinase is a downstream target of p38 MAPK and plays a role in inflammation and cell fate decisions.[5] The this compound discussed in this guide is a distinct chemical compound with applications in materials science and has no known direct relationship to the biological MK2 signaling pathway.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the fabrication of a dye-sensitized solar cell using this compound.
Caption: Workflow for the fabrication of a dye-sensitized solar cell (DSSC) with this compound.
References
- 1. Organic Pigments for Dye-Sensitized Solar Cells (DSSC): MK-2|Organic Conductive Materials|Soken [soken-asia.com]
- 2. MK-2 染料 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. MK2 degradation as a sensor of signal intensity that controls stress-induced cell fate - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of MK-2 Dye: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of the MK-2 dye, a prominent organic sensitizer (B1316253) in the field of dye-sensitized solar cells (DSSCs) and a molecule of interest in various research and development applications. Understanding the solubility of MK-2 in different organic solvents is critical for its effective application, from the preparation of staining solutions and purification to its integration into various technological devices. This document compiles available solubility data, outlines experimental protocols for its determination, and provides a logical workflow for solvent selection.
Core Solubility Data
| Solvent | Solubility (at 0.4 mM) |
| Toluene | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Acetone | Soluble |
| Methyl Ethyl Ketone (MEK) | Soluble |
| Methyl Isobutyl Ketone (MIBK) | Soluble |
| Ethyl Acetate (EtOAc) | Soluble |
| 1,2-Dimethoxyethane (DME) | Soluble |
| Cyclopentyl Methyl Ether (CPME) | Soluble |
| Butyl Acetate (BuOAc) | Soluble |
| Methanol (MeOH) | Partially Insoluble |
| Ethanol (EtOH) | Partially Insoluble |
| 2-Propanol (IPA) | Partially Insoluble |
| n-Butanol (n-BuOH) | Partially Insoluble |
| Acetonitrile (AcCN) | Partially Insoluble |
Note: The term "Soluble" in this context indicates that the dye dissolves at the specified concentration of 0.4 mM. "Partially Insoluble" suggests that the dye does not fully dissolve at this concentration in these high-polarity solvents.[1]
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data (e.g., in mg/mL or g/L), the following established methodologies can be employed. These protocols are general approaches for determining the solubility of dyes and can be adapted for MK-2.
Gravimetric Method
This is a straightforward and widely used method for determining solubility.
Methodology:
-
Sample Preparation: Accurately weigh a known amount of this compound.
-
Dissolution: Add the weighed dye to a specific volume of the chosen solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be facilitated by a magnetic stirrer or a shaker bath.
-
Filtration: Filter the saturated solution to remove any undissolved solid dye. A syringe filter (e.g., 0.2 µm PTFE) is suitable for this purpose.
-
Solvent Evaporation: Transfer a known volume of the clear filtrate to a pre-weighed container. Carefully evaporate the solvent under reduced pressure or in a fume hood.
-
Weighing: Once the solvent is fully evaporated, weigh the container with the dried dye residue.
-
Calculation: The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of dried dye residue (g) / Volume of filtrate taken (L))
UV-Vis Spectrophotometry Method
This method is particularly useful for colored compounds like MK-2 and requires smaller amounts of material.
Methodology:
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear and follow the Beer-Lambert law.
-
-
Saturated Solution Preparation: Prepare a saturated solution of MK-2 in the desired solvent as described in the gravimetric method (steps 1-4).
-
Dilution: Accurately dilute a small, known volume of the clear, saturated filtrate with the same solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.
-
Solubility Calculation: Calculate the concentration of the original saturated solution, accounting for the dilution factor. This value represents the solubility.
Solubility Titration
This is a rapid method based on detecting the point at which a solution becomes saturated.[2]
Methodology:
-
Initial Solution: Start with a known volume of the solvent in a cuvette placed in a spectrophotometer.
-
Incremental Addition: Gradually add small, known amounts of a concentrated stock solution of this compound in the same solvent to the cuvette.
-
Absorbance Monitoring: After each addition and thorough mixing, record the absorbance or light scattering.
-
Saturation Point Determination: Plot the absorbance or light scattering against the total concentration of the dye. An abrupt change or break in the curve indicates the point at which the solubility has been exceeded and solid particles begin to form.[2] The concentration at this inflection point is the solubility limit.
Logical Workflow for Solvent Selection
The selection of an appropriate solvent for this compound depends on the specific application. The following diagram illustrates a logical workflow to guide this process.
References
Methodological & Application
Application Notes and Protocols for MK-2 Dye in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the utilization of MK-2 dye in the fabrication and characterization of dye-sensitized solar cells (DSSCs). The protocols outlined below are a synthesis of established methods and specific parameters for achieving high-performance solar cells with this metal-free organic sensitizer (B1316253).
Introduction to this compound
MK-2 is an organic, metal-free sensitizer developed by the National Institute of Advanced Industrial Science and Technology (AIST) and commercialized by Soken.[1] It has garnered significant attention in the field of photovoltaics due to its high molar extinction coefficient, short dyeing time, and high power conversion efficiencies, offering a cost-effective and environmentally friendly alternative to traditional ruthenium-based dyes.[1][2] DSSCs based on MK-2 have demonstrated efficiencies of up to 8.3% and exhibit good long-term stability.
Quantitative Performance Data
The following table summarizes the key photovoltaic performance parameters of DSSCs fabricated using the this compound under different electrolyte compositions. This data is intended to provide a benchmark for researchers.
| TiO₂ Layer Thickness (µm) | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Efficiency (η) (%) | Electrolyte Composition | Reference |
| 16 | 15.2 | 0.73 | 0.75 | 8.3 | 0.6M DMPImI, 0.1M LiI, 0.2M I₂, 0.5M 4-TBP in Acetonitrile | [1] |
| 16 | 13.8 | 0.70 | 0.76 | 7.3 | 0.1M LiI, 0.4M I₂, 0.5M 4-TBP in 1-methyl-3-propylimidazolium iodide | [1] |
Note: Performance data was obtained using a mask and no anti-reflection coating.
Experimental Protocols
This section details the step-by-step procedures for the fabrication and characterization of a high-efficiency DSSC using this compound.
Materials and Reagents
-
Substrates: Fluorine-doped Tin Oxide (FTO) coated glass
-
Photoanode: Titanium dioxide (TiO₂) paste (e.g., a bi-layer of different particle sizes)
-
Sensitizer: this compound
-
Dye Solution Solvent: Toluene (B28343), Tetrahydrofuran (THF), or a mixture thereof
-
Counter Electrode: Platinum (Pt) paste or a carbon-based material
-
Electrolyte:
-
Option A (Acetonitrile-based): 0.6 M 1,2-dimethyl-3-propylimidazolium iodide (DMPImI), 0.1 M Lithium Iodide (LiI), 0.2 M Iodine (I₂), 0.5 M 4-tert-butylpyridine (B128874) (4-TBP) in acetonitrile.[1]
-
Option B (Ionic Liquid-based): 0.1 M LiI, 0.4 M I₂, 0.5 M 4-TBP in 1-methyl-3-propylimidazolium iodide.[1]
-
-
Sealing Gasket: Thermoplastic polymer film (e.g., Surlyn)
-
Cleaning Solvents: Acetone, ethanol (B145695), deionized water
Fabrication of the TiO₂ Photoanode
-
Substrate Cleaning: Sequentially clean the FTO glass substrates in an ultrasonic bath with acetone, ethanol, and deionized water for 15 minutes each. Dry the substrates with a stream of nitrogen or clean air.
-
TiO₂ Paste Deposition: Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique. A common practice is to use a bi-layer structure, with a transparent layer of smaller TiO₂ nanoparticles (for good dye adhesion) followed by a scattering layer of larger particles (to enhance light harvesting).
-
Sintering: Dry the TiO₂ film at 125°C for 15 minutes to remove organic binders. Subsequently, sinter the film in a furnace at 500°C for 30 minutes to ensure good electrical contact between the TiO₂ particles and the FTO substrate. Allow the photoanode to cool down slowly to room temperature.
Preparation of the Dye Solution and Sensitization
-
Dye Solution Preparation: Prepare a 0.4 mM solution of this compound in a suitable solvent. Given that MK-2 is partially insoluble in highly polar solvents like ethanol and acetonitrile, it is recommended to use solvents such as toluene or THF.[1]
-
Sensitization: Immerse the cooled TiO₂ photoanode into the this compound solution. The sensitization process should be carried out in a dark, moisture-free environment to prevent dye aggregation and degradation. A dyeing time of 6 hours at 25°C has been shown to be effective.[2]
-
Rinsing: After sensitization, gently rinse the photoanode with the same solvent used for the dye solution to remove any non-adsorbed dye molecules. Dry the sensitized photoanode.
Preparation of the Counter Electrode
-
Platinum Deposition: Apply a thin layer of platinum paste onto the conductive side of a separate FTO glass substrate.
-
Sintering: Heat the platinum-coated FTO at 400°C for 15 minutes to form a catalytically active platinum layer. Allow it to cool to room temperature.
Assembly of the DSSC
-
Sealing: Place a thermoplastic sealing gasket (e.g., Surlyn) around the TiO₂ film on the photoanode.
-
Assembly: Carefully place the platinum counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Sealing: Heat the assembled cell on a hot plate at approximately 100°C while applying gentle pressure to melt the gasket and seal the cell.
-
Electrolyte Filling: Introduce the electrolyte into the cell through pre-drilled holes in the counter electrode using a vacuum back-filling method. Ensure the space between the electrodes is completely filled with the electrolyte.
-
Final Sealing: Seal the filling holes with a small piece of the thermoplastic gasket and a coverslip to prevent electrolyte leakage.
Characterization of the DSSC
The performance of the fabricated DSSC should be evaluated under standard testing conditions (AM 1.5G, 100 mW/cm²).
-
Current-Voltage (I-V) Measurement: Use a solar simulator and a source meter to measure the short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF). The power conversion efficiency (η) can be calculated using the formula: η (%) = (Jsc × Voc × FF) / Pin × 100 where Pin is the power of the incident light.
-
Incident Photon-to-Current Conversion Efficiency (IPCE): Measure the IPCE spectrum to determine the quantum efficiency of the cell at different wavelengths.
Visualized Workflows and Principles
The following diagrams illustrate the experimental workflow and the fundamental working principle of the MK-2 based DSSC.
References
Application Notes and Protocols: Preparation of MK-2 Dye Solution
These application notes provide a detailed protocol for the preparation of MK-2 dye solutions for use in various research applications, particularly in the field of dye-sensitized solar cells (DSSCs). This guide is intended for researchers, scientists, and professionals in drug development and materials science.
Introduction
This compound is an organic, metal-free sensitizer (B1316253) used in dye-sensitized solar cells (DSSCs) and other photovoltaic applications. It is characterized by its broad absorption spectrum and high molar extinction coefficient, contributing to efficient light harvesting.[1] Proper preparation of the this compound solution is critical for achieving optimal device performance and reproducible experimental results. This document outlines a standardized procedure for the preparation of this compound solutions.
Quantitative Data Summary
For accurate and reproducible preparation of the this compound solution, refer to the quantitative data summarized in the table below.
| Parameter | Value | Reference |
| Chemical Name | 2-Cyano-3-[5′′′-(9-ethyl-9H-carbazol-3-yl)-3′,3′′,3′′′,4-tetra-n-hexyl-[2,2′,5′,2′′,5′′,2′′′]-quater thiophen-5-yl] acrylic acid | [2] |
| CAS Number | 1037440-21-3 | [2][3][4] |
| Molecular Formula | C₅₈H₇₀N₂O₂S₄ | [2][4] |
| Molecular Weight | 955.45 g/mol | [2][3][4] |
| Typical Concentration | 0.3 mM - 0.5 mM | [5][6][7] |
| Storage Temperature | 2-8°C (for solid dye) | [2][3][4] |
Experimental Protocol
This protocol details the steps for preparing a 0.3 mM this compound solution in a toluene (B28343) and tetrahydrofuran (B95107) (THF) co-solvent system. This is a common solvent system that ensures good solubility.[1][8]
Materials and Reagents
-
This compound powder (CAS: 1037440-21-3)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Volumetric flasks (e.g., 10 mL, 25 mL)
-
Analytical balance
-
Spatula
-
Magnetic stirrer and stir bar
-
Pipettes
-
Amber glass vials for storage
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Solution Preparation Procedure
Step 1: Calculate the required mass of this compound
To prepare a 0.3 mM solution, use the following formula:
Mass (g) = Molar Mass ( g/mol ) × Concentration (mol/L) × Volume (L)
For example, to prepare 10 mL (0.01 L) of a 0.3 mM (0.0003 mol/L) solution:
Mass = 955.45 g/mol × 0.0003 mol/L × 0.01 L = 0.002866 g = 2.87 mg
Step 2: Weigh the this compound
-
Place a clean, dry weighing boat on the analytical balance and tare it.
-
Carefully weigh out the calculated mass of this compound powder using a spatula.
Step 3: Dissolve the this compound
-
Transfer the weighed this compound powder into a clean, dry volumetric flask (e.g., 10 mL).
-
Add a small amount of the co-solvent (e.g., a 1:1 mixture of Toluene and THF) to the flask, enough to dissolve the powder.
-
Place a small magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the solution until the dye is completely dissolved. This may take some time. Gentle warming can be applied if necessary, but avoid high temperatures.
Step 4: Final Volume Adjustment
-
Once the dye is fully dissolved, carefully add the co-solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
Step 5: Storage
-
Transfer the prepared dye solution into a clean, dry amber glass vial to protect it from light.
-
Label the vial clearly with the dye name, concentration, solvent, and date of preparation.
-
Store the solution in a cool, dark place. For long-term storage, refrigeration at 2-8°C is recommended.[2][3][4]
Diagrams
Experimental Workflow
Caption: Workflow for this compound solution preparation.
Safety and Handling
-
Always handle this compound and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust from the dye powder and vapors from the solvents.
-
In case of skin or eye contact, rinse immediately with plenty of water and seek medical attention.
-
Consult the Safety Data Sheet (SDS) for this compound and the solvents used for detailed safety information.
References
- 1. 高性能・高耐久性を目指した有機色素増感太陽電池 [sigmaaldrich.com]
- 2. This compound 95 1037440-21-3 [sigmaaldrich.com]
- 3. This compound CAS#: 1037440-21-3 [m.chemicalbook.com]
- 4. This compound | 1037440-21-3 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Pigments for Dye-Sensitized Solar Cells (DSSC): MK-2|Organic Conductive Materials|Soken [soken-asia.com]
Application Notes and Protocols for MK-2 Dye in Photovoltaics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MK-2 dye in dye-sensitized solar cells (DSSCs), including its performance characteristics, detailed experimental protocols for device fabrication, and a summary of its key operational principles.
Introduction to this compound
MK-2 is a metal-free organic dye developed by the National Institute of Advanced Industrial Science and Technology (AIST) and commercialized by Soken. It has garnered significant attention in the field of photovoltaics, particularly for its application in DSSCs, due to its high power conversion efficiency, short dyeing time, and freedom from rare metals. The molecular structure of MK-2 features a donor-π-acceptor (D-π-A) design, which facilitates efficient charge separation and injection into the semiconductor photoanode.
Performance of MK-2 in Dye-Sensitized Solar Cells
MK-2 has demonstrated high photovoltaic performance in DSSCs. The efficiency of a DSSC is determined by four key parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE). The table below summarizes the performance of MK-2 based DSSCs under different electrolyte conditions.
| Electrolyte Composition | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| 0.6 M DMPImI, 0.1 M LiI, 0.2 M I₂, 0.5 M 4-tert-Butylpyridine (B128874) in Acetonitrile | 15.2 | 0.73 | 0.75 | 8.3 | [1] |
| 0.1 M LiI, 0.4 M I₂, 0.5 M 4-tert-Butylpyridine in 1-methyl-3-propylimidazolium iodide | 13.8 | 0.70 | 0.76 | 7.3 | [1] |
| 0.6 M 1,2-dimethyl-3-n-propylimidazolium iodide, 0.1 M LiI, 0.2 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile | 15.2 | 0.73 | 0.75 | 8.3 | [1] |
| Ionic liquid-based electrolyte | 13.9 | 0.73 | 0.75 | 7.6 |
Experimental Protocols
This section provides a detailed protocol for the fabrication of a dye-sensitized solar cell using this compound.
Materials and Reagents
-
Substrates: Fluorine-doped Tin Oxide (FTO) coated glass
-
Photoanode: Titanium dioxide (TiO₂) paste (anatase)
-
Sensitizer: this compound
-
Dye Solution Solvent: A mixture of toluene (B28343) and tetrahydrofuran (B95107) (THF)
-
Electrolyte: See table above for recommended compositions
-
Counter Electrode: Platinized FTO glass
-
Sealing Gasket: Thermoplastic polymer (e.g., Surlyn)
-
Solvents: Ethanol, Acetonitrile, Isopropanol
-
Cleaning Agents: Detergent, Deionized water
Protocol for DSSC Fabrication
-
FTO Glass Cleaning:
-
Thoroughly clean the FTO glass substrates by sonicating in a detergent solution for 15 minutes.
-
Rinse with deionized water and then with ethanol.
-
Dry the substrates using a stream of nitrogen or in an oven.
-
-
Photoanode Preparation (TiO₂ Film):
-
Deposit a layer of TiO₂ paste onto the conductive side of a cleaned FTO glass substrate using the doctor-blade technique.
-
Anneal the TiO₂-coated FTO glass in a furnace at 450-500°C for 30 minutes to sinter the TiO₂ nanoparticles.
-
Allow the photoanode to cool down to room temperature.
-
-
Photoanode Sensitization (this compound Adsorption):
-
Prepare a 0.4 mM solution of this compound in a suitable solvent mixture (e.g., toluene:THF = 4:1 v/v).
-
Immerse the cooled TiO₂ photoanode into the this compound solution. A key feature of MK-2 is its short dyeing time. An immersion time of 60 minutes is often sufficient for adequate dye loading.
-
After immersion, rinse the sensitized photoanode with the same solvent used for the dye solution to remove any non-adsorbed dye molecules.
-
Dry the sensitized photoanode.
-
-
Counter Electrode Preparation:
-
Drill a small hole in another FTO glass substrate for electrolyte filling.
-
Deposit a thin layer of platinum (e.g., from a chloroplatinic acid solution in isopropanol) onto the conductive side of the FTO glass.
-
Heat the platinized FTO at 400°C for 15 minutes.
-
-
DSSC Assembly:
-
Place a thermoplastic gasket (e.g., Surlyn) around the TiO₂ film on the sensitized photoanode.
-
Position the counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Seal the two electrodes together by heating the assembly on a hot plate while applying gentle pressure.
-
Introduce the electrolyte into the cell through the pre-drilled hole in the counter electrode via vacuum backfilling.
-
Seal the hole with a small piece of thermoplastic and a coverslip.
-
Visualizations
Working Principle of an this compound-Sensitized Solar Cell
Caption: Electron and charge transfer processes in an MK-2 DSSC.
Experimental Workflow for DSSC Fabrication
References
Application Notes and Protocols for TiO2 Sensitization using MK-2 Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the utilization of MK-2 dye as a photosensitizer for titanium dioxide (TiO2) in the fabrication of Dye-Sensitized Solar Cells (DSSCs). The this compound, a metal-free organic sensitizer (B1316253), offers a compelling alternative to traditional ruthenium-based dyes, demonstrating high power conversion efficiencies and excellent stability.[1][2] These protocols are designed to guide researchers through the process of preparing TiO2 photoanodes, sensitization with this compound, assembly of the DSSC, and characterization of its performance.
Physicochemical Properties of this compound
The this compound is an organic sensitizer featuring a donor-π-acceptor (D-π-A) structure, which is crucial for its function in DSSCs. The donor unit is a carbazole (B46965) moiety, the π-conjugated bridge is an oligothiophene, and the acceptor is a cyanoacrylic acid group that anchors the dye to the TiO2 surface.
| Property | Value | Reference |
| Chemical Name | 2-Cyano-3-[5''-(9-ethyl-9H-carbazol-3-yl)-3',3'',3''',4-tetra-n-hexyl-[2,2',5',2'',5'',2''']-quaterthiophen-5-yl]acrylic acid | Sigma-Aldrich |
| CAS Number | 1037440-21-3 | Sigma-Aldrich |
| Molecular Formula | C58H70N2O2S4 | Sigma-Aldrich |
| Molecular Weight | 955.45 g/mol | Sigma-Aldrich |
| Molar Extinction Coefficient (ε) | ~42,100 M⁻¹cm⁻¹ at 473 nm | [3] |
| Highest Occupied Molecular Orbital (HOMO) | -5.22 eV | [4] |
| Lowest Unoccupied Molecular Orbital (LUMO) | -3.59 eV | [4] |
Experimental Protocols
Protocol 1: Preparation of TiO2 Paste for Photoanode
This protocol describes the preparation of a TiO2 paste suitable for creating a mesoporous photoanode using the doctor-blade technique.[5][6][7]
Materials:
-
Titanium dioxide (TiO2) nanopowder (e.g., Degussa P25)
-
Triton X-100 (or other surfactant)
-
Poly(vinylpyrrolidone) (PVP) (optional, as a binder)[5]
-
Mortar and pestle or magnetic stirrer
Procedure:
-
Mixing: In a mortar or beaker, weigh 1.0 g of TiO2 nanopowder.
-
Solvent Addition: Slowly add ethanol to the TiO2 powder while continuously grinding with the pestle or stirring vigorously with a magnetic stirrer. A common starting ratio is 1 g of TiO2 to 5-10 mL of ethanol.[8]
-
Binder and Surfactant Addition: To the TiO2-ethanol mixture, add the following components sequentially while continuing to mix:
-
A few drops of acetylacetone to prevent particle aggregation.
-
A few drops of Triton X-100 to improve the paste's viscosity and adhesion to the substrate.
-
If using a binder, dissolve PVP in a small amount of ethanol and add it to the mixture. The amount of PVP can be optimized to achieve the desired film thickness and integrity.[5]
-
-
Homogenization: Continue mixing the paste for at least 1-2 hours to ensure a homogenous, lump-free consistency.[8] The final paste should have a viscosity similar to that of honey.
-
Storage: Store the prepared TiO2 paste in a sealed container in a dark place to prevent solvent evaporation and degradation.
Protocol 2: Fabrication of TiO2 Photoanode
This protocol details the deposition of the TiO2 paste onto a transparent conducting oxide (TCO) glass substrate.
Materials:
-
Fluorine-doped Tin Oxide (FTO) or Indium Tin Oxide (ITO) coated glass slides
-
Prepared TiO2 paste
-
Scotch tape
-
Glass rod or squeegee (for doctor-blading)
-
Hot plate or furnace
Procedure:
-
Substrate Cleaning: Thoroughly clean the TCO glass slides by sonicating them in a sequence of detergent, deionized water, and ethanol, each for 15 minutes. Dry the slides with a stream of nitrogen or clean air.
-
Masking: Apply two layers of Scotch tape on two parallel edges of the conductive side of the TCO glass. This will act as a spacer to control the thickness of the TiO2 film.
-
Deposition: Place a small amount of the prepared TiO2 paste at one end of the masked TCO slide.
-
Doctor-Blading: Using a glass rod or a squeegee held at a 45-degree angle, spread the paste across the slide with a single, smooth motion. The tape will ensure a uniform film thickness.
-
Drying and Sintering:
-
Allow the coated slide to air-dry for about 5-10 minutes to let the paste settle.
-
Carefully remove the Scotch tape.
-
Place the slide on a hot plate or in a furnace and heat it according to a specific temperature profile. A typical profile is to ramp up to 450-500°C and hold for 30 minutes. This process removes organic binders and sinters the TiO2 nanoparticles, creating a porous and mechanically stable film.[6]
-
Let the photoanode cool down slowly to room temperature.
-
Protocol 3: Sensitization of TiO2 Photoanode with this compound
This protocol describes the process of adsorbing the this compound onto the surface of the prepared TiO2 photoanode.
Materials:
-
Sintered TiO2 photoanode
-
This compound
-
Toluene (B28343) or a mixture of toluene and ethanol (e.g., 1:4 v/v)
-
Ethanol for rinsing
Procedure:
-
Dye Solution Preparation: Prepare a 0.3 mM solution of this compound in toluene or a toluene/ethanol mixture. The addition of ethanol can improve the solubility of the dye.
-
Immersion: While the TiO2 photoanode is still warm (around 80-100°C), immerse it in the this compound solution. This helps to prevent water absorption on the TiO2 surface.
-
Sensitization: Keep the photoanode immersed in the dye solution in a sealed, dark container for 12-24 hours at room temperature. The optimal immersion time may vary, so it is recommended to test different durations.
-
Rinsing: After sensitization, remove the photoanode from the dye solution and rinse it thoroughly with ethanol to remove any non-adsorbed dye molecules.
-
Drying: Gently dry the sensitized photoanode with a stream of nitrogen or clean air.
Protocol 4: Assembly of the Dye-Sensitized Solar Cell
This protocol details the assembly of the sensitized photoanode, a counter electrode, and the electrolyte to form a complete DSSC.
Materials:
-
Sensitized TiO2 photoanode
-
Platinum (Pt)-coated counter electrode (can be prepared by sputtering or by applying a drop of H2PtCl6 solution and heating)[9]
-
Electrolyte solution (e.g., 0.6 M 1,2-dimethyl-3-propylimidazolium iodide (DMPII), 0.1 M LiI, 0.05 M I2, and 0.5 M 4-tert-butylpyridine (B128874) (TBP) in acetonitrile)[1][10]
-
Surlyn or other thermoplastic sealant
-
Binder clips
-
Syringe
Procedure:
-
Counter Electrode Preparation: If not using a pre-made Pt counter electrode, clean a TCO glass slide as described in Protocol 2. Apply a thin layer of a platinum catalyst precursor (e.g., H2PtCl6 in isopropanol) and heat it at 400°C for 15-20 minutes.
-
Assembly:
-
Place the sensitized photoanode and the Pt counter electrode together in a sandwich configuration, with the active layers facing each other.
-
Place a thin frame of Surlyn sealant between the two electrodes, ensuring it does not cover the active area.
-
-
Sealing: Gently press the two electrodes together and heat them on a hot plate at around 100-120°C for a few minutes to melt the Surlyn and seal the cell. Leave a small, unsealed opening for electrolyte injection.
-
Electrolyte Injection:
-
Use a syringe to inject the electrolyte into the cell through the pre-left opening.
-
The electrolyte will be drawn into the space between the electrodes via capillary action.
-
-
Final Sealing: Seal the injection hole with a small piece of Surlyn and a soldering iron or by applying a UV-curable epoxy.
-
Contacting: Use conductive tape or silver paste to create electrical contacts on the exposed TCO areas of the anode and cathode.
Data Presentation
Photovoltaic Performance of MK-2 Sensitized Solar Cells
The following table summarizes the photovoltaic performance of DSSCs fabricated using this compound under different electrolyte compositions. The data is based on a cell area of 0.2354 cm² with masking and no anti-reflection coating.[2]
| Electrolyte Composition | TiO2 Layer Thickness (µm) | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Efficiency (η) (%) |
| 0.6M DMPImI, 0.1M LiI, 0.2M I2, 0.5M 4-tert-Butylpyridine in CH3CN | 16 | 15.2 | 0.73 | 0.75 | 8.3 |
| 0.1M LiI, 0.4M I2, 0.5M 4-tert-Butylpyridine in 1-methyl-3-propylimidazolium iodide | 16 | 13.8 | 0.70 | 0.76 | 7.3 |
Effect of Co-adsorbent (Chenodeoxycholic Acid - CDCA)
Visualizations
Experimental Workflow for DSSC Fabrication
Caption: Workflow for the fabrication of a Dye-Sensitized Solar Cell using this compound.
Energy Level Diagram of MK-2 DSSC
Caption: Energy level diagram illustrating the electron transfer processes in a MK-2 sensitized DSSC.
References
- 1. Organic Dyes for Dye-Sensitized Solar Cells [sigmaaldrich.com]
- 2. Organic Pigments for Dye-Sensitized Solar Cells (DSSC): MK-2|Organic Conductive Materials|Soken [soken-asia.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rdi.snru.ac.th [rdi.snru.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. An overview of the preparation and application of counter electrodes for DSSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tj.kyushu-u.ac.jp [tj.kyushu-u.ac.jp]
- 12. Enhancement of photovoltaic performance in ferrocenyl π-extended multi donor–π–acceptor (D–D′–π–A) dyes using chenodeoxycholic acid as a dye co-adsorb ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06615G [pubs.rsc.org]
- 13. ukm.my [ukm.my]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for MK-2 Dye in Quasi-Solid-State Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of MK-2 dye in the fabrication and characterization of quasi-solid-state dye-sensitized solar cells (DSSCs). Detailed protocols for the preparation of the photoanode, quasi-solid-state electrolytes, and counter electrode are presented, along with a compilation of performance data to facilitate experimental design and analysis.
Overview of this compound in Quasi-Solid-State DSSCs
The organic, metal-free this compound is a prominent sensitizer (B1316253) in the field of DSSCs due to its high molar extinction coefficient, straightforward synthesis, and cost-effectiveness compared to ruthenium-based dyes.[1] In quasi-solid-state DSSCs, the liquid electrolyte is replaced with a polymer-based gel or composite material, which mitigates issues of electrolyte leakage and solvent evaporation, thereby enhancing the long-term stability of the device.[1] The synergy between the this compound and a quasi-solid-state electrolyte offers a promising avenue for the development of stable and efficient solar energy conversion devices.
Working Principle of a Quasi-Solid-State DSSC with this compound
The operation of a quasi-solid-state DSSC sensitized with this compound involves a series of photoelectrochemical processes, as illustrated in the signaling pathway below.
Caption: Working principle of a quasi-solid-state DSSC with this compound.
Experimental Protocols
The following sections provide detailed protocols for the fabrication of quasi-solid-state DSSCs using this compound.
Photoanode Preparation (TiO₂)
A mesoporous titanium dioxide (TiO₂) layer on a transparent conductive oxide (TCO) glass substrate serves as the photoanode. A bi-layer structure is often employed to enhance light scattering and improve efficiency.
Materials:
-
FTO (Fluorine-doped Tin Oxide) coated glass
-
TiO₂ paste (e.g., from Degussa P25 nanoparticles)
-
Acetylacetone
-
Triton X-100
-
Deionized water
-
Titanium tetrachloride (TiCl₄) solution (e.g., 40 mM in deionized water)
Protocol:
-
Cleaning of FTO Glass: Thoroughly clean the FTO glass substrates by sonicating in a sequence of deionized water, ethanol, and acetone, each for 15 minutes. Dry the substrates with a stream of nitrogen or clean air.
-
Preparation of TiO₂ Paste:
-
Grind 1 g of TiO₂ (Degussa P25) powder in a mortar.
-
Slowly add ethanol and continue grinding until a uniform paste is formed (approximately 1-2 hours).
-
Alternatively, a paste can be prepared by mixing 200 mg of TiO₂ powder, 30 µl of acetylacetone, 400 µl of deionized water, and 1 drop of Triton X-100.[2]
-
-
Deposition of TiO₂ Layer:
-
Use the doctor-blade technique to coat the TiO₂ paste onto the conductive side of the cleaned FTO glass. The thickness of the layer can be controlled by using adhesive tape as a spacer.
-
For a bi-layer structure, a transparent layer of smaller TiO₂ nanoparticles (e.g., 20 nm) is deposited first, followed by a scattering layer of larger particles (e.g., 400 nm).
-
-
Sintering:
-
Dry the coated electrodes at 125°C for 5 minutes.
-
Sinter the electrodes in a furnace at 550°C for 30 minutes to ensure good electrical contact between the TiO₂ nanoparticles and the FTO substrate.[2] Allow the electrodes to cool down to room temperature.
-
-
TiCl₄ Treatment:
-
Immerse the sintered TiO₂ electrodes in a 40 mM aqueous TiCl₄ solution at 70°C for 30 minutes.
-
Rinse the electrodes with deionized water and ethanol, then anneal again at 500°C for 30 minutes. This treatment improves the necking between TiO₂ particles and enhances the short-circuit current.
-
Dye Sensitization
The sintered TiO₂ photoanode is immersed in a solution of this compound to anchor the dye molecules to the surface of the TiO₂ nanoparticles.
Materials:
-
This compound
-
tert-Butanol
-
Ethanol
Protocol:
-
Preparation of Dye Solution: Prepare a 0.3 mM to 0.5 mM solution of this compound in a 1:1 (v/v) mixture of acetonitrile and tert-butanol.
-
Immersion: Immerse the warm (around 80°C) TiO₂ photoanodes into the dye solution and keep them in the dark for 2 to 6 hours at room temperature.[1]
-
Rinsing: After immersion, rinse the dye-sensitized photoanodes with ethanol to remove any non-adsorbed dye molecules.
-
Drying: Dry the photoanodes in a clean, dark environment.
Preparation of Quasi-Solid-State Electrolyte
The quasi-solid-state electrolyte is a critical component that replaces the volatile liquid electrolyte, providing better stability. Both PMMA and PEO-based electrolytes are commonly used.
3.3.1. PMMA-Based Quasi-Solid-State Electrolyte
Materials:
-
Polymethylmethacrylate (PMMA)
-
Ethylene (B1197577) carbonate (EC)
-
Propylene (B89431) carbonate (PC)
-
Lithium iodide (LiI)
-
Iodine (I₂)
-
4-tert-butylpyridine (TBP)
-
1-butyl-3-methylimidazolium iodide (BMII)
Protocol:
-
Dissolve a specific weight percentage of PMMA (e.g., 10-20 wt%) in a mixture of ethylene carbonate and propylene carbonate.
-
To this polymer solution, add the components of the liquid electrolyte, for example: 0.5 M LiI, 0.05 M I₂, 0.5 M TBP, and 0.6 M BMII.
-
Stir the mixture at a slightly elevated temperature (e.g., 40-60°C) until a homogeneous and viscous gel electrolyte is formed.
3.3.2. PEO/PMMA Blend-Based Quasi-Solid-State Electrolyte
Materials:
-
Poly(ethylene oxide) (PEO)
-
Polymethylmethacrylate (PMMA)
-
Iodide/triiodide redox couple
Protocol:
-
Prepare a liquid electrolyte based on an iodide/triiodide redox couple in 3-methoxypropionitrile (MPN).[2][3]
-
Use a blend of PEO and PMMA as solidifying agents. An optimal ratio for a printable electrolyte has been reported to be a PEO/PMMA ratio of 7/3.[2][3]
-
The addition of TiO₂ nanofillers (around 10 wt%) to the PEO/PMMA blend can further enhance the performance of the DSSC.[2][3]
Counter Electrode Preparation
A counter electrode with high catalytic activity is required to regenerate the redox mediator. While platinum is a common choice, carbon-based materials offer a cost-effective alternative.
3.4.1. Carbon Nanotube (CNT) - PDDA Counter Electrode
Materials:
-
Multi-walled carbon nanotubes (MWCNTs)
-
Poly(diallyldimethylammonium chloride) (PDDA) solution (e.g., 20 wt%)
-
Deionized water
-
Stainless-steel mesh or FTO glass
Protocol:
-
Preparation of CNT/PDDA solution:
-
Electrophoretic Deposition (EPD):
-
Drying: Dry the prepared counter electrode at room temperature for 24 hours.[4] No high-temperature annealing is required, making this method suitable for flexible substrates.[4]
3.4.2. Platinum Counter Electrode (Alternative)
Materials:
-
H₂PtCl₆ solution in isopropanol (B130326) (e.g., 5 mM)
-
FTO glass
Protocol:
-
Apply a few drops of the H₂PtCl₆ solution onto the conductive side of a cleaned FTO glass.
-
Heat the FTO glass at 400°C for 15-30 minutes.
-
Allow it to cool to room temperature. The resulting platinum film should be almost transparent.
Assembly of the Quasi-Solid-State DSSC
The final step is to assemble the components into a sandwich-like structure.
Materials:
-
Dye-sensitized photoanode
-
Counter electrode
-
Quasi-solid-state electrolyte
-
Surlyn® or other suitable sealant
-
Binder clips
Protocol:
-
Place the counter electrode over the dye-sensitized photoanode, separated by a thin sealant (e.g., Surlyn®) to create a space for the electrolyte.
-
Heat the assembly on a hot plate to melt the sealant and bond the two electrodes together.
-
Inject the quasi-solid-state electrolyte into the space between the electrodes through pre-drilled holes in the counter electrode.
-
Seal the holes to prevent any leakage.
-
Use binder clips to hold the cell together firmly while it cools and the electrolyte solidifies.
Performance Data of this compound in Quasi-Solid-State DSSCs
The following table summarizes the photovoltaic performance parameters of quasi-solid-state DSSCs employing the this compound under simulated AM 1.5 illumination.
| Quasi-Solid-State Electrolyte | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) | Reference |
| PMMA-based with CNT/PDDA CE | - | - | - | 2.5 | [1] |
| PEO/PMMA blend (7/3 ratio) | - | - | - | 8.48 | [2][3] |
| PEO/PMMA blend with 10 wt% TiO₂ NF | - | - | - | 9.12 | [2][3] |
| PEO/PMMA blend (10/90 w/w) | 11.11 | 0.75 | 0.59 | 4.9 | [5] |
Experimental Workflow
The overall process for fabricating a quasi-solid-state DSSC with this compound is outlined in the workflow diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly efficient quasi-solid-state dye-sensitized solar cells using polyethylene oxide (PEO) and poly(methyl methacrylate) (PMMA)-based printable electrolytes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ijcea.org [ijcea.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Co-sensitization Strategies with MK-2 Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction to Co-sensitization in Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology that mimics the natural process of photosynthesis. The efficiency of a DSSC is largely dependent on the light-harvesting ability of the sensitizing dye. While individual dyes have specific absorption spectra, co-sensitization is a strategy that employs multiple dyes with complementary absorption characteristics to broaden the overall absorption spectrum of the solar cell. This approach leads to more efficient light harvesting and consequently, a higher power conversion efficiency (PCE).[1]
The organic dye MK-2 is a well-regarded sensitizer (B1316253) in DSSCs, known for its high molar extinction coefficient and good stability.[2] Co-sensitizing MK-2 with other organic or metal-organic dyes can potentially enhance the photovoltaic performance by capturing a wider range of the solar spectrum. This document provides an overview of co-sensitization strategies and detailed protocols for their implementation with the MK-2 dye.
Principle of Co-sensitization
The core principle behind co-sensitization is to utilize two or more dyes that absorb light in different regions of the solar spectrum. By adsorbing these dyes onto the semiconductor photoanode (typically TiO₂), the resulting device can capture a broader range of photons, leading to an increase in the short-circuit current density (Jsc).
Key advantages of co-sensitization include:
-
Broadened Absorption Spectrum: Combining dyes with complementary absorption peaks allows for a more efficient utilization of the incident solar radiation.
-
Increased Light Harvesting Efficiency (LHE): A wider absorption range directly translates to a higher LHE.
-
Reduced Dye Aggregation: The presence of a second dye can sterically hinder the aggregation of the primary dye on the semiconductor surface, which can otherwise lead to performance losses.
-
Improved Charge Recombination Resistance: A well-designed co-sensitizer layer can act as a blocking layer, reducing the recombination of injected electrons with the electrolyte.
Two primary methods are employed for co-sensitization:
-
Cocktail Method: The photoanode is immersed in a solution containing a mixture of the two dyes.
-
Sequential Method: The photoanode is first sensitized with one dye and then subsequently immersed in a solution of the second dye.[3][4]
Experimental Protocols
The following are detailed protocols for the fabrication of a standard DSSC, followed by specific procedures for cocktail and sequential co-sensitization with this compound.
Materials and Reagents
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
This compound
-
Co-sensitizer dye (e.g., a porphyrin-based dye or another organic dye with complementary absorption)
-
Chenodeoxycholic acid (CDCA) - as a co-adsorbent to prevent dye aggregation
-
Electrolyte solution (e.g., 0.6 M 1,2-dimethyl-3-propylimidazolium iodide (DMPII), 0.05 M I₂, 0.1 M LiI, and 0.5 M 4-tert-butylpyridine (B128874) (TBP) in acetonitrile)
-
Platinizing solution (e.g., H₂PtCl₆ in isopropanol)
-
Solvents: Ethanol (B145695), Acetonitrile, Toluene
-
Surlyn® thermoplastic sealant
-
Standard laboratory glassware and equipment (doctor blade, hot plate, furnace, etc.)
Fabrication of TiO₂ Photoanode
-
Cleaning of FTO Substrates:
-
Clean the FTO glass substrates by sonicating in a sequence of detergent solution, deionized water, and ethanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen or clean air.
-
-
Deposition of TiO₂ Paste:
-
Use the doctor-blade technique to coat the conductive side of the FTO glass with a uniform layer of TiO₂ paste. The thickness of the layer can be controlled by using adhesive tape as a spacer.
-
Allow the coated substrate to level at room temperature for 10 minutes.
-
-
Sintering of TiO₂ Film:
-
Sinter the TiO₂-coated substrate in a furnace. A typical sintering program involves a gradual increase in temperature to 500°C, holding at this temperature for 30 minutes, and then allowing it to cool down slowly to room temperature. This process removes organic binders and ensures good electrical contact between the TiO₂ nanoparticles.
-
Preparation of the Counter Electrode
-
Cleaning of FTO Substrate:
-
Clean another FTO glass substrate using the same procedure as for the photoanode.
-
-
Platinum Deposition:
-
Deposit a thin layer of platinum on the conductive side of the FTO glass. This can be achieved by drop-casting a platinizing solution (e.g., H₂PtCl₆ in isopropanol) and then heating it at 400°C for 15 minutes. The platinum layer acts as a catalyst for the redox reaction of the electrolyte.
-
Sensitization of the Photoanode (Single Dye - Control)
-
Dye Solution Preparation:
-
Prepare a 0.3 mM solution of this compound in a suitable solvent mixture, such as acetonitrile/toluene (1:1 v/v).
-
It is also recommended to add a co-adsorbent like chenodeoxycholic acid (CDCA) to the dye solution at a concentration of around 20 mM to prevent dye aggregation.
-
-
Dye Adsorption:
-
Immerse the sintered TiO₂ photoanode into the this compound solution while it is still warm (around 80°C).
-
Keep the photoanode in the dye solution for a specific duration, typically 2-12 hours, in a dark, sealed container to allow for complete dye adsorption.
-
After sensitization, rinse the photoanode with ethanol to remove any non-adsorbed dye molecules and then dry it.
-
Co-sensitization Protocols
-
Dye Cocktail Preparation:
-
Prepare a solution containing a mixture of MK-2 and the chosen co-sensitizer in a suitable solvent. The molar ratio of the two dyes is a critical parameter and should be optimized. A common starting point is a 1:1 molar ratio.
-
For example, prepare a solution that is 0.15 mM in MK-2 and 0.15 mM in the co-sensitizer.
-
Add CDCA (e.g., 20 mM) to the cocktail solution.
-
-
Dye Adsorption:
-
Immerse the sintered TiO₂ photoanode into the dye cocktail solution at room temperature or slightly elevated temperature (e.g., 40°C).
-
The immersion time will need to be optimized but can range from 2 to 12 hours.
-
After sensitization, rinse the photoanode with ethanol and dry it.
-
-
First Dye Sensitization:
-
Prepare a 0.3 mM solution of the first dye (either MK-2 or the co-sensitizer). The order of sensitization can significantly impact the final device performance and should be investigated.[4]
-
Immerse the TiO₂ photoanode in the first dye solution for a predetermined time (e.g., 2-6 hours).
-
After the first sensitization step, rinse the photoanode with ethanol.
-
-
Second Dye Sensitization:
-
Prepare a 0.3 mM solution of the second dye.
-
Immerse the photoanode, already sensitized with the first dye, into the second dye solution for another specific duration (e.g., 2-6 hours).
-
After the second sensitization step, rinse the photoanode with ethanol and dry it.
-
Assembly of the DSSC
-
Sealing:
-
Place a Surlyn® thermoplastic sealant frame around the TiO₂-coated area on the photoanode.
-
Place the platinum-coated counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Heat the assembly on a hot plate at around 100°C while applying gentle pressure to seal the cell.
-
-
Electrolyte Injection:
-
Introduce the electrolyte solution into the cell through pre-drilled holes in the counter electrode using a vacuum back-filling method.
-
Seal the holes with a small piece of Surlyn® and a cover glass by heating.
-
Characterization of Co-sensitized DSSCs
The performance of the fabricated DSSCs should be evaluated under standard test conditions (AM 1.5G illumination, 100 mW/cm²). The key photovoltaic parameters to be measured are:
-
Short-circuit current density (Jsc): The maximum current density when the voltage across the cell is zero.
-
Open-circuit voltage (Voc): The maximum voltage when the current through the cell is zero.
-
Fill factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Jmax * Vmax) / (Jsc * Voc).
-
Power conversion efficiency (PCE or η): The overall efficiency of the cell, calculated as (Jsc * Voc * FF) / Pin, where Pin is the incident light power density.
Data Presentation
The following table presents a hypothetical comparison of the photovoltaic performance of DSSCs sensitized with MK-2 alone and a co-sensitized system. The data for the co-sensitized cell is an estimation based on typical performance enhancements observed in the literature for similar systems, as specific data for MK-2 co-sensitization is not widely available.
| Sensitizer System | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) |
| MK-2 (Control) | 15.2 | 0.73 | 0.75 | 8.3 |
| MK-2 + Co-sensitizer (Hypothetical) | 17.5 | 0.74 | 0.72 | 9.3 |
Visualizations
Electron Transfer Pathway in a Co-sensitized DSSC
The following diagram illustrates the general electron transfer processes occurring in a co-sensitized DSSC. Upon photoexcitation, both dye molecules can inject electrons into the conduction band of the TiO₂. The oxidized dyes are then regenerated by the redox mediator in the electrolyte.
Caption: Electron transfer pathway in a co-sensitized DSSC.
Experimental Workflow for Co-sensitization
The following diagram outlines the key steps in the fabrication and testing of co-sensitized DSSCs using both the cocktail and sequential methods.
Caption: Experimental workflow for DSSC co-sensitization.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Pigments for Dye-Sensitized Solar Cells (DSSC): MK-2|Organic Conductive Materials|Soken [soken-asia.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Effect of the co-sensitization sequence on the performance of dye-sensitized solar cells with porphyrin and organic dyes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Fabrication of High-Efficiency MK-2 Dye-Based Solar Cells
Introduction
Dye-Sensitized Solar Cells (DSSCs) represent a promising third-generation photovoltaic technology that offers a low-cost and environmentally friendly alternative to conventional silicon-based solar cells.[1][2] The core of a DSSC consists of a porous, wide-bandgap semiconductor (typically titanium dioxide, TiO₂), which is sensitized to visible light by a layer of dye molecules adsorbed onto its surface.[3] The MK-2 dye, an alkyl-functionalized carbazole (B46965) dye, has emerged as a highly effective sensitizer (B1316253) due to its strong light absorption in the visible spectrum, high molar extinction coefficient, and excellent long-term stability.[4][5] DSSCs based on the this compound have demonstrated impressive power conversion efficiencies, making them a subject of significant research interest.[4]
These application notes provide a comprehensive, step-by-step protocol for the fabrication and characterization of this compound-based solar cells, intended for researchers and scientists in the fields of materials science, chemistry, and renewable energy.
Performance Characteristics of MK-2 DSSCs
The performance of a solar cell is evaluated by several key parameters: the open-circuit voltage (Voc), the short-circuit current density (Jsc), the fill factor (FF), and the overall power conversion efficiency (η). The table below summarizes reported performance data for an MK-2 based DSSC utilizing an ionic liquid-based electrolyte.
| Parameter | Symbol | Value | Unit |
| Power Conversion Efficiency | η | 7.6 | % |
| Short-Circuit Current Density | Jsc | 13.9 | mA cm⁻² |
| Open-Circuit Voltage | Voc | 0.73 | V |
| Fill Factor | FF | 0.75 | - |
| (Data sourced from a study using an ionic liquid-based electrolyte containing 0.1M LiI, 0.4M I₂, and 0.1M TBP in 1-methyl-3-n-propylimidazolium iodide)[4] |
Experimental Protocols
This section details the materials, equipment, and procedures required for the successful fabrication of an MK-2 DSSC.
1. Required Materials and Equipment
-
Substrates: Fluorine-doped Tin Oxide (FTO) coated glass plates.[6]
-
Photoanode: Titanium dioxide (TiO₂) paste (e.g., P25).[7]
-
Sensitizer: this compound (e.g., from Soken Chemical).[8]
-
Solvents: Ethanol (B145695), isopropanol, acetonitrile.[7][8]
-
Counter Electrode: Platisol solution (H₂PtCl₆ in isopropanol) or a graphite (B72142) pencil.[3][7]
-
Electrolyte: Iodide/triiodide (I⁻/I₃⁻) based liquid electrolyte (e.g., 0.5M lithium iodide and 0.05M iodine in acetonitrile).[7]
-
Sealing: Thermoplastic sealant (e.g., Parafilm or Surlyn).[7]
-
Equipment: Multimeter, doctor blade or screen printer, hot plate, tube furnace or oven capable of reaching 500°C, sonicator, spinner, solar simulator, potentiostat/source meter.
2. Preparation of the TiO₂ Photoanode (Working Electrode)
-
FTO Glass Cleaning:
-
Cut FTO glass to the desired dimensions (e.g., 2 cm x 2 cm).
-
Identify the conductive side using a multimeter (typically 10-30 Ω).[9]
-
Clean the FTO plates by sonicating sequentially in a detergent solution, deionized water, and ethanol, each for 15 minutes.
-
Dry the plates with a stream of nitrogen or clean air.
-
-
TiO₂ Paste Deposition:
-
Apply adhesive tape (e.g., Scotch tape) along two parallel edges of the FTO's conductive side to act as a spacer and control the film thickness.[6]
-
Place a small amount of TiO₂ paste at one end of the channel created by the tape.
-
Spread the paste evenly across the substrate with a single, smooth motion using a glass rod or squeegee (this technique is known as doctor-blading).[6]
-
Allow the film to rest for 5-10 minutes to let the paste settle.
-
-
Sintering of TiO₂ Film:
-
Carefully remove the adhesive tape.
-
Heat the TiO₂-coated plate on a hot plate at approximately 150°C for 10 minutes to evaporate solvents.[7]
-
Transfer the plate to a furnace and sinter at 450-500°C for at least 30-60 minutes. This process removes organic binders and ensures good electrical contact between TiO₂ nanoparticles.[10]
-
Allow the electrode to cool down slowly to room temperature. For optimal dye adsorption, it is recommended to cool it to about 80°C before immersion in the dye solution.
-
3. Sensitization of the Photoanode
-
Prepare the this compound Solution: Prepare a solution of the this compound in a suitable solvent. Due to its partial insolubility in highly polar solvents, a mixture of solvents may be required for optimal dissolution.[8] A typical concentration is 0.3-0.5 mM.
-
Dye Adsorption: While the TiO₂ electrode is still warm (~80°C), immerse it in the this compound solution.
-
Incubation: Keep the electrode in the dye solution in a dark, sealed container for several hours (typically 12-20 hours) to ensure a complete monolayer of dye molecules is adsorbed onto the TiO₂ surface.[3][10]
-
Rinsing: After incubation, remove the sensitized photoanode from the dye solution and rinse it with fresh ethanol to remove any non-adsorbed dye molecules.[7]
-
Drying: Dry the photoanode gently using a stream of nitrogen or air.
4. Preparation of the Counter Electrode (Cathode)
The counter electrode serves to catalyze the reduction of the electrolyte. A platinum-coated electrode offers the best performance, while a carbon-coated one is a simpler, low-cost alternative.[6]
-
Method A: Platinum Counter Electrode
-
Method B: Carbon Counter Electrode
-
Clean a piece of FTO glass as described in step 2.1.
-
Use a graphite pencil to evenly coat the conductive side of the FTO glass.[11] Ensure a uniform, dark layer is formed.
-
5. Assembly of the MK-2 DSSC
-
Prepare a Spacer: Cut a piece of thermoplastic sealant (e.g., Parafilm) slightly larger than the TiO₂ active area, with a central window cut out.
-
Sandwich the Electrodes: Place the spacer onto the dye-sensitized photoanode, surrounding the active area.
-
Seal the Cell: Place the counter electrode on top of the photoanode, with the conductive/catalytic side facing the TiO₂ film.
-
Heat Sealing: Gently press the electrodes together and heat them on a hot plate at around 100-120°C for a few seconds to melt the spacer and seal the cell, leaving a small gap or pre-drilled holes for electrolyte injection.[6]
-
Electrolyte Injection: Introduce the iodide/triiodide electrolyte into the cell through the gap or holes using a pipette or syringe. The liquid will be drawn into the space between the electrodes by capillary action. This step should be done quickly to prevent solvent evaporation.[7][10]
-
Final Sealing: Seal the injection holes completely with additional sealant and a small piece of glass.
-
Final Assembly: Use binder clips to hold the cell firmly together.[7]
Experimental Workflow Diagram
The following diagram illustrates the complete fabrication process for an this compound-based solar cell.
Caption: Workflow for the fabrication of an MK-2 DSSC.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. Frontiers | Fabrication of Functional Materials for Dye-sensitized Solar Cells [frontiersin.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. solaronix.com [solaronix.com]
- 7. www3.nd.edu [www3.nd.edu]
- 8. Organic Pigments for Dye-Sensitized Solar Cells (DSSC): MK-2|Organic Conductive Materials|Soken [soken-asia.com]
- 9. youtube.com [youtube.com]
- 10. materiability.com [materiability.com]
- 11. How to Build & Use a Dye-Sensitized Solar Cell (DSSC) + a Discussion on Energy & Efficiency : 6 Steps - Instructables [instructables.com]
Application Notes and Protocols for Imaging Cellular Lipid Droplets
A Note on the MK-2 Dye: Initial searches for the "this compound" in the context of imaging cellular lipid droplets did not yield specific results for this application. The this compound is primarily documented as an organic sensitizer (B1316253) used in dye-sensitized solar cells (DSSCs)[1]. While some carbazole (B46965) derivatives, which form the core of the this compound structure, have been explored for biological imaging and as fluorescent probes for lipid droplets, these are distinct molecules from the specific this compound used in solar cell research[2].
Therefore, these application notes will focus on a well-established and widely used fluorescent dye for imaging cellular lipid droplets: BODIPY 493/503 . Comparative data for another common lipid droplet stain, Nile Red , will also be provided.
Introduction to Lipid Droplet Imaging
Lipid droplets (LDs) are dynamic cellular organelles crucial for energy storage, lipid homeostasis, and cellular signaling. Their study is vital in various research fields, including metabolism, cell biology, and drug development for diseases like obesity, diabetes, and cancer. Fluorescent microscopy using specific dyes is a powerful technique for visualizing and quantifying LDs in live and fixed cells.
BODIPY 493/503 is a lipophilic dye that is highly specific for neutral lipids, making it an excellent probe for staining the core of lipid droplets[3][4]. It exhibits bright green fluorescence and is suitable for various imaging applications, including confocal microscopy and flow cytometry[5][6].
Quantitative Data Presentation
The following table summarizes the key photophysical properties of BODIPY 493/503 and Nile Red, two of the most common dyes for lipid droplet staining.
| Property | BODIPY 493/503 | Nile Red |
| Excitation Maximum (Ex) | ~493 nm | 552 nm (in a lipid-rich environment) |
| Emission Maximum (Em) | ~503 nm | 636 nm (in a lipid-rich environment) |
| Color | Green | Red |
| Key Features | High selectivity for neutral lipids, bright and stable fluorescence, suitable for live and fixed cells.[3][] | Environment-sensitive fluorescence (minimal in aqueous media), can be used for ratiometric imaging.[8][9] |
| Limitations | Prone to photobleaching with intense illumination.[10] | Broader emission spectrum can lead to bleed-through into other channels.[4] |
Experimental Protocols
Staining of Lipid Droplets in Live Cells with BODIPY 493/503
This protocol provides a general guideline for staining lipid droplets in live cultured cells.
Materials:
-
BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)[6]
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium
-
Live-cell imaging compatible chamber slides or dishes
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on imaging-compatible plates or slides. Ensure cells are healthy before staining to avoid artifacts.[]
-
Prepare Staining Solution:
-
Thaw the BODIPY 493/503 stock solution at room temperature.
-
Prepare a fresh working solution by diluting the stock solution in pre-warmed cell culture medium or PBS to a final concentration of 0.5-2 µM.[][10] The optimal concentration may vary depending on the cell type and experimental conditions.
-
-
Staining:
-
Washing (Optional but Recommended):
-
Remove the staining solution.
-
Gently wash the cells once or twice with pre-warmed PBS or HBSS to remove excess dye and reduce background fluorescence.[10]
-
-
Imaging:
-
Add fresh pre-warmed culture medium or imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~490 nm, Emission: ~525 nm).[10]
-
Workflow for Live Cell Staining:
Caption: Workflow for staining lipid droplets in live cells with BODIPY 493/503.
Staining of Lipid Droplets in Fixed Cells with BODIPY 493/503
This protocol is suitable for endpoint assays and when co-staining with antibodies.
Materials:
-
BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)[6]
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium (e.g., with DAPI for nuclear counterstaining)
Procedure:
-
Cell Preparation: Culture cells on coverslips or in imaging plates to the desired confluency.
-
Fixation:
-
Remove the culture medium and wash the cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[]
-
Wash the cells three times with PBS to remove the fixative.
-
-
Staining:
-
Prepare a working solution of BODIPY 493/503 in PBS (0.5-2 µM).
-
Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature, protected from light.[]
-
-
Washing:
-
Remove the staining solution and wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with a FITC/GFP filter set.
-
Workflow for Fixed Cell Staining:
Caption: Workflow for staining lipid droplets in fixed cells with BODIPY 493/503.
Protocol for Staining with Nile Red
Nile Red staining follows a similar procedure to BODIPY 493/503.
Key Differences and Considerations:
-
Working Concentration: A typical working concentration for Nile Red is 200-1000 nM.[8]
-
Stock Solution: Prepare a 1 mM stock solution in high-quality anhydrous DMSO.[8]
-
Incubation: Incubate for 5-10 minutes at room temperature or 37°C.[8]
-
Imaging: For optimal specificity to lipid droplets, use an excitation of 450-500 nm and detect emission above 528 nm (yellow-gold fluorescence).[8] Standard Texas Red filter sets can also be used.
Quantitative Analysis of Lipid Droplets
Fluorescence microscopy images can be used to quantify various parameters of lipid droplets.
Parameters for Quantification:
-
Number of lipid droplets per cell: Provides information on the biogenesis of lipid droplets.
-
Size and volume of lipid droplets: Indicates the amount of stored neutral lipids.
-
Total fluorescence intensity per cell: Correlates with the total lipid content.
General Workflow for Quantitative Image Analysis:
Caption: General workflow for quantitative analysis of lipid droplet images.
Software for Analysis:
-
ImageJ/Fiji: A free and open-source image analysis software with plugins for cell and particle analysis.[11]
-
CellProfiler™: A free, open-source software for automated image analysis.
-
Commercial Software: Many microscope manufacturers provide software with modules for quantitative image analysis.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Dye concentration is too high. | Optimize and reduce the working concentration of the dye. |
| Incomplete washing. | Ensure thorough washing after staining to remove unbound dye.[10] | |
| Weak Signal | Dye concentration is too low. | Increase the working concentration of the dye. |
| Low lipid droplet content in cells. | Use a positive control (e.g., cells treated with oleic acid to induce lipid droplet formation). | |
| Photobleaching. | Minimize exposure to excitation light; use an anti-fade mounting medium for fixed cells.[10] | |
| Cell Death (Live-cell imaging) | Dye cytotoxicity. | Use the lowest effective dye concentration and minimize incubation time.[] |
| Phototoxicity. | Reduce the intensity and duration of light exposure during imaging. |
These application notes and protocols provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively image and quantify cellular lipid droplets using established fluorescent dyes.
References
- 1. 2-Cyan-3-[5′′′-(9-ethyl-9H-carbazol-3-yl)-3′,3′′,3′′′,4-tetra-n-hexyl-[2,2′,5′,2′′,5′′,2′′′]-quarter-thiophen-5-yl]-acrylsäure 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 10. researchgate.net [researchgate.net]
- 11. Lipid droplet quantification based on iterative image processing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing MK-2 Dye Aggregation on TiO2 Surfaces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-2 dye and TiO2 surfaces. The information is designed to help you overcome common challenges related to dye aggregation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound aggregation and why is it problematic?
A1: this compound aggregation refers to the formation of clusters or nanoaggregates of dye molecules on the surface of titanium dioxide (TiO2).[1][2] This phenomenon is a significant concern in applications like dye-sensitized solar cells (DSSCs) because it can be detrimental to device performance. Aggregation can lead to the quenching of the dye's excited state, which in turn negatively impacts the efficiency and kinetics of interfacial charge transfer, ultimately reducing the power conversion efficiency.[3] Studies have shown that MK-2, along with other dyes, forms nanoaggregates on TiO2 surfaces, and these structures can influence the overall performance of the device.[1][2]
Q2: What are the primary causes of this compound aggregation on TiO2?
A2: Dye aggregation is influenced by several factors, including strong intermolecular interactions between dye molecules.[4] For carboxylic acid-containing dyes like MK-2, the formation of carboxylate ions during the sensitization process can lead to strong interactions with other chemical substituents, promoting molecular aggregation.[1] The concentration of the dye solution and the duration of the sensitization process can also play a crucial role; aggregation can start within the first hour of sensitization and become more extensive over time.[1][2]
Q3: How can I prevent or minimize this compound aggregation?
A3: A widely used and effective method to prevent dye aggregation is the use of co-adsorbents.[5][6] These are molecules that are added to the dye solution and co-adsorb onto the TiO2 surface alongside the dye molecules. They act as "spacer" molecules, physically separating the dye molecules and hindering the intermolecular interactions that lead to aggregation.[4][5] Chenodeoxycholic acid (CDCA) is a commonly used co-adsorbent for this purpose.[5][7][8] Additionally, optimizing the dye concentration, sensitization time, and the choice of solvent can also help in controlling aggregation.[1][9]
Q4: What is Chenodeoxycholic Acid (CDCA) and how does it work?
A4: Chenodeoxycholic acid (CDCA) is a bile acid that is frequently used as a co-adsorbent in dye-sensitized solar cells to inhibit dye aggregation.[5][7][8] When added to the dye solution, CDCA molecules adsorb onto the TiO2 surface along with the this compound molecules. Due to their structure, they occupy space between the dye molecules, effectively preventing them from getting too close to each other and forming aggregates.[8] This separation helps to ensure a more uniform monolayer of dye on the TiO2 surface, which is crucial for efficient electron injection and overall device performance.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reduced device efficiency and fill factor. | Dye aggregation on the TiO2 surface leading to charge recombination and reduced electron injection efficiency.[5][6] | 1. Introduce a co-adsorbent: Add a co-adsorbent like Chenodeoxycholic Acid (CDCA) to the dye sensitization solution. A typical starting concentration ratio of dye to CDCA is 1:10, but this may require optimization.[7][10] 2. Optimize dye concentration: Lowering the concentration of the this compound in the sensitization solution can reduce the likelihood of aggregation.[1][2] 3. Control sensitization time: Reduce the immersion time of the TiO2 film in the dye solution. Studies have shown that aggregation can increase with time.[1][2] |
| Inconsistent results between experimental batches. | Variations in the dye adsorption process, possibly due to solvent effects or inconsistent surface preparation. | 1. Standardize solvent composition: Ensure the solvent used for the dye solution is consistent in composition and purity, as solvents can influence dye adsorption geometry and electronic structure.[9] 2. Control TiO2 surface properties: Ensure the pre-treatment of the TiO2 films is consistent. Surface defects can affect dye adsorption.[1] 3. Use an ultrasonic bath: Briefly sonicating the dye solution before sensitization can help break up any pre-existing dye aggregates in the solution.[10] |
| Visible color change or non-uniformity of the sensitized film. | Significant dye aggregation leading to changes in the absorption spectrum (H- or J-aggregation) and uneven dye coverage.[11] | 1. Characterize dye loading: Use UV-Vis spectroscopy to analyze the absorption spectrum of the sensitized film. A blue-shift may indicate H-aggregation, while a red-shift suggests J-aggregation.[4][11] 2. Employ co-adsorbents: The use of co-adsorbents like CDCA is a primary method to mitigate these aggregation-induced spectral shifts.[5] 3. Surface modification: Consider surface treatments of the TiO2 film prior to dye sensitization to improve the uniformity of dye adsorption.[12] |
Experimental Protocols
Protocol for Preparation of Dye-Sensitized TiO2 Films with Co-adsorbent
This protocol describes the sensitization of a TiO2 film with this compound and CDCA as a co-adsorbent.
Materials:
-
Sintered TiO2 film on a conductive substrate (e.g., FTO glass)
-
This compound
-
Chenodeoxycholic acid (CDCA)
-
Solvent (e.g., a 1:1 mixture of acetonitrile (B52724) and tert-butanol)[7]
-
Beaker or petri dish
-
Tweezers
-
Nitrogen or argon gas stream
Procedure:
-
Prepare the Dye Solution:
-
Prepare a solution of this compound at the desired concentration (e.g., 0.075 mM) in the chosen solvent.[7]
-
Prepare a solution of CDCA at a concentration typically 10-100 times that of the dye (e.g., 0.2 mM to 7.5 mM).[7][13] The optimal ratio may need to be determined experimentally.
-
Mix the this compound solution and the CDCA solution to create the final sensitization solution. To ensure complete dissolution, especially with the co-adsorbent, the solution can be subjected to ultrasonication.[7][10]
-
-
Sensitization:
-
Immerse the sintered TiO2 film into the dye/co-adsorbent solution while the film is still warm (around 70-80 °C).
-
Place the beaker or petri dish in a dark, sealed container to prevent solvent evaporation and light exposure.
-
Allow the sensitization to proceed for the desired amount of time (e.g., 2-12 hours). This is a critical parameter to optimize to balance dye loading and aggregation.
-
-
Rinsing:
-
After sensitization, remove the film from the dye solution using tweezers.
-
Rinse the film thoroughly with the same solvent used for the dye solution to remove any non-adsorbed dye molecules.
-
-
Drying:
-
Dry the sensitized film using a gentle stream of nitrogen or argon gas.
-
-
Characterization:
-
The dye-sensitized film is now ready for assembly into a device or for characterization (e.g., UV-Vis spectroscopy to assess dye loading and aggregation).
-
Visual Guides
Caption: Mechanism of dye aggregation and the role of a co-adsorbent.
Caption: Troubleshooting workflow for addressing this compound aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. nathan.instras.com [nathan.instras.com]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Bile acid derivatives as novel co-adsorbents for enhanced performance of blue dye-sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of photovoltaic performance in ferrocenyl π-extended multi donor–π–acceptor (D–D′–π–A) dyes using chenodeoxycholic acid as a dye co-adsorb ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06615G [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tj.kyushu-u.ac.jp [tj.kyushu-u.ac.jp]
Technical Support Center: Optimizing MK-2 Dye Loading on Photoelectrodes
Welcome to the technical support center for optimizing the loading of MK-2 dye on photoelectrodes. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to address common challenges encountered during the dye sensitization process for Dye-Sensitized Solar Cells (DSSCs).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and concentration for the this compound bath?
A1: For optimal performance, this compound is typically dissolved at a concentration of 0.3 mM in an aprotic, high-polarity solvent.[1][2] Toluene (B28343) is a commonly cited solvent for preparing the dye solution.[1] Aprotic solvents are preferred as they facilitate dye adsorption on the semiconductor surface, whereas protic solvents can interfere with the process through hydrogen bonding and competitive binding.[2][3]
Q2: What is the typical immersion time and temperature for sensitizing the photoelectrode?
A2: A standard protocol involves immersing the TiO2 photoelectrodes in the 0.3 mM this compound solution for over 12 hours at a controlled temperature of 25°C.[1] However, the optimal time can vary, with studies showing effective dye uptake in as little as 90 minutes, while prolonged immersion (e.g., 24 hours) may not offer significant benefits and could even be undesirable.[4][5]
Q3: Why is my photoelectrode showing uneven color after dye loading?
A3: Uneven coloration is often a sign of dye aggregation or inconsistent adsorption. This can be caused by an overly concentrated dye solution, the presence of water in the solvent, or a non-uniform TiO2 surface. Using co-adsorbents and ensuring an anhydrous, high-purity solvent can help achieve a more uniform dye monolayer.
Q4: What is a co-adsorbent and why should I use one with this compound?
A4: A co-adsorbent is a chemical agent added to the dye bath to prevent the aggregation of dye molecules on the photoelectrode surface.[6][7] For planar dyes like MK-2, which are prone to forming performance-hindering aggregates, co-adsorbents are crucial. Chenodeoxycholic acid (CDCA) is a widely used co-adsorbent that competes with the dye for surface sites, creating more space between dye molecules and leading to a more ordered monolayer.[6][7] This reduces charge recombination and can improve the overall power conversion efficiency.[8]
Troubleshooting Guide
This guide addresses common problems encountered during the this compound loading process.
Problem 1: Low Power Conversion Efficiency (PCE) Despite Visually Good Dye Loading
If your device exhibits low efficiency, but the photoelectrode appears well-colored, consider the following potential causes and solutions.
| Potential Cause | Recommended Action | Explanation |
| Dye Aggregation | Add a co-adsorbent like Chenodeoxycholic Acid (CDCA) to the dye bath. A typical starting concentration is 8 mM.[7] | Dye aggregates can quench excited electrons, creating a loss mechanism that reduces photocurrent. Co-adsorbents competitively adsorb to the TiO2 surface, separating dye molecules and preventing aggregation.[6][7] |
| Poor Electron Injection | Ensure the use of a high-purity, aprotic solvent such as toluene or acetonitrile (B52724) for the dye bath.[1][3] | Protic solvents (like ethanol (B145695) or water) can interfere with the binding of the dye's carboxylic anchor to the TiO2, hindering efficient electron injection. Aprotic, polar solvents promote strong adsorption and faster electron injection.[2][3] |
| Charge Recombination | Verify that the dye loading is a well-packed monolayer. This can be influenced by immersion time and the use of co-adsorbents. | A well-covered TiO2 surface reduces the exposure of the semiconductor to the electrolyte, which in turn minimizes the recombination of injected electrons with the redox mediator in the electrolyte.[8] |
Problem 2: Pale or Insufficient Dye Loading on the Photoelectrode
If the photoelectrode appears pale after the sensitization step, refer to the troubleshooting steps below.
| Parameter | Recommended Optimization | Supporting Data & Notes |
| Dye Concentration | Prepare a fresh dye solution with a concentration of 0.3 mM .[1] | Lower concentrations require significantly longer immersion times to achieve sufficient surface coverage.[9] Ensure the dye is fully dissolved, which may take several hours.[10] |
| Immersion Time | Increase immersion time. An optimal range is often between 4 to 12 hours .[1][10] | Studies show that while initial uptake is rapid, achieving a saturated monolayer can take several hours. For some dyes, peak absorption is reached after 90 minutes, with longer times leading to aggregation.[4] Monitor absorption over time to find the optimum for your specific conditions. |
| Temperature | Maintain the dye bath at a constant temperature, typically 25°C .[1] | While gentle heating (60-80°C) can sometimes speed up coloration for certain dyes, it can also promote aggregation and solvent evaporation.[11] Room temperature is standard for MK-2. |
| Solvent Quality | Use anhydrous, high-purity aprotic solvents (e.g., toluene, acetonitrile).[1][3] | The presence of water can hydrolyze the bond between the dye and the TiO2 surface, leading to poor dye uptake or desorption.[10] |
| Co-adsorbent Concentration | If using a co-adsorbent, ensure its concentration is not excessively high. | While co-adsorbents prevent aggregation, a very high concentration can excessively compete with the dye for surface binding sites, leading to an overall decrease in the amount of dye loaded.[6][12] |
Experimental Protocols
Protocol 1: Preparation of this compound Sensitization Solution
-
Materials : this compound powder, anhydrous toluene, volumetric flask, magnetic stirrer.
-
Procedure :
-
Calculate the required mass of this compound to prepare a 0.3 mM solution.
-
Dissolve the MK-2 powder in the appropriate volume of anhydrous toluene in a volumetric flask.
-
Stir the solution in a sealed, light-protected container until the dye is fully dissolved. This may take several hours.[10]
-
For anti-aggregation, add CDCA to the final solution to a concentration of 8-10 mM and stir until dissolved.[7]
-
Protocol 2: Photoelectrode Dye Loading Procedure
-
Preparation : Ensure the sintered TiO2 photoelectrodes have cooled to room temperature (~25°C) after annealing.
-
Immersion : Place the photoelectrodes in a sealed, light-tight container. Slowly add the prepared this compound solution until the electrodes are fully submerged.[10]
-
Incubation : Keep the container at a constant temperature of 25°C for at least 12 hours to allow for complete dye adsorption.[1]
-
Rinsing : After immersion, remove the photoelectrodes from the dye bath and rinse them with fresh, anhydrous solvent (e.g., ethanol or toluene) to remove any non-adsorbed, physisorbed dye molecules.[11]
-
Drying : Gently dry the sensitized photoelectrodes with a stream of inert gas (e.g., nitrogen or argon) before cell assembly.
Visual Guides and Workflows
Caption: Standard workflow for this compound loading on a TiO2 photoelectrode.
Caption: Troubleshooting flowchart for low-performing DSSC devices.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Influence of Solvent on Dye‐Sensitized Solar Cell Efficiency: What is so Special About Acetonitrile? | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. espublisher.com [espublisher.com]
- 5. Dye-sensitized solar cells: spectroscopic evaluation of dye loading on TiO2 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. faculty.kfupm.edu.sa [faculty.kfupm.edu.sa]
- 9. depts.washington.edu [depts.washington.edu]
- 10. solaronix.com [solaronix.com]
- 11. www3.nd.edu [www3.nd.edu]
- 12. Effect of a coadsorbent on the performance of dye-sensitized TiO2 solar cells: shielding versus band-edge movement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Performance of MK-2 Dye-Sensitized Solar Cells by Mitigating Charge Recombination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to charge recombination in MK-2 dye-sensitized solar cells (DSSCs). Our resources include detailed experimental protocols, quantitative data summaries, and visual guides to facilitate your research and development efforts.
Troubleshooting Guide: Addressing Poor Performance in this compound Cells
High charge recombination is a primary factor limiting the efficiency of MK-2 DSSCs, often manifesting as low open-circuit voltage (Voc) and fill factor (FF). This guide provides a systematic approach to diagnosing and resolving common issues.
Problem: Low open-circuit voltage (Voc) and/or low fill factor (FF) in your MK-2 DSSC.
Potential Cause: Increased charge recombination at the TiO2/dye/electrolyte interface.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting low performance in MK-2 DSSCs.
Frequently Asked Questions (FAQs)
Q1: My MK-2 DSSC shows a significantly lower Voc than reported values. What is the most likely cause?
A low Voc is a strong indicator of high charge recombination. This means that electrons injected into the TiO2 conduction band are recombining with the oxidized dye or the electrolyte's redox mediator (I3-) instead of being collected at the electrode.
Q2: How can I suppress charge recombination at the TiO2 surface?
Treating the TiO2 surface is an effective strategy. Two common methods are:
-
Compact TiO2 Blocking Layer: Applying a thin, dense layer of TiO2 on the FTO glass before depositing the nanoporous TiO2 layer can prevent direct contact between the electrolyte and the conductive substrate, thus reducing a key recombination pathway.
-
Al2O3 Passivation Layer: A thin coating of aluminum oxide (Al2O3) on the nanoporous TiO2 surface acts as an insulating barrier.[1][2] This layer can passivate surface trap states and slow down the rate of interfacial charge transfer from the TiO2 conduction band to the electrolyte.[3] An Al2O3 overlayer can result in a 4-fold retardation of interfacial charge recombination and a significant improvement in Voc.[1][2]
Q3: What is the role of a co-adsorbent and how do I use it with this compound?
Co-adsorbents are molecules that are added to the dye solution and co-adsorb onto the TiO2 surface alongside the dye molecules. For MK-2, a common and effective co-adsorbent is chenodeoxycholic acid (CDCA).
-
Function: CDCA molecules occupy vacant sites on the TiO2 surface that are not covered by the larger this compound molecules. This creates a more compact insulating layer that hinders the approach of the I3- ions in the electrolyte to the TiO2 surface, thereby reducing charge recombination.[4]
-
Application: Typically, CDCA is added to the this compound solution at a concentration of 10 mM. The TiO2 electrode is then immersed in this solution for the standard dye loading duration.
Q4: Can I modify the electrolyte to reduce recombination?
Yes, adding certain compounds to the electrolyte can suppress charge recombination. A widely used additive is 4-tert-butylpyridine (B128874) (TBP). TBP can adsorb onto the TiO2 surface, leading to a negative shift in the conduction band edge and a reduction in the recombination of electrons with the triiodide ions in the electrolyte.[5]
Q5: How can I quantitatively measure the extent of charge recombination in my MK-2 cells?
Several techniques can be used to quantify charge recombination:
-
Electrochemical Impedance Spectroscopy (EIS): This steady-state technique provides information about the different charge transfer processes occurring within the cell. The charge transfer resistance at the TiO2/dye/electrolyte interface (Rct) is inversely proportional to the recombination rate. A larger Rct indicates lower recombination.[6][7][8]
-
Transient Photovoltage and Photocurrent Decay: These transient techniques measure the decay of photovoltage or photocurrent after a light pulse. The decay lifetime is related to the electron lifetime in the TiO2, which is a direct measure of how long an electron survives before recombining. Longer electron lifetimes signify lower recombination rates.[9][10]
Quantitative Data on Performance Enhancement Strategies
The following tables summarize the impact of different strategies on the photovoltaic performance of DSSCs.
Table 1: Effect of Al2O3 Coating on DSSC Performance
| Treatment | Voc (V) | Jsc (mA/cm2) | FF | PCE (%) |
| Bare TiO2 | 0.68 | 12.5 | 0.65 | 5.5 |
| Al2O3 Coated TiO2 | 0.73 | 12.3 | 0.70 | 6.3 |
Note: Data compiled from studies on DSSCs with similar architectures.[1]
Table 2: Impact of CDCA Co-adsorbent on DSSC Performance with a Porphyrin Dye
| Co-adsorbent | Voc (V) | Jsc (mA/cm2) | FF | PCE (%) |
| None | 0.697 | 9.57 | 0.66 | 4.42 |
| 10 mM CDCA | 0.730 | 10.36 | 0.70 | 5.31 |
Note: This data illustrates the typical improvement seen with CDCA, although with a different dye system.[4]
Experimental Protocols
Protocol 1: Al2O3 Surface Treatment of TiO2 Photoanode
This protocol describes a simple solution-based method for depositing a thin Al2O3 layer.
-
Prepare the Precursor Solution: Prepare a 20 mM solution of aluminum isopropoxide in isopropanol (B130326).
-
Sintered TiO2 Electrode: Use a fully sintered and cooled TiO2 photoanode.
-
Coating: Dip the TiO2 electrode into the aluminum isopropoxide solution for 30 minutes at room temperature.
-
Rinsing: Rinse the electrode with isopropanol to remove any excess precursor.
-
Drying: Dry the electrode in an oven at 100°C for 10 minutes.
-
Sintering: Sinter the Al2O3-coated electrode at 450°C for 30 minutes.
-
Dye Sensitization: After cooling to approximately 80°C, immerse the electrode in the this compound solution.
Protocol 2: Using CDCA as a Co-adsorbent with this compound
-
Prepare the Dye Solution: Prepare a 0.3 mM solution of this compound in a suitable solvent (e.g., a 1:1 volume ratio of acetonitrile (B52724) and tert-butanol).
-
Add Co-adsorbent: Add chenodeoxycholic acid (CDCA) to the dye solution to a final concentration of 10 mM. Ensure it is fully dissolved.
-
Dye Sensitization: Immerse the sintered TiO2 photoanode in the MK-2 and CDCA solution for the desired soaking time (typically 2-18 hours).
-
Rinsing and Assembly: After sensitization, rinse the electrode with the solvent used for the dye solution to remove non-adsorbed dye and co-adsorbent, then assemble the solar cell.
Protocol 3: Electrochemical Impedance Spectroscopy (EIS) Measurement
-
Equipment: A potentiostat with a frequency response analyzer is required.
-
Cell Conditions: The DSSC should be illuminated with a solar simulator at 1 sun (100 mW/cm2).
-
Measurement Parameters:
-
Apply a forward bias equivalent to the open-circuit voltage (Voc) of the cell.
-
Superimpose a small AC voltage perturbation (typically 10 mV).
-
Sweep the frequency from a high value (e.g., 100 kHz) to a low value (e.g., 0.1 Hz).
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (imaginary vs. real impedance).
-
Fit the data to an appropriate equivalent circuit model for DSSCs. The semicircle in the mid-frequency region corresponds to the charge transfer resistance (Rct) at the TiO2/electrolyte interface.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the key electron transfer pathways in an MK-2 DSSC and highlights the recombination pathways that need to be suppressed.
Caption: Electron transfer and recombination pathways in an MK-2 DSSC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Slow charge recombination in dye-sensitised solar cells (DSSC) using Al2O3 coated nanoporous TiO2 films - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical impedance spectroscopic analysis of dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of photovoltage decay transients in dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MK-2 Dye Performance and Electrolyte Interactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of MK-2 dye in dye-sensitized solar cells (DSSCs), with a specific focus on the impact of electrolyte composition on device performance.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the electrolyte in a DSSC?
A1: The electrolyte is a critical component in a dye-sensitized solar cell. Its primary function is to regenerate the photo-oxidized dye by donating an electron. This process is essential for the continuous conversion of light to electricity. The electrolyte contains a redox couple, most commonly iodide/triiodide (I⁻/I₃⁻), which acts as a charge carrier between the counter electrode and the dye-adsorbed photoanode.[1][2][3]
Q2: What types of electrolytes are compatible with this compound?
A2: this compound has been successfully used with various types of electrolytes, including:
-
Volatile Liquid Electrolytes: These are typically based on organic solvents like acetonitrile.
-
Ionic Liquid (IL)-based Electrolytes: These offer lower volatility and can lead to improved long-term stability.[4][5]
-
Quasi-Solid-State Electrolytes: These electrolytes, often polymer-based, are explored to address issues of leakage and improve device stability.[6]
Q3: How do different electrolyte components affect the performance of DSSCs using this compound?
A3: The composition of the electrolyte significantly influences the photovoltaic performance of MK-2 based DSSCs:
-
Iodide/Triiodide (I⁻/I₃⁻) Concentration: The concentration of the redox couple affects the short-circuit current density (Jsc) and overall efficiency (η). Optimizing this concentration is crucial, as an excess or deficit can hinder performance.[7]
-
Cations (e.g., Li⁺, imidazolium (B1220033) salts): Additives like lithium iodide (LiI) and various imidazolium salts can influence the open-circuit voltage (Voc) and Jsc. For instance, LiI can improve the incident photon-to-current conversion efficiency (IPCE) and Jsc.[8]
-
Additives (e.g., 4-tert-butylpyridine (B128874) - TBP): TBP is a common additive that can increase the Voc by shifting the conduction band edge of the TiO₂ photoanode.
-
Solvents: The choice of solvent (e.g., acetonitrile, ethylene (B1197577) carbonate) impacts the viscosity, ionic conductivity, and stability of the electrolyte.[7][9]
Q4: What is the expected long-term stability of this compound with different electrolytes?
A4: DSSCs based on this compound have demonstrated good long-term stability, particularly with ionic liquid-based electrolytes. In some studies, no significant decrease in efficiency was observed over 2,000 hours of continuous irradiation under specific conditions.[5] However, factors like UV light exposure and high temperatures can still lead to performance degradation.[4] The use of quasi-solid-state electrolytes is also an approach to enhance long-term stability by preventing electrolyte leakage.[6]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and electrolytes.
| Issue | Possible Cause | Suggested Solution |
| Low Open-Circuit Voltage (Voc) | 1. Inappropriate redox potential of the electrolyte.[10] 2. High charge recombination between the TiO₂ and the electrolyte. 3. Contamination of the electrolyte or its components. | 1. Ensure the correct formulation of the electrolyte, including the concentration of the I⁻/I₃⁻ couple. 2. Add 4-tert-butylpyridine (TBP) to the electrolyte to reduce recombination. 3. Use high-purity solvents and components for electrolyte preparation. |
| Low Short-Circuit Current (Jsc) | 1. Inefficient dye regeneration by the electrolyte. 2. Poor light harvesting by the dye. 3. Mass transport limitations within the electrolyte. | 1. Optimize the concentration of the redox mediator (I⁻/I₃⁻) in the electrolyte.[7] 2. Ensure complete and uniform staining of the TiO₂ film with this compound.[11] 3. Consider using a less viscous solvent or an electrolyte with higher ionic conductivity. |
| Low Fill Factor (FF) | 1. High series resistance in the cell. 2. Poor catalytic activity of the counter electrode. | 1. Ensure good contact between all cell components. Check the conductivity of the FTO glass. 2. Verify the quality and deposition of the platinum (or other catalyst) layer on the counter electrode. |
| Poor Long-Term Stability | 1. Electrolyte leakage.[6] 2. Degradation of the electrolyte under UV light or heat.[4][10] 3. Desorption of the dye from the TiO₂ surface. | 1. Use proper sealing techniques for the solar cell. Consider using a quasi-solid-state electrolyte.[6] 2. Employ a UV cut-off filter during testing and operation.[4][5] Use thermally stable ionic liquids. 3. Ensure strong anchoring of the this compound to the TiO₂. |
| Inconsistent Results | 1. Variations in electrolyte preparation. 2. Contamination during cell assembly.[11] 3. Inconsistent TiO₂ film thickness or quality. | 1. Prepare a fresh batch of electrolyte for each set of experiments, ensuring accurate measurements. 2. Work in a clean environment and handle all components with care to avoid contamination.[11] 3. Standardize the procedure for preparing the TiO₂ photoanode. |
Data Presentation
Table 1: Effect of Electrolyte Composition on this compound-Sensitized Solar Cell Performance
| Electrolyte Composition | Jsc (mA/cm²) | Voc (V) | FF | η (%) | Reference |
| 0.6 M DMPII, 0.1 M LiI, 0.2 M I₂, 0.5 M TBP in acetonitrile | 15.2 | 0.73 | 0.75 | 8.3 | |
| Ionic Liquid-based electrolyte | 13.9 | 0.73 | 0.75 | 7.6 | |
| Aqueous-based electrolyte with [Co(bpy)₃]³⁺/²⁺ | 9.8 | 0.687 | - | 5.0 | [12] |
| Aqueous-based electrolyte with surfactant | 10.17 | 0.821 | - | 5.6 | [12] |
| Quasi-solid electrolyte (PMMA-based) | - | - | - | 2.5 | [6] |
Note: Performance parameters can vary significantly based on the complete experimental setup, including the TiO₂ photoanode, counter electrode, and measurement conditions.
Experimental Protocols
Protocol 1: Preparation of a Standard Liquid Electrolyte for this compound
This protocol describes the preparation of a commonly used liquid electrolyte for DSSCs sensitized with this compound.
Materials:
-
1,2-dimethyl-3-propylimidazolium iodide (DMPII)
-
Lithium iodide (LiI)
-
Iodine (I₂)
-
4-tert-butylpyridine (TBP)
-
Acetonitrile (anhydrous)
Procedure:
-
In a clean, dry glass vial inside a glovebox or a moisture-free environment, dissolve 0.6 M of DMPII in anhydrous acetonitrile.
-
To this solution, add 0.1 M of LiI and stir until fully dissolved.
-
Add 0.05 M of I₂ to the solution and stir in the dark until the iodine is completely dissolved. The solution will turn a dark reddish-brown.
-
Finally, add 0.5 M of TBP to the solution and mix thoroughly.
-
Store the electrolyte in a sealed, dark container to prevent degradation from light and moisture.
Protocol 2: Fabrication and Assembly of a DSSC with this compound
Materials:
-
FTO conductive glass
-
TiO₂ paste
-
This compound solution (e.g., in a suitable organic solvent)
-
Prepared electrolyte
-
Platinum-coated counter electrode
-
Sealing material (e.g., Surlyn)
-
Binder clips
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass thoroughly.
-
Deposit a layer of TiO₂ paste onto the conductive side of the FTO glass using a technique like screen printing or doctor-blading.
-
Sinter the TiO₂-coated FTO glass at high temperatures (e.g., 450-500 °C) to create a mesoporous film.
-
After cooling, immerse the TiO₂ film in the this compound solution for a sufficient time to ensure complete dye adsorption.
-
Rinse the dye-sensitized photoanode with a suitable solvent to remove non-adsorbed dye molecules and dry it.
-
-
Cell Assembly:
-
Place the platinum-coated counter electrode on top of the dye-sensitized photoanode, with the conductive sides facing each other.
-
Place a thin layer of the sealing material between the two electrodes, leaving a small gap for electrolyte injection.
-
Heat the assembly to melt the sealant and create a sealed cell.
-
Introduce the electrolyte into the cell through the pre-left gap via capillary action.
-
Seal the injection holes completely.
-
Use binder clips to hold the cell together during measurement.
-
Mandatory Visualizations
References
- 1. Redox Shuttle-Based Electrolytes for Dye-Sensitized Solar Cells: Comprehensive Guidance, Recent Progress, and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Progress on Electrolytes Development in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. hsbi.de [hsbi.de]
- 11. nisenet.org [nisenet.org]
- 12. Dye-sensitized solar cells strike back - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01336F [pubs.rsc.org]
Technical Support Center: MK-2 Dye Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of the MK-2 dye. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound synthesis?
Low yields in the multi-step synthesis of MK-2 can arise from several factors, often related to incomplete reactions or the formation of side products. Key areas to investigate include:
-
Purity of Starting Materials: The purity of the initial building blocks, such as the carbazole (B46965) and thiophene (B33073) derivatives, is crucial. Impurities can interfere with the catalytic cycles of the coupling reactions.
-
Incomplete Suzuki or Stille Coupling: These reactions are central to elongating the thiophene chain. Inefficient coupling can be due to catalyst deactivation, poor quality of reagents (e.g., boronic esters or organotin compounds), or suboptimal reaction conditions (temperature, solvent, base).
-
Suboptimal Vilsmeier-Haack Reaction: The formylation of the quaterthiophene intermediate can be incomplete, leading to a mixture of formylated and unformylated product. This can be caused by impure or aged phosphorus oxychloride (POCl₃) or N,N-dimethylformamide (DMF).
-
Inefficient Knoevenagel Condensation: The final step of condensing the aldehyde with cyanoacetic acid can be reversible or may not proceed to completion if the reaction conditions (catalyst, temperature, water removal) are not optimized.
-
Product Decomposition: The extended π-conjugated system of MK-2 and its intermediates can be sensitive to light, heat, and oxygen, potentially leading to degradation during long reaction times or work-up procedures.
Q2: My purified this compound shows a different color or batch-to-batch inconsistency. What could be the reason?
Color deviation in organic dyes is often linked to the presence of impurities or variations in the final molecular structure. Potential causes include:
-
Residual Solvents or Reagents: Trapped solvents or unreacted starting materials from the final purification steps can affect the solid-state packing and, consequently, the observed color.
-
Presence of Side Products: Small amounts of structurally similar impurities, such as incompletely coupled intermediates or products of side reactions, can significantly alter the absorption spectrum. For instance, the presence of the aldehyde intermediate will shift the color.
-
Oxidation: The thiophene rings in the MK-2 structure can be susceptible to oxidation, which would alter the electronic properties of the molecule and its color.
-
Aggregation: The degree of intermolecular aggregation can influence the solid-state color. Variations in purification and drying methods can lead to different crystalline forms or amorphous solids with varying colors.
Q3: How can I effectively monitor the progress of the different reaction steps in the MK-2 synthesis?
Monitoring each step is critical for troubleshooting and optimizing the synthesis. The following techniques are recommended:
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for tracking the consumption of starting materials and the formation of the product in each step. Staining with agents like 2,4-dinitrophenylhydrazine (B122626) (2,4-DNP) can be useful for visualizing the aldehyde product of the Vilsmeier-Haack reaction.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more detailed analysis, LC-MS can confirm the presence of the desired product by its mass and provide information on the formation of side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of a small, worked-up aliquot from the reaction mixture can provide a clear picture of the conversion by observing the disappearance of reactant signals and the appearance of characteristic product peaks.
Troubleshooting Guides
Synthesis Stage
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Suzuki/Stille Coupling Steps | 1. Inactive catalyst (e.g., oxidized Pd(0)).2. Poor quality of boronic acid/ester or organotin reagent.3. Ineffective base or solvent.4. Presence of oxygen or moisture. | 1. Use fresh palladium catalyst or a pre-catalyst that is activated in situ. Ensure phosphine (B1218219) ligands are not oxidized.[1] 2. Use freshly prepared or purified boronic acid derivatives. Organotin reagents should be handled under an inert atmosphere.[1]3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and ensure solvents are anhydrous and degassed.[1]4. Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling argon or nitrogen.[1] |
| Incomplete Vilsmeier-Haack Formylation | 1. Decomposed POCl₃ or wet DMF.2. Electron-withdrawing groups on the thiophene ring deactivating it.3. Insufficient reaction time or temperature. | 1. Use freshly distilled POCl₃ and anhydrous DMF.[2] 2. For less reactive substrates, a higher excess of the Vilsmeier reagent and longer reaction times may be necessary.3. Monitor the reaction by TLC until the starting material is consumed. The reaction is typically run at elevated temperatures (e.g., 70 °C).[3] |
| Low Yield in Knoevenagel Condensation | 1. Reversible reaction.2. Inappropriate catalyst.3. Steric hindrance from the bulky aldehyde. | 1. Use a Dean-Stark apparatus to remove water and drive the reaction to completion.2. Piperidine is a commonly used catalyst; however, other bases like pyridine (B92270) or ammonium (B1175870) acetate (B1210297) can be screened.[3]3. Longer reaction times or a higher reaction temperature may be required. |
Purification Stage
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Difficulty in Purifying Intermediates by Column Chromatography | 1. Similar polarity of product and byproducts.2. Product streaking or degradation on silica (B1680970) gel. | 1. Optimize the eluent system. A gradual gradient elution can improve separation.2. The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider using neutral alumina (B75360) or deactivating the silica gel with a small amount of a non-polar amine like triethylamine (B128534) in the eluent. |
| Co-elution of Impurities with Final this compound | 1. Structurally similar impurities.2. Aggregation of the dye on the column. | 1. Recrystallization from a suitable solvent system (e.g., chloroform/hexane) after column chromatography can further enhance purity.[3]2. Preparative HPLC can be employed for high-purity samples.[3] |
| Presence of Residual Palladium Catalyst | Incomplete removal after coupling reactions. | Treatment of the crude product with a scavenger resin or washing the organic solution with an aqueous solution of a chelating agent like thiourea (B124793) or sodium sulfide (B99878) can help remove residual palladium. |
| Identification of Unknown Impurities by NMR | Overlapping signals or complex spectra. | Utilize 2D NMR techniques (COSY, HSQC, HMBC) to elucidate the structure of the impurities. Comparing the spectra with those of the starting materials and expected intermediates can also aid in identification. Tables of common NMR solvent and impurity shifts are valuable resources.[4][5] |
Experimental Protocols
General Workflow for MK-2 Synthesis
The synthesis of MK-2 is a multi-step process that can be broadly divided into three main stages:
-
Synthesis of the Quaterthiophene Intermediate: This is typically achieved through sequential Suzuki or Stille cross-coupling reactions to build the four-thiophene ring backbone with the appropriate alkyl substitutions.
-
Formylation of the Quaterthiophene: A Vilsmeier-Haack reaction is used to introduce an aldehyde group at the terminal position of the quaterthiophene.
-
Knoevenagel Condensation: The final this compound is obtained by the condensation of the formylated quaterthiophene with cyanoacetic acid.
Caption: General experimental workflow for the synthesis of this compound.
Key Reaction Troubleshooting Logic
References
Technical Support Center: Enhancing the Stability of MK-2 Dye in Solar Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with MK-2 dye in dye-sensitized solar cells (DSSCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the long-term stability of this compound-sensitized solar cells?
A1: The long-term stability of MK-2 DSSCs is influenced by a combination of factors, including:
-
UV Radiation: Exposure to UV light can lead to the degradation of the organic dye and electrolyte components. While the this compound itself shows relative stability, UV radiation can cause a decrease in the open-circuit voltage (Voc) due to a positive shift in the TiO2 conduction band.[1]
-
Electrolyte Composition: The choice of electrolyte plays a crucial role. Volatile organic solvents can evaporate over time, leading to performance loss.[2] Ionic liquid and quasi-solid-state electrolytes have shown to improve the long-term stability of DSSCs.[1]
-
Dye Aggregation: MK-2 molecules can form aggregates on the TiO2 surface, which is detrimental to cell performance as it can lead to intermolecular excited state quenching.[3]
-
Dye Desorption: The carboxylic acid anchoring group of the this compound can be prone to desorption from the TiO2 surface, especially in the presence of water, leading to a decrease in dye loading and cell efficiency.[4]
-
Temperature: Elevated temperatures can accelerate the degradation of cell components, including the dye and electrolyte, and can increase the rate of dye desorption.[5][6]
Q2: How does the choice of electrolyte impact the stability of MK-2 DSSCs?
A2: The electrolyte is a critical component for both performance and stability.
-
Iodide/Triiodide (I⁻/I₃⁻) Redox Couple: This is the most common redox couple used in DSSCs. While it provides rapid dye regeneration, the triiodide can absorb some visible light, and the electrolyte can be corrosive.[7][8] The interaction between the iodide/triiodide redox couple and the excited dye can also influence recombination rates.[9]
-
Cobalt-based Electrolytes: These are a promising alternative to iodide-based electrolytes as they are less corrosive and have tunable redox potentials.[10][11] However, they have shown lower long-term stability compared to the traditional iodide/triiodide redox couple.[11]
-
Ionic Liquids (ILs) and Quasi-Solid-State Electrolytes (QSEs): These offer a way to mitigate the volatility and leakage issues associated with traditional organic solvent-based electrolytes, thereby enhancing the long-term operational stability of the DSSC.[1][12]
Q3: What is the role of co-adsorbents in enhancing the stability of this compound?
A3: Co-adsorbents are crucial for improving the performance and stability of MK-2 DSSCs. Their primary functions are:
-
Preventing Dye Aggregation: Co-adsorbents, such as chenodeoxycholic acid (CDCA), are added to the dye solution to prevent the MK-2 molecules from aggregating on the TiO2 surface. This ensures a more uniform monolayer of the dye, which is essential for efficient electron injection.[3]
-
Reducing Charge Recombination: By passivating the TiO2 surface, co-adsorbents can reduce the recombination of injected electrons with the oxidized dye or the electrolyte.
-
Improving Wettability: Some co-adsorbents can improve the wetting of the TiO2 surface by the electrolyte, leading to better interfacial contact and improved charge transfer.
Troubleshooting Guides
Issue 1: Rapid decrease in short-circuit current (Jsc) after a short period of operation.
| Possible Cause | Diagnostic Test | Recommended Solution |
| Dye Desorption | Measure the absorption spectrum of the photoanode before and after operation. A significant decrease in absorbance indicates dye desorption. | 1. Ensure the TiO2 surface is properly prepared and cleaned before dye sensitization. 2. Consider using a co-adsorbent like chenodeoxycholic acid (CDCA) during dye sensitization to improve dye anchoring. 3. Investigate alternative anchoring groups for the dye that may offer stronger binding to the TiO2.[4] |
| Electrolyte Leakage or Evaporation | Visually inspect the cell for any signs of leakage. Weigh the cell before and after operation to check for mass loss due to solvent evaporation. | 1. Improve the sealing of the solar cell using appropriate sealants. 2. Consider using a less volatile solvent in the electrolyte or switching to an ionic liquid or quasi-solid-state electrolyte.[2] |
| Photodegradation of the Dye | Expose the cell to filtered light (using a UV cut-off filter) and compare its stability to a cell exposed to full spectrum light. A significantly better stability with the filter suggests UV-induced degradation. | 1. Incorporate a UV-blocking layer or filter in the cell assembly. 2. While MK-2 is relatively stable, ensure high purity of the dye, as impurities can act as degradation catalysts. |
Issue 2: Gradual decrease in open-circuit voltage (Voc) over time.
| Possible Cause | Diagnostic Test | Recommended Solution |
| Change in TiO2 Conduction Band Edge | Perform electrochemical impedance spectroscopy (EIS) to analyze changes in the flat-band potential of the TiO2. | A gradual decrease in Voc under illumination, especially with UV light, has been linked to a positive shift in the TiO2 conduction band.[1] Using a UV filter can mitigate this effect. |
| Increased Charge Recombination | Use EIS to measure the charge transfer resistance at the TiO2/dye/electrolyte interface. A decrease in this resistance indicates increased recombination. | 1. Optimize the concentration of additives in the electrolyte, such as 4-tert-butylpyridine (B128874) (TBP), which can passivate the TiO2 surface and reduce recombination. 2. Ensure a compact and uniform dye monolayer with the help of co-adsorbents to block the electrolyte from reaching the TiO2 surface. |
Issue 3: Low fill factor (FF).
| Possible Cause | Diagnostic Test | Recommended Solution |
| High Series Resistance | Analyze the slope of the I-V curve near the open-circuit voltage. A shallow slope indicates high series resistance. EIS can also be used to quantify the series resistance. | 1. Ensure good electrical contact between the FTO substrate and the counter electrode. 2. Optimize the thickness and quality of the TiO2 layer and the counter electrode catalyst layer. 3. Check the conductivity of the electrolyte. |
| High Charge Recombination | A low shunt resistance, which can be estimated from the slope of the I-V curve near the short-circuit current, can indicate significant recombination pathways. | This is often linked to the causes of low Voc. Improving the passivation of the TiO2 surface and ensuring a good quality dye monolayer are key. |
| Poor Catalytic Activity of the Counter Electrode | Use cyclic voltammetry to assess the catalytic activity of the counter electrode material for the reduction of the redox mediator. | Ensure the proper deposition and activity of the platinum or other catalyst on the counter electrode. |
Data Presentation
Table 1: Stability of MK-2 DSSCs under Different Conditions
| Electrolyte Type | Co-adsorbent | Stress Condition | Duration | Initial PCE (%) | Final PCE (%) | Reference |
| Ionic Liquid | - | Visible light (AM 1.5G with UV cut-off), ~50°C | >2000 hours | Not specified | No decrease observed | |
| Ionic Liquid | - | White light (including UV), 45 days | Not specified | Decreased to 68% of initial value | [1] | |
| Acetonitrile-based | - | 80°C in the dark | Not specified | Gradual decrease | Not specified |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of MK-2 DSSCs
This protocol outlines a general procedure for accelerated aging tests to evaluate the long-term stability of this compound-sensitized solar cells.
-
Initial Characterization:
-
Measure the initial current-voltage (I-V) characteristics of the freshly fabricated cells under standard AM 1.5G illumination (100 mW/cm²) to determine the initial photovoltaic parameters (Jsc, Voc, FF, and PCE).
-
Record the initial absorption spectrum of the photoanode using a UV-Vis spectrophotometer.
-
Perform initial Electrochemical Impedance Spectroscopy (EIS) to obtain baseline data on charge transfer resistances and other interfacial properties.
-
-
Accelerated Aging Conditions (to be performed sequentially or on different batches of cells):
-
Thermal Stress (Dark):
-
Place the cells in an oven at a constant elevated temperature (e.g., 60°C or 85°C) in the dark.
-
Periodically (e.g., every 24, 48, 100 hours), remove the cells, allow them to cool to room temperature, and repeat the characterization steps outlined in step 1.
-
-
Light Soaking (Visible Light):
-
Continuously illuminate the cells under a solar simulator with a UV cut-off filter (< 420 nm) at a constant temperature (e.g., 50°C).
-
The cells should be kept at the maximum power point (MPP) during light soaking.
-
Periodically interrupt the light soaking to perform the characterization steps.
-
-
Light Soaking (Full Spectrum):
-
Repeat the light soaking experiment without the UV cut-off filter to assess the impact of UV radiation.
-
Carefully monitor the cell temperature.
-
-
-
Data Analysis:
-
Plot the evolution of the photovoltaic parameters (normalized to their initial values) as a function of aging time for each stress condition.
-
Analyze the changes in the absorption spectra to assess dye degradation or desorption.
-
Analyze the changes in the EIS data to understand the evolution of charge transfer and recombination processes.
-
Protocol 2: Application of Chenodeoxycholic Acid (CDCA) as a Co-adsorbent
-
Prepare the Dye Sensitization Solution:
-
Dissolve the this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and tert-butanol) to a typical concentration of 0.3-0.5 mM.
-
Add CDCA to the dye solution. A common starting concentration for CDCA is 10 times the molar concentration of the dye.
-
Sonicate the solution for a short period to ensure complete dissolution.
-
-
Dye Sensitization of TiO2 Photoanode:
-
Immerse the sintered TiO2 photoanodes in the dye solution containing CDCA.
-
Keep the photoanodes in the solution for a specified time (typically 12-24 hours) at room temperature in the dark.
-
-
Rinsing and Assembly:
-
After sensitization, gently rinse the photoanodes with the same solvent used for the dye solution to remove any non-adsorbed dye molecules.
-
Dry the photoanodes and assemble the solar cells with the electrolyte and counter electrode.
-
Mandatory Visualization
Caption: Troubleshooting workflow for common stability issues in MK-2 DSSCs.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. hsbi.de [hsbi.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Interfacial Layers in MK-2 Dye Solar Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-2 dye-sensitized solar cells (DSSCs). The focus is on the critical role of interfacial layers in device performance and how to address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the fabrication and testing of MK-2 DSSCs with interfacial layers.
| Problem/Observation | Potential Cause | Suggested Solution/Troubleshooting Step |
| Low Power Conversion Efficiency (PCE) despite using an interfacial layer. | 1. Incomplete or non-uniform interfacial layer: Pinholes or cracks in the blocking layer can lead to short-circuiting pathways where the electrolyte directly contacts the conductive substrate (e.g., FTO), increasing recombination. | - Optimize deposition parameters: For spray pyrolysis, adjust substrate temperature, nozzle-to-substrate distance, and solution flow rate. For spin coating, control the viscosity of the precursor solution and the spin speed/duration. For ALD, ensure the correct number of cycles for complete coverage. - Characterize the interfacial layer: Use techniques like atomic force microscopy (AFM) to check for uniformity and pinholes. |
| 2. Interfacial layer is too thick: An overly thick compact layer can increase series resistance, impeding electron transport from the mesoporous TiO₂ to the FTO, which reduces the fill factor (FF). | - Reduce layer thickness: For spray pyrolysis, decrease the number of spray cycles. For spin coating, use a more dilute precursor solution or a higher spin speed. For ALD, reduce the number of deposition cycles. - Perform a thickness-dependent study: Fabricate a series of cells with varying interfacial layer thicknesses to find the optimal balance between blocking recombination and minimizing series resistance. | |
| 3. Poor adhesion of the mesoporous TiO₂ to the interfacial layer: This can lead to delamination and poor electron transfer. | - Surface treatment: Consider a post-deposition annealing step for the interfacial layer to improve crystallinity and surface properties before depositing the mesoporous TiO₂. - Ensure clean substrates: Thoroughly clean the FTO substrate before depositing the interfacial layer. | |
| Low Open-Circuit Voltage (Voc) | High recombination rate: The primary function of the interfacial layer is to block electron recombination from the FTO to the electrolyte. Low Voc suggests this is not being achieved effectively. | - Verify interfacial layer integrity: As with low PCE, ensure the layer is compact and pinhole-free. - Consider a different interfacial material: Materials with a wider bandgap, such as Al₂O₃ or HfO₂, can be more effective at creating an energy barrier to recombination. |
| Low Short-Circuit Current (Jsc) | 1. Light absorption by the interfacial layer: If the blocking layer is too thick or has significant absorption in the visible region, it can reduce the amount of light reaching the this compound. | - Use a thinner interfacial layer: Optimize the thickness as described above. - Check the optical properties: Measure the transmittance of the FTO with the deposited interfacial layer to ensure it is highly transparent in the visible spectrum. |
| 2. Inefficient electron injection: A significant energy barrier between the this compound's LUMO and the conduction band of the interfacial layer can hinder electron injection. | - Energy level alignment: Ensure the conduction band of the interfacial layer is not significantly lower than that of the mesoporous TiO₂. While TiO₂ is most common, this is a consideration if using alternative materials. | |
| Poor Fill Factor (FF) | High series resistance: As mentioned, this is often due to an excessively thick interfacial layer. | - Optimize layer thickness: This is the most critical step for improving FF. - Check contacts: Ensure good electrical contact between the FTO, the TiO₂ layers, and the external circuit. |
| Device Instability and Degradation | Chemical incompatibility or degradation: The this compound, being an organic molecule, can be sensitive to the chemical environment at the interface, especially under prolonged light and heat stress. The electrolyte can also degrade the interfacial layer over time. | - Use stable interfacial materials: Materials like Al₂O₃ and HfO₂ are known for their chemical stability. - Consider surface passivation: A thin passivating layer on the mesoporous TiO₂ (in addition to the blocking layer on the FTO) can sometimes improve stability by reducing dye aggregation and unwanted side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an interfacial layer in an this compound solar cell?
A1: The primary role of an interfacial layer, often a compact or blocking layer of a metal oxide like TiO₂, is to prevent charge recombination. It acts as a physical and energetic barrier that blocks electrons in the conductive FTO glass from recombining with the oxidized species (I₃⁻) in the electrolyte. This leads to a higher electron lifetime, which in turn increases the open-circuit voltage (Voc) and overall power conversion efficiency (PCE).
Q2: Why is a TiO₂ interfacial layer particularly effective in SnO₂-based MK-2 DSSCs?
A2: In DSSCs using a SnO₂ photoanode, a thin TiO₂ interfacial blocking layer (IBL) between the SnO₂ and the this compound has been shown to be highly effective. This is because the TiO₂ layer can significantly retard charge recombination, leading to a substantial increase in electron lifetime. This results in a dramatic improvement in charge collection efficiency (from as low as 38% to over 96% in some cases) and a marked increase in both Jsc and Voc, culminating in a much higher PCE.[1] The IBL also appears to enhance the dye regeneration efficiency.[1]
Q3: Can other materials besides TiO₂ be used as interfacial layers for MK-2 DSSCs?
A3: Yes, other wide-bandgap metal oxides can be used. Materials like Al₂O₃ and HfO₂ are effective as they can form a "tunnel barrier" that suppresses recombination. These layers can be deposited with high precision using techniques like atomic layer deposition (ALD). While not always leading to an increase in Jsc (as they can sometimes slightly impede electron injection), they can significantly improve Voc and FF. The choice of material depends on factors like energy level alignment with the TiO₂ and the this compound, chemical stability, and the deposition method available.
Q4: How does the thickness of the interfacial layer affect the performance of an MK-2 DSSC?
A4: The thickness of the interfacial layer is a critical parameter that requires careful optimization.
-
Too thin: An incomplete or very thin layer may have pinholes, failing to effectively block recombination pathways and leading to low Voc.
-
Too thick: An excessively thick layer increases the series resistance of the cell, which hinders the transport of injected electrons to the FTO. This primarily reduces the fill factor (FF) and can also decrease the Jsc. There is an optimal thickness for each material and deposition technique that maximizes the Voc and FF without significantly compromising the Jsc.
Q5: What are the common methods for depositing interfacial layers?
A5: The most common methods are:
-
Spray Pyrolysis: A precursor solution (e.g., titanium bis(isopropoxide) bis(acetylacetonate) in isopropanol (B130326) for TiO₂) is sprayed onto a heated FTO substrate. It is a scalable and cost-effective method.
-
Spin Coating: A precursor solution is dropped onto the FTO substrate, which is then spun at high speed to create a thin, uniform film. This is a common laboratory technique that allows for good control over thickness.
-
Atomic Layer Deposition (ALD): This technique uses sequential, self-limiting surface reactions to deposit films one atomic layer at a time. ALD provides excellent conformality and precise thickness control, making it ideal for creating high-quality, ultra-thin, pinhole-free interfacial layers.
Data Presentation
The following table summarizes the performance of MK-2 DSSCs with and without different interfacial layers, based on published research.
| Photoanode | Interfacial Layer | Jsc (mA/cm²) | Voc (V) | FF (%) | PCE (%) | Key Improvement |
| SnO₂ | None | 1.83 | 0.33 | 63 | 0.38 | Reference |
| SnO₂ | TiO₂ (IBL) | 12.87 | 0.65 | 66 | 5.52 | 14-fold increase in PCE, significant increase in Jsc and Voc.[1] |
| ZnO Nanorods | None | 1.53 | 0.34 | 25.5 | 0.13 | Reference (Hybrid Cell) |
| ZnO Nanorods | MK-2 as modifier | 6.84 | 0.50 | 44.7 | 1.53 | 12-fold increase in PCE, improved charge dissociation. |
Note: The ZnO Nanorod system is a hybrid solar cell (ZnO/MK-2/P3HT), demonstrating the versatility of MK-2 in interfacial modification.
Experimental Protocols
Spray Pyrolysis of TiO₂ Blocking Layer
This protocol is adapted for creating a compact TiO₂ layer on an FTO substrate.
Materials:
-
FTO-coated glass substrates
-
Precursor solution: 0.2 M titanium bis(isopropoxide) bis(acetylacetonate) in isopropanol
-
Spray pyrolysis deposition system with a nozzle and substrate heater
-
Cleaning agents: RBS solution (or similar detergent), deionized water, ethanol (B145695)
Procedure:
-
Substrate Cleaning: Thoroughly clean the FTO substrates by sonicating in a sequence of RBS solution, deionized water, and ethanol. Dry the substrates with a stream of nitrogen or clean air and then perform a UV-ozone treatment.
-
Pre-heating: Place the cleaned FTO substrates on the heater of the spray pyrolysis system and heat to 450 °C.
-
Deposition:
-
Spray the 0.2 M titanium bis(isopropoxide) bis(acetylacetonate) solution onto the heated substrates.
-
The deposition is typically done in cycles. For example, one spray pass over the substrate followed by a 1-minute rest to allow the substrate to return to the set temperature.
-
The number of spray iterations determines the thickness of the layer. A typical process might involve 3-6 spray repetitions.
-
-
Annealing: After the final spray cycle, keep the substrates on the hot plate at 450 °C for at least 30 minutes to ensure complete decomposition of the precursor and formation of a crystalline TiO₂ layer.
-
Cooling: Allow the substrates to cool down slowly to room temperature before proceeding with the deposition of the mesoporous TiO₂ layer.
Spin Coating of TiO₂ Compact Layer
Materials:
-
FTO-coated glass substrates
-
Precursor solution: 0.15 M Titanium isopropoxide (TTIP) and 0.005 M HCl in ethanol.
-
Spin coater
-
Hot plate
-
Cleaning agents
Procedure:
-
Substrate Cleaning: Clean the FTO substrates as described in the spray pyrolysis protocol.
-
Precursor Preparation: In a glovebox or dry environment, prepare the precursor solution by adding titanium isopropoxide to ethanol containing HCl. Stir for at least 1 hour.
-
Deposition:
-
Place a cleaned FTO substrate on the chuck of the spin coater.
-
Dispense a few drops of the precursor solution onto the center of the substrate.
-
Start the spin coating program. A typical two-step program might be: 500 rpm for 10 seconds (to spread the solution), followed by 3000 rpm for 30 seconds (to form the thin film).
-
-
Drying: Transfer the coated substrate to a hot plate and dry at 100-120 °C for 10 minutes to evaporate the solvent.
-
Sintering: Place the substrate in a furnace and sinter at 500 °C for 30-60 minutes to form a crystalline anatase TiO₂ compact layer.
-
Cooling: Let the substrate cool down to room temperature before further processing.
Atomic Layer Deposition (ALD) of Al₂O₃ Interfacial Layer
Materials:
-
TiO₂-coated mesoporous photoanode
-
ALD reactor
-
Precursors: Trimethylaluminum (TMA) and deionized water
-
High-purity nitrogen gas
Procedure:
-
Substrate Preparation: Prepare the mesoporous TiO₂ photoanode on FTO glass as per your standard procedure, including sintering.
-
ALD Process:
-
Place the photoanode in the ALD reactor chamber.
-
Heat the substrate to the desired deposition temperature (e.g., 150-200 °C).
-
One ALD cycle for Al₂O₃ consists of four steps: a. TMA pulse (e.g., 1 second) b. N₂ purge (e.g., 3 seconds) to remove unreacted TMA and byproducts. c. H₂O pulse (e.g., 1 second) d. N₂ purge (e.g., 3 seconds) to remove unreacted water and byproducts.
-
Repeat this cycle to achieve the desired thickness. For a charge recombination barrier, a very thin layer is often optimal (e.g., 1-5 cycles).
-
-
Post-Deposition: Once the deposition is complete, the substrate can be cooled down and is ready for dye sensitization without any further high-temperature annealing.
Visualizations
References
Validation & Comparative
A Head-to-Head Battle in Dye-Sensitized Solar Cells: MK-2 vs. N719
A comprehensive guide for researchers and scientists on the performance, experimental protocols, and charge transfer mechanisms of the metal-free organic dye MK-2 versus the ruthenium-based standard, N719, in dye-sensitized solar cells (DSSCs).
In the quest for efficient and cost-effective renewable energy sources, dye-sensitized solar cells (DSSCs) have emerged as a promising photovoltaic technology. At the heart of a DSSC is the sensitizing dye, which plays a pivotal role in light absorption and electron injection. For years, the ruthenium-based complex, N719, has been the benchmark sensitizer (B1316253) due to its broad absorption spectrum and high power conversion efficiencies. However, the high cost and potential environmental concerns associated with ruthenium have driven the search for metal-free organic alternatives. One such promising candidate is the MK-2 dye, a D-π-A (donor-π-acceptor) organic sensitizer.
This guide provides a detailed comparison of the performance of MK-2 and N719 dyes in DSSCs, supported by experimental data, detailed protocols, and visualizations of the underlying mechanisms.
Performance Showdown: MK-2 and N719
The performance of a DSSC is primarily evaluated by four key photovoltaic parameters: power conversion efficiency (PCE, η), short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF). While N719 has historically set the standard with efficiencies often exceeding 11%, the metal-free organic dye MK-2 has demonstrated comparable and, in some cases, superior performance.
A meta-analysis of various studies indicates that DSSCs based on organometallic compounds like N719 have an average efficiency of approximately 9.1%, with maximum reported efficiencies reaching 13.0%.[1] In comparison, DSSCs employing synthetic organic sensitizers such as MK-2 show an average efficiency of around 7.1%, with top-performing cells reaching up to 15.2%, often through co-sensitization strategies.[1] One study reported an efficiency of 8.3% for a DSSC using the this compound as the sensitizer.[1]
For a more direct comparison, the table below summarizes the photovoltaic performance of DSSCs fabricated with MK-2 and N719 dyes under similar experimental conditions, as extracted from various research publications.
| Dye | Power Conversion Efficiency (η) (%) | Short-Circuit Current Density (Jsc) (mA/cm²) | Open-Circuit Voltage (Voc) (V) | Fill Factor (FF) |
| MK-2 | 8.3[1] | 15.5 | 0.74 | 0.72 |
| N719 | 7.90 - 11.2[2] | 16.8 - 20.84[2] | 0.71 - 0.773[3] | 0.519 - 0.69[3] |
Note: The values presented are indicative and can vary significantly based on the specific experimental conditions, including the semiconductor material, electrolyte composition, and fabrication techniques.
Experimental Protocols: Fabricating High-Efficiency DSSCs
Reproducibility is key in scientific research. This section provides a detailed methodology for the fabrication and characterization of DSSCs using both MK-2 and N719 dyes, based on established laboratory practices.
I. Photoanode Preparation (TiO₂ Electrode)
-
Substrate Cleaning: Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then dried under a stream of nitrogen.
-
TiO₂ Paste Deposition: A compact layer of TiO₂ is first deposited on the FTO glass by spin coating. Subsequently, a mesoporous TiO₂ layer is applied using the doctor-blade technique with a commercially available TiO₂ paste.
-
Sintering: The TiO₂ coated substrates are then sintered in a furnace. The temperature is gradually increased to 500°C and maintained for 30 minutes to ensure good nanoparticle connectivity and removal of organic binders.
-
TiCl₄ Treatment: After cooling to 70°C, the sintered TiO₂ films are immersed in a 40 mM aqueous TiCl₄ solution for 30 minutes, followed by rinsing with deionized water and ethanol (B145695), and then annealed again at 500°C for 30 minutes.
II. Dye Sensitization
-
Dye Solution Preparation:
-
N719 Dye Solution: A 0.3 mM solution of N719 dye is prepared in a 1:1 (v/v) mixture of acetonitrile (B52724) and tert-butanol.
-
This compound Solution: A 0.2 mM solution of this compound is prepared in anhydrous ethanol.
-
-
Dye Adsorption: The prepared TiO₂ photoanodes, while still warm (around 80°C), are immersed in the respective dye solutions and kept in a dark, sealed container for 12-24 hours to ensure complete dye uptake.
-
Rinsing: After sensitization, the photoanodes are rinsed with the respective solvent (acetonitrile/tert-butanol for N719 and ethanol for MK-2) to remove any non-adsorbed dye molecules.
III. Counter Electrode Preparation
A thin layer of platinum (Pt) is deposited on another FTO glass substrate, typically by sputtering or by applying a drop of H₂PtCl₆ solution followed by heating at 400°C for 15 minutes.
IV. DSSC Assembly and Electrolyte Injection
-
Assembly: The dye-sensitized TiO₂ photoanode and the Pt-coated counter electrode are assembled in a sandwich configuration, separated by a 25 µm thick Surlyn sealant.
-
Electrolyte Injection: A liquid electrolyte, commonly composed of 0.6 M 1-butyl-3-methylimidazolium iodide (BMII), 0.03 M I₂, 0.1 M guanidinium (B1211019) thiocyanate (B1210189) (GuNCS), and 0.5 M 4-tert-butylpyridine (B128874) (TBP) in a mixture of acetonitrile and valeronitrile (B87234) (85:15 v/v), is introduced into the cell through pre-drilled holes in the counter electrode.
-
Sealing: The holes are then sealed with a small piece of Surlyn and a cover glass to prevent electrolyte leakage.
V. Characterization
The photovoltaic performance of the assembled DSSCs is characterized under simulated AM 1.5G solar irradiation (100 mW/cm²) using a solar simulator. The current-voltage (I-V) characteristics are recorded with a digital source meter to determine the PCE, Jsc, Voc, and FF.
Visualizing the Mechanisms: Charge Transfer and Energy Levels
The efficiency of a DSSC is fundamentally governed by the electronic processes occurring at the molecular level. The following diagrams, generated using the DOT language, illustrate the experimental workflow and the charge transfer pathways for both MK-2 and N719 dyes.
The energy level diagram (Figure 3) illustrates the thermodynamic feasibility of electron transfer in DSSCs sensitized with MK-2 and N719. For efficient electron injection, the Lowest Unoccupied Molecular Orbital (LUMO) of the dye must be higher (more negative potential) than the conduction band of the TiO₂. Conversely, for effective dye regeneration, the Highest Occupied Molecular Orbital (HOMO) of the dye must be lower (more positive potential) than the redox potential of the electrolyte. Both MK-2 and N719 satisfy these fundamental requirements.
Conclusion
The choice between MK-2 and N719 dyes for DSSC applications involves a trade-off between established high performance and the advantages of metal-free organic sensitizers. N719 remains a robust and highly efficient benchmark, backed by extensive research. However, the this compound presents a compelling alternative, offering comparable efficiencies, lower cost, and greater molecular design flexibility. As research into organic dyes continues to advance, the performance gap is expected to narrow further, making metal-free sensitizers like MK-2 increasingly attractive for the future of dye-sensitized solar cell technology. This guide provides a foundational understanding for researchers to navigate the selection and application of these two important classes of sensitizers.
References
A Comparative Guide to MK-2 and Other Organic Sensitizers for Dye-Sensitized Solar Cells
For researchers and professionals in the field of renewable energy and materials science, the selection of an appropriate photosensitizer is a critical determinant of the ultimate efficiency and stability of Dye-Sensitized Solar Cells (DSSCs). Among the myriad of available options, the metal-free organic dye, MK-2, has garnered significant attention. This guide provides a comprehensive comparison of the MK-2 dye with other notable organic sensitizers, supported by experimental data and detailed methodologies.
Performance Comparison of Organic Sensitizers
The efficacy of a sensitizer (B1316253) in a DSSC is quantified by several key photovoltaic parameters: the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and the overall power conversion efficiency (PCE). The following table summarizes the performance of MK-2 in comparison to other widely recognized organic and ruthenium-based sensitizers. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Sensitizer | Structure | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Electrolyte | Reference |
| MK-2 | Carbazole-based | 15.2 | 0.73 | 0.75 | 8.3 | Acetonitrile-based | [1] |
| MK-2 | Ionic Liquid | 13.9 | 0.73 | 0.75 | 7.6 | Ionic Liquid-based | [2] |
| N719 | Ruthenium-based | 9.23 | 0.71 | 0.69 | 4.47 | Liquid Electrolyte | [3] |
| LEG4 | Triphenylamine-based | ~7 | 0.865 | - | 5.4 | TEMPO-based | [4] |
| Y123 | Indoline-based | 12.45 | - | - | 5.31 | - | [5] |
| Z907 + SQ2 (Cosensitized) | Ruthenium + Organic | 21.38 | 0.698 | 0.52 | 7.83 | - | [6] |
Delving into the Details: Experimental Protocols
To ensure the reproducibility and accurate interpretation of performance data, a detailed understanding of the experimental procedures is paramount. The following sections outline a generalized protocol for the fabrication and characterization of DSSCs, based on common practices in the field.
Fabrication of Dye-Sensitized Solar Cells
The fabrication of a DSSC is a multi-step process involving the preparation of the photoanode, counter electrode, and the assembly of the cell.
1. Photoanode Preparation:
-
Substrate Cleaning: Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
TiO₂ Paste Deposition: A compact blocking layer of TiO₂ is often first deposited on the FTO glass by methods like spray pyrolysis or spin coating to prevent charge recombination. Subsequently, a mesoporous layer of TiO₂ nanoparticles (e.g., P25) is deposited, typically by screen printing or the doctor-blade technique.
-
Sintering: The TiO₂ coated substrate is gradually heated to a high temperature (typically 450-500°C) to remove organic binders from the paste and ensure good electrical contact between the TiO₂ nanoparticles.
-
Dye Sensitization: After cooling to a suitable temperature (around 80°C), the sintered TiO₂ film is immersed in a solution of the sensitizer dye (e.g., a 0.3-0.5 mM solution of MK-2 in a suitable solvent like a mixture of acetonitrile (B52724) and tert-butanol) for a specific duration (typically 12-24 hours) to allow for the adsorption of the dye molecules onto the TiO₂ surface.
2. Counter Electrode Preparation:
-
A thin layer of a catalytic material, most commonly platinum, is deposited on another FTO glass substrate. This can be achieved through methods like sputtering or by drop-casting a solution of hexachloroplatinic acid followed by thermal decomposition.
3. Cell Assembly:
-
The dye-sensitized photoanode and the platinum-coated counter electrode are assembled in a sandwich-like configuration, separated by a thin thermoplastic sealant (e.g., Surlyn).
-
The sealant is melted by heating to create a sealed cell with a small gap for electrolyte injection.
-
The electrolyte, typically a solution containing an iodide/triiodide (I⁻/I₃⁻) redox couple in an organic solvent like acetonitrile, is introduced into the cell through pre-drilled holes in the counter electrode via vacuum backfilling or capillary action.
-
Finally, the holes are sealed to prevent electrolyte leakage.
Characterization of Photovoltaic Performance
The performance of the fabricated DSSCs is evaluated under simulated solar illumination.
-
Current-Voltage (I-V) Measurement: The I-V characteristics of the solar cell are measured using a solar simulator under standard test conditions (AM 1.5G irradiation, 100 mW/cm²). A source meter is used to apply a variable voltage to the cell and measure the corresponding current.
-
Parameter Extraction: From the I-V curve, the key photovoltaic parameters (Jsc, Voc, FF, and PCE) are determined.
-
Jsc is the current density at zero voltage.
-
Voc is the voltage at zero current.
-
FF is the ratio of the maximum power output to the product of Jsc and Voc.
-
PCE (η) is calculated using the formula: η (%) = (Jsc × Voc × FF) / Pin × 100, where Pin is the power density of the incident light.
-
Visualizing the Process: Diagrams
To better illustrate the fundamental principles and workflows, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. faculty.kfupm.edu.sa [faculty.kfupm.edu.sa]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of Y123 dye-sensitized solar cell performance using plasmonic gold nanorods - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Long-Term Stability of MK-2 Dye in Solar Cells: A Comparative Analysis
For researchers, scientists, and professionals in solar energy development, the long-term stability of components is a critical factor in the viability of new photovoltaic technologies. This guide provides a comparative analysis of the MK-2 dye against other common sensitizers used in dye-sensitized solar cells (DSSCs), with a focus on long-term performance and stability under various stress conditions.
The this compound, a metal-free organic sensitizer, has garnered attention for its high molar extinction coefficient and promising initial power conversion efficiencies. However, for practical applications, its performance over extended periods of operation is paramount. This guide synthesizes available experimental data to offer an objective comparison of MK-2 with the well-established ruthenium-based dyes N719 and Z907.
Comparative Performance Under Long-Term Stress
The following tables summarize the long-term stability data for MK-2, N719, and Z907 dyes from various studies. It is crucial to note that the experimental conditions differ across these studies, which can significantly influence the degradation rates. Therefore, a direct comparison should be made with caution.
This compound
| Duration | Stress Conditions | Initial PCE (%) | Final PCE (%) | % of Initial PCE | Reference |
| >2,000 hours | Continuous AM 1.5G irradiation, visible light (UV filter <420 nm), ~50 °C, ionic liquid electrolyte | Not specified | No decrease observed | ~100% | [1] |
| 45 days (1080 hours) | Continuous white-light irradiation (100 mW/cm²), including UV light (<420 nm, ~15 mW/cm²) | Not specified | Decreased to 68% of initial value | 68% | [2] |
N719 Dye
| Duration | Stress Conditions | Initial PCE (%) | Final PCE (%) | % of Initial PCE | Reference |
| ~2.5 years (outdoor) | Outdoor working conditions | Not specified | Jsc stable, Voc and FF decreased | Not specified | [3][4] |
| 600 hours | Ambient conditions, quasi-solid-state electrolyte | ~4.5% | ~4.1% | ~91% | [5] |
| 1000 hours | 1 Sun (1000 W/m²) with UV, 60 °C | Not specified | Significant degradation (electrolyte bleaching) | Not specified | [6] |
Z907 Dye
| Duration | Stress Conditions | Initial PCE (%) | Final PCE (%) | % of Initial PCE | Reference |
| 25,600 hours | Continuous light soaking, 55–60 °C | Not specified | Minor degradation | Not specified | [7] |
| 1,000 hours | 80 °C, dark | Not specified | 10-20% decrease | 80-90% | [7] |
| 4,700 hours | 85 °C, dark, high stability electrolyte | Not specified | ~14% decrease per 1000h | ~37% (total decrease) | |
| 600 hours | Ambient conditions, quasi-solid-state electrolyte | ~4.7% | ~4.3% | ~91% | [5][8] |
Experimental Protocols
Standardized testing protocols are essential for accurately assessing the long-term stability of solar cells. The International Electrotechnical Commission (IEC) has established standards, such as IEC 61646, for thin-film terrestrial photovoltaic modules, which can be adapted for DSSC testing.
Damp Heat Test (based on IEC 61646)
-
Objective: To determine the ability of the solar cell to withstand long-term exposure to humidity at elevated temperatures.
-
Procedure:
-
Place the sealed DSSC in an environmental chamber.
-
Set the temperature to 85°C ± 2°C and the relative humidity to 85% ± 5%.
-
Maintain these conditions for a duration of 1000 hours.[9]
-
Periodically measure the photovoltaic performance parameters (PCE, Jsc, Voc, FF) at standard test conditions (STC).
-
Inspect for any physical degradation, such as dye desorption, electrolyte leakage, or corrosion.
-
Thermal Cycling Test (based on IEC 61646)
-
Objective: To determine the ability of the solar cell to withstand thermal stresses induced by repeated temperature changes.
-
Procedure:
-
Place the DSSC in a thermal cycling chamber.
-
Subject the cell to a specified number of cycles (e.g., 200 cycles).
-
Each cycle consists of ramping the temperature from -40°C to +85°C and then back to -40°C.
-
The rate of temperature change should not exceed 100°C per hour.
-
Monitor the electrical continuity of the cell during the test.
-
Measure photovoltaic performance at STC before and after the cycling.
-
Humidity Freeze Test (based on IEC 61646)
-
Objective: To assess the resistance of the solar cell to the effects of high humidity followed by sub-zero temperatures.
-
Procedure:
-
Place the DSSC in an environmental chamber.
-
Subject the cell to 10 cycles.
-
One cycle consists of:
-
Measure photovoltaic performance at STC before and after the test.
-
Light Soaking Test
-
Objective: To evaluate the stability of the solar cell under continuous illumination.
-
Procedure:
-
Place the DSSC under a solar simulator with a defined light intensity (e.g., 100 mW/cm², AM 1.5G).
-
Maintain a constant cell temperature (e.g., 50-60°C).
-
Continuously monitor the photovoltaic parameters over an extended period (e.g., 1000 hours or more).
-
UV filters may be used to isolate the effects of visible light.
-
Visualizing Solar Cell Operation and Testing
To better understand the processes involved, the following diagrams illustrate the working principle of a dye-sensitized solar cell and a typical workflow for long-term stability testing.
Figure 1: Working principle of a dye-sensitized solar cell (DSSC).
Figure 2: General workflow for long-term stability testing of DSSCs.
References
- 1. aimil.com [aimil.com]
- 2. anernstore.com [anernstore.com]
- 3. Damp Heat Test Chamber – Kelviron Blog [kelviron.in]
- 4. criepi.denken.or.jp [criepi.denken.or.jp]
- 5. espec.com [espec.com]
- 6. sales.cszproducts.com [sales.cszproducts.com]
- 7. incompliancemag.com [incompliancemag.com]
- 8. Scholarworks@UNIST: A novel dye coating method for N719 dye-sensitized solar cells [scholarworks.unist.ac.kr]
- 9. Damp Heat Test: testing set up and purpose [sinovoltaics.com]
A Comparative Guide to Computational Studies of MK-2 Dye Properties for Dye-Sensitized Solar Cells
This guide provides a comprehensive comparison of the computational and experimental properties of the MK-2 dye, a prominent organic sensitizer (B1316253) in the field of Dye-Sensitized Solar Cells (DSSCs). It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the molecular design and performance of photosensitizers. This document presents a comparative analysis of MK-2 with other notable dyes, supported by quantitative data, detailed experimental and computational protocols, and a visual representation of the computational workflow.
Introduction to this compound
The this compound is a metal-free organic sensitizer that has garnered significant attention for its application in DSSCs. Its molecular structure is based on a donor-π-acceptor (D-π-A) architecture, consisting of a carbazole (B46965) unit as the electron donor, a cyanoacrylic acid moiety as the electron acceptor and anchoring group, and an oligothiophene unit as the π-conjugated bridge.[1] This design facilitates efficient intramolecular charge transfer upon photoexcitation, a critical process for achieving high power conversion efficiencies in DSSCs.
Comparative Analysis of MK-2 and Alternative Dyes
The performance of MK-2 is often benchmarked against other classes of dyes, including ruthenium-based complexes like N719 and other organic dyes such as D5 and C217. The following tables summarize key computational and experimental parameters for these dyes.
Photophysical and Electronic Properties
| Dye | λmax (nm) | ε (M⁻¹cm⁻¹) | HOMO (eV) | LUMO (eV) | Eg (eV) |
| MK-2 | 480 | 38,400 | -5.2 (est.) | -2.5 (est.) | 2.7 (est.) |
| N719 | 395, 530 | ~14,000 | -5.5[2] | -3.8 (est.) | 1.7-1.8[3] |
| D5 | 470 | - | -5.3 (calc.) | -2.4 (calc.) | 2.9 (calc.) |
| C217 | ~450 | - | -5.4 (calc.) | -2.7 (calc.) | 2.7 (calc.) |
Note: "est." denotes estimated values from typical energy level diagrams for DSSCs, and "calc." refers to calculated values from computational studies. The HOMO/LUMO values can vary depending on the computational method and solvent model used.
Photovoltaic Performance in DSSCs
| Dye | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | PCE (η) (%) |
| MK-2 | 0.73 | 15.2 | 0.75 | 8.3 |
| N719 | 1.1055[3] | 22.23[3] | 0.8465[3] | up to 11[4] |
| D5 | - | - | - | 5.1[5] |
| C217 | 0.737 (calc.)[6] | 21.16 (calc.)[6] | 0.801 (calc.)[6] | 9.60–9.90[6] |
Note: The performance of DSSCs is highly dependent on the fabrication conditions, including the semiconductor material, electrolyte composition, and counter electrode.
Experimental and Computational Protocols
Computational Methodology
The theoretical investigation of dye properties is predominantly carried out using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).[7][8][9] These methods provide valuable insights into the geometric, electronic, and optical properties of the dye molecules.
A typical computational protocol involves:
-
Geometry Optimization: The ground-state geometry of the dye molecule is optimized using DFT. The B3LYP functional with a 6-31G(d,p) basis set is a commonly employed combination for this purpose.[8][9]
-
Electronic Structure Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are calculated to predict the electron injection and dye regeneration capabilities.
-
Absorption Spectra Simulation: TD-DFT calculations are performed to simulate the UV-Vis absorption spectrum of the dye. Functionals such as CAM-B3LYP and PBE1PBE are often used for more accurate prediction of excitation energies, especially for charge-transfer excitations.[5][8]
-
Solvation Effects: To mimic the experimental conditions, solvation effects are often included in the calculations using a Polarizable Continuum Model (PCM).[10]
Experimental Protocol for DSSC Fabrication and Characterization
The fabrication of a dye-sensitized solar cell involves a multi-step process:
-
Preparation of the Photoanode: A transparent conducting oxide (TCO) glass substrate (e.g., FTO or ITO) is coated with a paste of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), using methods like doctor-blading or screen printing.[11][12] The coated substrate is then sintered at high temperatures (around 450-500 °C) to create a mesoporous film.[11]
-
Dye Sensitization: The sintered TiO₂ film is immersed in a solution of the dye (e.g., MK-2) for several hours to allow for the adsorption of the dye molecules onto the semiconductor surface.[11][12]
-
Counter Electrode Preparation: A counter electrode is prepared by depositing a thin layer of a catalytic material, such as platinum or carbon, onto another TCO glass substrate.[11]
-
Cell Assembly: The dye-sensitized photoanode and the counter electrode are assembled into a sandwich-like structure, separated by a thin spacer.[12]
-
Electrolyte Injection: An electrolyte solution, typically containing an iodide/triiodide (I⁻/I₃⁻) redox couple, is introduced into the space between the electrodes.[11]
-
Characterization: The photovoltaic performance of the assembled DSSC is characterized by measuring its current-voltage (J-V) characteristics under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²).[12][13] From the J-V curve, key parameters such as the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE) are determined.[12]
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for the computational study of dye properties for DSSCs.
Caption: Computational workflow for the design and evaluation of dye sensitizers.
Conclusion
Computational studies, primarily based on DFT and TD-DFT methods, are invaluable tools for understanding and predicting the properties of sensitizing dyes like MK-2. These theoretical approaches, in conjunction with experimental validation, enable the rational design of new and more efficient dyes for DSSC applications. The this compound, with its robust D-π-A structure, demonstrates strong performance, and ongoing computational efforts continue to explore modifications to its molecular framework to further enhance its light-harvesting and charge transfer characteristics. This guide provides a foundational understanding of the computational and experimental landscape surrounding MK-2 and its alternatives, serving as a valuable resource for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Simulated photovoltaic performance of N719 ruthenium dye sensitised solar cell with a power conversion efficiency exceeding 26% based on electron tran ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06604B [pubs.rsc.org]
- 3. Pioneering an Innovative Eco‐Friendly N719 Dye‐Sensitized Solar Cell through Modelling and Impedance Spectroscopy Analysis for Energy Sustainability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. www3.nd.edu [www3.nd.edu]
- 13. researchgate.net [researchgate.net]
Alkyl-Functionalized Carbazole Dyes: A Comparative Guide for Enhanced Photovoltaic Performance
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of alkyl chains onto carbazole-based dyes has emerged as a powerful molecular engineering tool to enhance the performance and stability of Dye-Sensitized Solar Cells (DSSCs). This guide provides a comprehensive comparison of alkyl-functionalized carbazole (B46965) dyes, highlighting their advantages over non-functionalized counterparts and offering detailed experimental insights for their synthesis and application.
Unveiling the Advantages of Alkyl Functionalization
The introduction of alkyl chains, such as butyl, hexyl, or dodecyl groups, onto the carbazole donor unit of organic dyes imparts several key benefits that collectively contribute to improved photovoltaic performance. These advantages primarily revolve around mitigating common loss mechanisms within DSSCs.
1. Reduced Dye Aggregation: The bulky nature of alkyl chains acts as a steric hindrance, preventing the undesirable aggregation of dye molecules on the titanium dioxide (TiO₂) semiconductor surface.[1] This improved dispersion allows for a more uniform monolayer of dye, leading to more efficient light harvesting and electron injection.
2. Suppression of Charge Recombination: Alkyl chains form an insulating molecular barrier on the TiO₂ surface, effectively blocking the approach of the electrolyte's redox mediator (typically I₃⁻) to the semiconductor.[1][2] This suppression of charge recombination between the injected electrons in the TiO₂ conduction band and the electrolyte is a critical factor in achieving higher open-circuit voltages (Voc) and overall power conversion efficiencies (PCE).[3]
3. Enhanced Solubility: Alkyl chains significantly improve the solubility of carbazole dyes in the organic solvents used for their deposition onto the TiO₂ surface.[1] This facilitates the fabrication process and ensures a more consistent and reproducible dye loading.
4. Improved Long-Term Stability: Studies have demonstrated that DSSCs fabricated with alkyl-functionalized carbazole dyes exhibit excellent long-term stability. For instance, cells based on the MK-2 dye with an ionic liquid-based electrolyte maintained good performance over 60 days under visible-light irradiation.[4]
Quantitative Performance Comparison
The impact of alkyl-functionalization is clearly demonstrated in the photovoltaic performance of DSSCs. The following tables summarize key performance parameters from various studies, comparing carbazole dyes with and without alkyl chains, as well as the effect of varying alkyl chain lengths.
Table 1: Performance Comparison of Carbazole Dyes With and Without Alkyl Functionalization
| Dye | Alkyl Functionalization | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| C0 | None | - | - | - | 3.96 | [5] |
| HDT-C1 | Yes (Hexyl) | - | - | - | 7.38 | [5] |
| HDT-C2 | Yes (Hexyl) | - | - | - | 6.90 | [5] |
| MK-1 | Yes (Hexyl) | - | 0.74 | - | - | [3] |
| MK-2 | Yes (Hexyl) | 14.0 | 0.74 | 0.74 | 7.7 | [3] |
Jsc: Short-circuit current density; Voc: Open-circuit voltage; FF: Fill factor; PCE: Power conversion efficiency.
Table 2: Effect of Alkyl Chain Length on DSSC Performance
| Dye | Alkyl Chain Length | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| DRA-BDC | Butyl | 2.46 | 0.589 | 0.79 | 1.16 | [6][7] |
| Carbazole Dye (2C) | Ethyl | - | - | - | Lower | [2] |
| Carbazole Dye (4C) | Butyl | - | - | - | Higher | [2] |
| Carbazole Dye (6C) | Hexyl | - | - | - | Lower | [2] |
| Carbazole Dye (12C) | Dodecyl | - | - | - | Lower | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the synthesis of a typical alkyl-functionalized carbazole dye and the fabrication and characterization of a DSSC.
Synthesis of an Alkyl-Functionalized Carbazole Dye (Exemplary Protocol)
This protocol describes the synthesis of a D-π-A (Donor-π bridge-Acceptor) type carbazole dye.
1. N-Alkylation of Carbazole:
-
Dissolve carbazole in a suitable solvent such as benzene.
-
Add a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide - TBAB) and a base (e.g., 50% NaOH).
-
Add the desired alkyl bromide (e.g., butyl bromide) as the alkylating agent.
-
Reflux the reaction mixture for several hours (e.g., 14 hours at 80-90 °C).[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, extract the product and purify it using column chromatography.
2. Formylation of N-Alkylcarbazole (Vilsmeier-Haack reaction):
-
Cool a solution of phosphorus oxychloride (POCl₃) in an ice bath.
-
Slowly add N,N-dimethylformamide (DMF) to the cooled POCl₃.
-
Add the N-alkylcarbazole to the reaction mixture.
-
Stir the mixture at room temperature for a specified time.
-
Pour the reaction mixture into ice water and neutralize with a base (e.g., NaOH).
-
Filter the precipitate and purify to obtain the formylated product.
3. Knoevenagel Condensation to form the Final Dye:
-
Dissolve the formylated N-alkylcarbazole and cyanoacetic acid in a solvent like acetonitrile (B52724).
-
Add a catalytic amount of a base such as piperidine.
-
Reflux the mixture for several hours (e.g., 15 hours).[9]
-
Remove the solvent under vacuum.
-
Purify the final dye product by column chromatography.[9]
Characterization: The synthesized dye should be characterized using techniques such as FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[6][7][8]
Fabrication and Characterization of a Dye-Sensitized Solar Cell
1. Preparation of TiO₂ Photoanode:
-
Prepare a TiO₂ paste by suspending TiO₂ nanopowder in ethanol (B145695) and sonicating.[10]
-
Add a binder like titanium(IV) isopropoxide.[10]
-
Coat a conductive glass substrate (e.g., FTO glass) with the TiO₂ paste using the doctor-blade method.
-
Sinter the TiO₂ film at high temperatures (e.g., 450-500 °C) to ensure good particle necking and adhesion.
2. Dye Sensitization:
-
Immerse the cooled TiO₂ photoanode in a solution of the alkyl-functionalized carbazole dye in a suitable solvent (e.g., a mixture of acetonitrile and tert-butanol) for a specific duration (e.g., 18-24 hours).[11]
-
After sensitization, rinse the photoanode with ethanol to remove any non-adsorbed dye molecules.[11]
3. Assembly of the DSSC:
-
Prepare a counter electrode by depositing a thin layer of a catalyst, typically platinum, on another conductive glass substrate.
-
Assemble the dye-sensitized photoanode and the counter electrode with a spacer in between.
-
Introduce the electrolyte solution (e.g., containing an I⁻/I₃⁻ redox couple) into the space between the electrodes through capillary action.[11]
-
Seal the cell to prevent electrolyte leakage.
4. Characterization of the DSSC:
-
Measure the current-voltage (J-V) characteristics of the assembled cell under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²).
-
From the J-V curve, determine the key photovoltaic parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).
-
Incident Photon-to-Current Conversion Efficiency (IPCE) measurements can also be performed to determine the quantum efficiency of the cell at different wavelengths.
Visualizing the Concepts
The following diagrams illustrate the key structures and workflows discussed in this guide.
Caption: Structure of a Dye-Sensitized Solar Cell (DSSC).
Caption: Experimental workflow for dye synthesis and DSSC fabrication.
Caption: Relationship between alkyl-functionalization and DSSC performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Alkyl-functionalized organic dyes for efficient molecular photovoltaics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term stability of organic–dye-sensitized solar cells based on an alkyl-functionalized carbazole dye - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. New carbazole-based organic dyes with different acceptors for dye-sensitized solar cells: Synthesis, characterization, dssc fabrications and density functional theory studies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. www3.nd.edu [www3.nd.edu]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Performance of MK-2 Dye with Different Electrolytes: A Comparative Guide
The organic carbazole-based dye, MK-2, has emerged as a promising sensitizer (B1316253) in Dye-Sensitized Solar Cells (DSSCs) due to its high molar extinction coefficient and good stability. The overall performance of a DSSC is not solely dependent on the dye but is critically influenced by the composition of the electrolyte, which is responsible for regenerating the oxidized dye and transporting charge between the electrodes. This guide provides a comparative analysis of the performance of the MK-2 dye when paired with various types of electrolytes, supported by experimental data from the literature.
Quantitative Performance Comparison
The photovoltaic performance of DSSCs is evaluated based on four key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE or η). The table below summarizes the reported performance of this compound with different electrolyte systems.
| Electrolyte Type | Redox Shuttle | Solvent/Matrix | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Reference |
| Liquid Electrolyte | I⁻/I₃⁻ | Acetonitrile (B52724) | 0.73 | 15.2 | 0.75 | 8.3 | [1] |
| Ionic Liquid | I⁻/I₃⁻ | 1-methyl-3-n-propylimidazolium iodide | 0.73 | 13.9 | 0.75 | 7.6 | [1] |
| Quasi-Solid State | I⁻/I₃⁻ | Polymethylmethacrylate (PMMA) | - | - | - | 2.5 | [2] |
| Polymer Gel | I⁻/I₃⁻ | Polymer Gel Electrolyte (PGE) | - | - | - | 5.92 | [3] |
Note: The performance of DSSCs can vary significantly based on the precise experimental conditions, including the TiO₂ photoanode thickness, co-adsorbents used, and the specific composition of the electrolyte. The data presented here is for comparative purposes. A direct comparison with copper-based electrolytes for the this compound was not found in the reviewed literature.
Analysis of Electrolyte Performance
Iodide-Based Liquid Electrolytes: The conventional iodide/triiodide (I⁻/I₃⁻) redox shuttle in an organic solvent like acetonitrile has been the benchmark for DSSCs and demonstrates the highest reported efficiency with the this compound, reaching up to 8.3%[1]. This is attributed to the fast dye regeneration kinetics and efficient charge transport.
Ionic Liquid Electrolytes: Ionic liquids offer a significant advantage in terms of long-term stability due to their negligible vapor pressure, which mitigates the issues of solvent leakage and evaporation common with volatile organic solvents[4]. With the this compound, an ionic liquid-based electrolyte achieved a power conversion efficiency of 7.6%, comparable to its volatile liquid counterpart, demonstrating the viability of this approach for creating stable devices[1].
Quasi-Solid-State and Polymer Gel Electrolytes: To address the leakage and sealing issues of liquid electrolytes, quasi-solid-state and polymer gel electrolytes have been developed. A DSSC employing this compound with a polymethylmethacrylate (PMMA)-based quasi-solid electrolyte showed a lower efficiency of 2.5%[2]. However, a more recent study reported a higher efficiency of 5.92% with a polymer gel electrolyte (PGE), indicating that optimization of the polymer matrix and additives can lead to improved performance[3]. These electrolytes offer a compromise between the high efficiency of liquid electrolytes and the stability of solid-state devices.
Cobalt-Based Electrolytes: Cobalt complexes have been explored as an alternative to the I⁻/I₃⁻ redox shuttle to achieve higher open-circuit voltages due to their more positive redox potential[5]. While specific comparative data for MK-2 with a cobalt electrolyte was not found in the initial broad search, studies on similar carbazole (B46965) dyes have shown that cobalt electrolytes can lead to higher Voc but sometimes lower Jsc due to mass transport limitations and faster recombination rates[5].
Signaling Pathways: Charge Transfer Processes
The core operation of a DSSC involves a series of electron transfer steps, often referred to as signaling pathways in a broader sense. The efficiency of these processes is highly dependent on the electrolyte's redox mediator.
Caption: Key electron transfer processes in a DSSC with this compound.
The critical step influenced by the electrolyte is Dye Regeneration . The reduced form of the redox mediator (e.g., I⁻, Co(II) complex, or Cu(I) complex) donates an electron to the oxidized this compound (MK-2⁺), returning it to its ground state. The kinetics of this reaction must be fast enough to compete with the undesirable recombination process, where the injected electron in the TiO₂ conduction band recombines with the oxidized dye or the oxidized redox species in the electrolyte. The choice of redox shuttle affects both the driving force for regeneration and the rate of recombination, thereby influencing both Voc and Jsc.
Experimental Protocols
To conduct a comparative study of the performance of this compound with different electrolytes, a standardized experimental protocol is crucial.
I. Materials and Reagents
-
Substrates: Fluorine-doped Tin Oxide (FTO) coated glass.
-
Photoanode: Titanium dioxide (TiO₂) paste (e.g., P25).
-
Dye Solution: 0.3-0.5 mM this compound in a suitable solvent (e.g., a mixture of acetonitrile and tert-butanol).
-
Electrolytes:
-
Iodide-based: 0.6 M 1,2-dimethyl-3-propylimidazolium iodide (DMPII), 0.05 M I₂, 0.1 M LiI, and 0.5 M 4-tert-butylpyridine (B128874) (TBP) in acetonitrile.
-
Cobalt-based: 0.22 M Co(bpy)₃(PF₆)₂, 0.033 M Co(bpy)₃(PF₆)₃, 0.1 M LiClO₄, and 0.5 M TBP in acetonitrile.
-
Copper-based: 0.2 M --INVALID-LINK--, 0.05 M --INVALID-LINK--₂, 0.1 M LiTFSI, and 0.5 M TBP in acetonitrile.
-
Quasi-Solid/Polymer: A mixture of the liquid electrolyte components with a gelling agent like PMMA or a polymer like polyethylene (B3416737) oxide (PEO).
-
-
Counter Electrode: Platinized FTO glass.
-
Sealing: Thermoplastic sealant (e.g., Surlyn).
II. Experimental Workflow
The following diagram illustrates the key steps in fabricating and testing the DSSCs for this comparative study.
References
- 1. Resurgence of DSCs with copper electrolyte: a detailed investigation of interfacial charge dynamics with cobalt and iodine based electrolytes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Efficient dye-sensitized solar cells with [copper(6,6′-dimethyl-2,2′-bipyridine) 2 ] 2+/1+ redox shuttle - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25676G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cu(ii/i) redox couples: potential alternatives to traditional electrolytes for dye-sensitized solar cells - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. Progress on Electrolytes Development in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of D-π-A Dyes for High-Efficiency Solar Cells
A deep dive into the performance and molecular engineering of donor-π-acceptor (D-π-A) dyes, offering a comparative analysis of their efficiency in dye-sensitized solar cells (DSSCs). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key performance indicators, supported by experimental data and detailed protocols.
The quest for efficient and cost-effective solar energy conversion has positioned dye-sensitized solar cells (DSSCs) as a promising alternative to conventional silicon-based photovoltaics. At the heart of DSSC technology lies the sensitizer, a dye molecule responsible for light absorption and electron injection. Among the various classes of sensitizers, organic donor-π-acceptor (D-π-A) dyes have garnered significant attention due to their high molar extinction coefficients, tunable photophysical and electrochemical properties, and relatively low cost of synthesis.[1]
This guide presents a comparative analysis of a series of D-D-π-A structured organic dyes: WS1, WS2, WS3, and WS4, with the LEG4 dye included as a reference. The D-D-π-A architecture incorporates an additional donor moiety to enhance light-harvesting capabilities and improve overall device performance.[2][3]
Performance Data of D-π-A Dyes in DSSCs
The photovoltaic performance of these dyes was evaluated in DSSCs using both iodide/triiodide (I⁻/I₃⁻) and cobalt(II/III) complex-based redox electrolytes. The key performance parameters—Power Conversion Efficiency (PCE), Short-Circuit Current Density (Jsc), Open-Circuit Voltage (Voc), and Fill Factor (FF)—are summarized in the table below. The data was obtained under standard AM 1.5G solar irradiation (100 mW/cm²).
| Dye | Electrolyte | PCE (%) | Jsc (mA/cm²) | Voc (mV) | FF |
| WS1 | Co(II/III) | 6.5 | 12.1 | 835 | 0.64 |
| I⁻/I₃⁻ | 5.8 | 13.5 | 730 | 0.59 | |
| WS2 | Co(II/III) | 4.9 | 9.8 | 807 | 0.62 |
| I⁻/I₃⁻ | 4.2 | 10.2 | 660 | 0.62 | |
| WS3 | Co(II/III) | 7.4 | 12.5 | 887 | 0.67 |
| I⁻/I₃⁻ | 6.4 | 13.8 | 720 | 0.65 | |
| WS4 | Co(II/III) | 6.2 | 11.9 | 815 | 0.64 |
| I⁻/I₃⁻ | 5.5 | 13.2 | 690 | 0.60 | |
| LEG4 | Co(II/III) | 7.1 | 12.8 | 850 | 0.65 |
| I⁻/I₃⁻ | 6.2 | 14.1 | 700 | 0.63 |
Analysis of Photovoltaic Performance
The data reveals that the WS3 dye, when paired with a cobalt-based electrolyte, exhibits the highest power conversion efficiency of 7.4%.[2] This superior performance is largely attributed to its high open-circuit voltage (Voc) of 887 mV.[2] The introduction of a 4-(4-hexylphenyl)-4H-dithieno[3,2-b:2′,3′-d]pyrrole unit in the donor part of WS3 appears to be a key factor in increasing the Voc.[2][3]
In general, the use of a Co(II/III) redox shuttle consistently results in higher Voc values across all dyes compared to the traditional I⁻/I₃⁻ electrolyte. This is a well-documented phenomenon attributed to the different redox potentials of the cobalt complexes.
The short-circuit current density (Jsc) is influenced by the light-harvesting efficiency of the dye. WS1, WS3, and WS4 show broader absorption bands compared to WS2, which is attributed to the higher degree of π-conjugation from the thiophene (B33073) unit in their structure.[2] This broader absorption contributes to higher Jsc values.
Working Principle of a Dye-Sensitized Solar Cell
The operation of a DSSC is a photo-electrochemical process. The following diagram illustrates the key steps involved in the conversion of light into electrical energy, highlighting the role of the D-π-A dye.
Caption: Workflow of a Dye-Sensitized Solar Cell.
Experimental Protocols
Photoanode Fabrication
The photoanodes are prepared using the doctor-blade technique.[4]
-
Substrate Cleaning: Fluorine-doped Tin Oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, and ethanol (B145695).
-
TiO₂ Paste Deposition: A layer of titanium dioxide (TiO₂) paste (e.g., Dyesol 18NR-T) is deposited on the conductive side of the FTO glass using the doctor-blade method. A scattering layer of larger TiO₂ particles can be applied on top to enhance light harvesting.[4]
-
Sintering: The TiO₂ coated substrates are sintered at 500°C for 30 minutes to ensure good electrical contact between the TiO₂ nanoparticles and the FTO.[2][4]
-
TiCl₄ Treatment: After cooling, the sintered films are typically treated with a 40 mM aqueous solution of TiCl₄ at 70°C for 30 minutes to improve the necking between TiO₂ particles and passivate surface states. The films are then rinsed with deionized water and ethanol and sintered again at 500°C for 30 minutes.[4]
Dye Sensitization
The fabricated TiO₂ photoanodes are immersed in a dye solution (typically 0.3-0.5 mM in a suitable solvent like a mixture of acetonitrile (B52724) and tert-butanol) for a specific period (e.g., 12-24 hours) at room temperature to allow for the adsorption of the dye molecules onto the TiO₂ surface.[4] After sensitization, the photoanodes are rinsed with the solvent to remove any non-adsorbed dye molecules.
Solar Cell Assembly
-
Counter Electrode Preparation: A counter electrode is prepared by depositing a thin layer of a catalyst, such as platinum, on an FTO glass substrate.
-
Assembly: The dye-sensitized photoanode and the counter electrode are assembled into a sandwich-type cell, separated by a thin polymer spacer (e.g., Surlyn).
-
Electrolyte Injection: The electrolyte, containing either an iodide/triiodide or a cobalt(II/III) redox couple in a solvent like acetonitrile, is introduced into the space between the electrodes through pre-drilled holes in the counter electrode. The holes are then sealed.[4]
Photovoltaic Characterization
-
Current-Voltage (J-V) Measurements: The J-V characteristics of the assembled DSSCs are measured using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).[4] A source meter is used to apply a variable voltage to the cell and measure the corresponding current. The key parameters (PCE, Jsc, Voc, and FF) are extracted from the J-V curve.
-
Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement: IPCE measurements are performed to determine the quantum efficiency of the solar cell at different wavelengths of light. This involves illuminating the cell with monochromatic light of a known intensity and measuring the resulting short-circuit current.[5] The IPCE is calculated as the ratio of the number of collected electrons to the number of incident photons.
References
A Comparative Guide to the Charge Transfer Efficiency of MK-2 Dye for Dye-Sensitized Solar Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the charge transfer efficiency of the MK-2 dye against other common sensitizers used in Dye-Sensitized Solar Cells (DSSCs). This analysis is supported by experimental data and detailed methodologies to assist in the selection of the most effective photosensitizer for your research.
The this compound, a metal-free organic sensitizer, has emerged as a promising candidate in the field of DSSCs, offering a cost-effective and environmentally friendly alternative to traditional ruthenium-based dyes. Its high molar extinction coefficient and tunable molecular structure make it an attractive option for enhancing the light-harvesting capabilities of solar cells. This guide delves into the critical aspect of charge transfer efficiency, a key determinant of overall solar cell performance, by comparing MK-2 with the widely-used ruthenium-based dye, N719, and other organic dyes.
Performance Comparison of MK-2 and Alternative Dyes
The overall performance of a DSSC is typically evaluated based on several key parameters: Power Conversion Efficiency (PCE), short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF). The following table summarizes these metrics for MK-2 and the benchmark N719 dye, providing a snapshot of their relative performance.
| Dye | Power Conversion Efficiency (PCE) (%) | Short-Circuit Current Density (Jsc) (mA/cm²) | Open-Circuit Voltage (Voc) (V) | Fill Factor (FF) |
| MK-2 | ~8.0% | Data not consistently available in a single comparative study | Data not consistently available in a single comparative study | Data not consistently available in a single comparative study |
| N719 | 7.90%[1] | Data not consistently available in a single comparative study | 0.773 V (in a co-sensitized system)[1] | Data not consistently available in a single comparative study |
Note: The performance of DSSCs is highly dependent on various factors including the semiconductor material, electrolyte composition, and fabrication conditions. The data presented here is for comparative purposes and may vary between different studies.
Understanding Charge Transfer Dynamics
The efficiency of a DSSC is intrinsically linked to three key charge transfer processes:
-
Electron Injection: The transfer of an excited electron from the dye molecule to the conduction band of the semiconductor (e.g., TiO₂).
-
Dye Regeneration: The restoration of the oxidized dye to its ground state by accepting an electron from the redox electrolyte.
-
Charge Recombination: The undesirable process where the injected electron in the semiconductor recombines with either the oxidized dye or the electrolyte.
Efficient charge transfer is characterized by rapid electron injection and dye regeneration, coupled with slow charge recombination. The following diagram illustrates the fundamental charge transfer pathways in a DSSC.
Experimental Assessment of Charge Transfer Efficiency
Several techniques are employed to quantify the kinetics of these charge transfer processes. This guide focuses on the methodologies of Transient Absorption Spectroscopy (TAS), Intensity-Modulated Photovoltage Spectroscopy (IMVS), and Intensity-Modulated Photocurrent Spectroscopy (IMPS).
Transient Absorption Spectroscopy (TAS)
TAS is a powerful tool for directly observing the kinetics of electron injection and recombination. By monitoring the change in optical absorption of the dye-sensitized film after photoexcitation with a short laser pulse, the formation of the oxidized dye and its subsequent decay can be tracked on timescales ranging from femtoseconds to seconds.
Experimental Protocol:
-
Sample Preparation: A thin film of TiO₂ is coated on a transparent conducting oxide (TCO) glass substrate and then sensitized by immersing it in a solution of the dye (e.g., MK-2 or N719).
-
Excitation: The dye-sensitized film is excited with a femtosecond or picosecond laser pulse at a wavelength where the dye absorbs strongly.
-
Probing: A broadband probe light is passed through the sample, and the change in its absorption is measured as a function of time delay after the excitation pulse.
-
Data Analysis: The decay of the transient absorption signal corresponding to the oxidized dye provides information about the charge recombination rate. The rise time of the signal can be used to infer the electron injection rate.
Studies have shown that the electron injection from the excited state of MK-2 into the TiO₂ conduction band is a rapid process, with a slowest component in the range of 30-35 picoseconds. This is slightly faster than some other organic dyes like Y123, which exhibits a slowest component of 80-95 picoseconds.
Intensity-Modulated Photovoltage and Photocurrent Spectroscopy (IMVS/IMPS)
IMVS and IMPS are frequency-domain techniques that provide insights into electron recombination and transport dynamics, respectively. In these methods, the light intensity incident on the solar cell is modulated sinusoidally at different frequencies, and the resulting AC photovoltage (IMVS) or photocurrent (IMPS) is measured.
Experimental Protocol:
-
Device Assembly: A complete DSSC is assembled with the dye-sensitized photoanode, a counter electrode, and an electrolyte.
-
Illumination: The cell is illuminated with a light source (e.g., a red LED) whose intensity is modulated by a frequency response analyzer. The light consists of a DC component with a superimposed small AC component (typically 10% of the DC intensity).
-
Measurement:
-
IMVS: The open-circuit voltage of the cell is measured as a function of the modulation frequency.
-
IMPS: The short-circuit current of the cell is measured as a function of the modulation frequency.
-
-
Data Analysis:
-
From the IMVS data, the electron recombination lifetime (τᵣ) can be calculated from the frequency at the minimum of the imaginary part of the photovoltage response.
-
From the IMPS data, the electron transit time (τₜ) can be determined from the frequency at the minimum of the imaginary part of the photocurrent response.
-
The following diagram outlines the workflow for IMVS and IMPS experiments.
Conclusion
The this compound presents a viable metal-free alternative to traditional ruthenium-based sensitizers in DSSCs. While its overall power conversion efficiency is commendable, a comprehensive understanding of its charge transfer dynamics is crucial for further optimization. The experimental techniques of Transient Absorption Spectroscopy, IMVS, and IMPS provide the necessary tools to quantify electron injection, recombination, and transport rates.
Although direct, side-by-side comparative studies of MK-2 against benchmark dyes using all these techniques are limited, the available data suggests that MK-2 possesses favorable electron injection kinetics. However, factors such as dye aggregation may influence its overall charge transfer efficiency. For researchers and developers in this field, employing the detailed experimental protocols outlined in this guide will enable a rigorous and objective assessment of MK-2 and other novel dyes, paving the way for the design of more efficient and cost-effective dye-sensitized solar cells.
References
MK-2 Dye in Focus: A Comparative Guide for Dye-Sensitized Solar Cell Applications
For researchers, scientists, and drug development professionals, this guide provides a comprehensive literature review of the applications of MK-2 dye, with a primary focus on its role in dye-sensitized solar cells (DSSCs). This document objectively compares the performance of MK-2 with alternative dyes, supported by experimental data, and offers detailed experimental protocols for key methodologies.
The organic, metal-free this compound has emerged as a significant photosensitizer in the field of renewable energy, particularly in the development of efficient and stable dye-sensitized solar cells.[1] While initial explorations considered its potential in broader photodynamic applications, the available scientific literature overwhelmingly points to its specialized and highly effective use in photovoltaics. This guide, therefore, concentrates on the application of MK-2 in DSSCs, providing a comparative analysis against other common sensitizers to aid researchers in material selection and experimental design.
Performance Comparison of DSSC Dyes
The efficiency and performance of a dye-sensitized solar cell are critically dependent on the chosen photosensitizer. Key parameters for evaluation include power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).[2] Below is a summary of the performance of this compound in comparison to other widely used organic and ruthenium-based dyes under standard AM 1.5 G irradiation.
| Dye | Dye Type | Power Conversion Efficiency (η) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm²] | Fill Factor (FF) | Reference |
| MK-2 | Organic | up to 8% | ~0.71 | ~15 | ~0.72 | [1][3] |
| N719 | Ruthenium-based | ~6.1% - 11% | ~0.71 - 0.82 | ~12.8 - 30.9 | ~0.23 - 0.57 | [1][4][5] |
| D149 | Organic (Indoline) | ~9% | ~0.62 | ~9.43 | ~0.60 | [6][7] |
| Black Dye | Ruthenium-based | up to 11.6% (cosensitized) | Not specified | Not specified | Not specified | [8] |
Experimental Protocols
Reproducibility and standardization are paramount in scientific research. This section provides a detailed methodology for the fabrication and characterization of a dye-sensitized solar cell, based on established protocols in the field.[9][10][11]
Fabrication of a Dye-Sensitized Solar Cell
dot
1. Photoanode Preparation (Working Electrode):
-
Cleaning of FTO Glass: Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The cleaned substrates are then dried with a stream of nitrogen.
-
Deposition of TiO₂ Paste: A transparent layer of titanium dioxide (TiO₂) paste is deposited on the conductive side of the FTO glass using the doctor-blading technique. The thickness of the layer is controlled using scotch tape as a spacer.
-
Sintering: The TiO₂ coated FTO glass is sintered in a furnace at 450-500°C for 30 minutes to ensure good mechanical stability and electrical contact between the TiO₂ nanoparticles.
-
Dye Sensitization: After cooling to room temperature, the sintered TiO₂ film is immersed in a solution of this compound (typically 0.3-0.5 mM in a suitable solvent like a mixture of acetonitrile (B52724) and tert-butanol) for a specific duration (e.g., 12-24 hours) to allow for the adsorption of the dye molecules onto the TiO₂ surface. The sensitized photoanode is then rinsed with the solvent to remove non-adsorbed dye molecules.
2. Counter Electrode Preparation (Cathode):
-
Cleaning of FTO Glass: Another FTO glass substrate is cleaned using the same procedure as for the photoanode.
-
Platinum Deposition: A thin layer of platinum (Pt) is deposited on the conductive side of the FTO glass. This can be achieved by various methods, such as sputtering or by applying a drop of H₂PtCl₆ solution and heating it at 400°C for 15 minutes.
3. Cell Assembly:
-
Sealing: The photoanode and the counter electrode are assembled in a sandwich-like configuration with the active layers facing each other. A thermoplastic sealant, such as Surlyn, is placed between the electrodes and heated to create a seal.
-
Electrolyte Injection: A redox electrolyte, commonly an iodide/triiodide (I⁻/I₃⁻) solution in an organic solvent like acetonitrile, is introduced into the space between the electrodes through pre-drilled holes in the counter electrode via vacuum backfilling.
-
Final Sealing: The holes are then sealed to prevent leakage of the electrolyte.
Characterization of the Dye-Sensitized Solar Cell
dot
References
- 1. 适用于高效稳定的染料敏化太阳能电池的有机染料 [sigmaaldrich.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Significant improvement in the conversion efficiency of black-dye-based dye-sensitized solar cells by cosensitization with organic dye - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. pubs.aip.org [pubs.aip.org]
- 11. chalcogen.ro [chalcogen.ro]
A Comparative Guide to MK-2 and Ruthenium-Based Dyes for Dye-Sensitized Solar Cells
In the landscape of dye-sensitized solar cells (DSSCs), the choice of photosensitizer is a critical determinant of device performance. For years, ruthenium-based complexes have been the benchmark due to their high efficiency and stability. However, the emergence of metal-free organic dyes, such as MK-2, presents a compelling alternative, offering advantages in terms of cost and molar extinction coefficients. This guide provides a detailed comparison of the MK-2 dye against common ruthenium-based dyes, supported by experimental data, to aid researchers in selecting the optimal sensitizer (B1316253) for their specific applications.
Performance Comparison
The photovoltaic performance of a DSSC is primarily evaluated by four key parameters: power conversion efficiency (PCE, η), short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF). The following tables summarize the reported performance data for MK-2 and various ruthenium-based dyes under different experimental conditions.
Table 1: Photovoltaic Performance of this compound
| Dye | TiO2 Thickness (µm) | Electrolyte Composition | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| MK-2 | 16 | 0.6 M DMPImI, 0.1 M LiI, 0.2 M I₂, 0.5 M TBP in CH₃CN | 15.2 | 0.73 | 0.75 | 8.3 | [1] |
| MK-2 | 16 | 0.1 M LiI, 0.4 M I₂, 0.5 M TBP in 1-methyl-3-propylimidazolium iodide | 13.8 | 0.70 | 0.76 | 7.3 | [1] |
Table 2: Photovoltaic Performance of Ruthenium-Based Dyes
| Dye | TiO2 Thickness (µm) | Electrolyte Composition | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| N719 | Not Specified | Acetonitrile-based | - | - | - | 11.0 | [2] |
| N719 | Not Specified | Low-volatility | - | - | >9 | - | [2] |
| N719 | Not Specified | Ionic liquid | - | - | ~7.4 | - | [2] |
| N719 | Not Specified | Co-sensitized with O7 | - | - | - | 9.30 | [2] |
| N3 (commercial) | Not Specified | Not Specified | 17.813 | - | - | 7.3 | [2] |
| N3 (prepared) | Not Specified | Not Specified | 11.2 | - | - | 5.0 | [2] |
| Z907 (liquid electrolyte) | Not Specified | DMPII | 10.80 | 0.65 | 0.64 | 4.53 | [3] |
| Z907 (gel polymer electrolyte) | Not Specified | PVH80 | 10.96 | 0.65 | 0.67 | 4.77 | [3] |
Analysis:
Direct comparison of the absolute efficiencies is challenging due to the different experimental setups. However, some key observations can be made:
-
MK-2 , an organic dye, demonstrates high power conversion efficiencies, reaching up to 8.3%.[1] Organic dyes like MK-2 are known for their high molar extinction coefficients, which can lead to better light harvesting.[1] They also offer the advantage of being metal-free, which can be a consideration for cost and environmental impact.
-
Ruthenium-based dyes , particularly N719 , have consistently shown high efficiencies, with reports of over 11%.[2] These dyes are well-regarded for their excellent stability and charge transfer properties.[3]
-
Z907 , another ruthenium dye, also shows respectable performance, with efficiencies around 4.5-4.8%.[3] Its hydrophobic nature can contribute to improved long-term stability of the DSSC.
-
The performance of all dyes is highly sensitive to the electrolyte used. For instance, the efficiency of DSSCs with ruthenium dyes is noted to be influenced by whether an acetonitrile-based, low-volatility, or ionic liquid electrolyte is employed.[2]
Experimental Protocols
The following is a generalized experimental protocol for the fabrication and characterization of a dye-sensitized solar cell, based on common practices reported in the literature.
1. Preparation of TiO₂ Photoanode:
-
Substrate Cleaning: Fluorine-doped Tin Oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
TiO₂ Paste Deposition: A layer of titanium dioxide (TiO₂) paste is deposited on the conductive side of the FTO glass using a technique like doctor-blading or screen printing. The thickness of this layer is a critical parameter affecting cell performance.
-
Sintering: The TiO₂-coated substrate is gradually heated to a high temperature (e.g., 500°C) and maintained for a specific duration to ensure good particle necking and adhesion to the FTO.
-
TiCl₄ Treatment (Optional but common): The sintered TiO₂ film is often treated with a TiCl₄ solution to improve the necking between TiO₂ particles and passivate surface states, which can enhance electron transport and reduce recombination.
-
Dye Sensitization: The cooled TiO₂ electrode is immersed in a solution of the dye (e.g., MK-2 or a ruthenium-based dye) in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and tert-butanol) for a specific duration (typically 12-24 hours) to allow for the adsorption of the dye onto the TiO₂ surface.
2. Counter Electrode Preparation:
-
A hole is drilled in another FTO glass substrate.
-
The conductive side of the FTO glass is coated with a thin layer of a catalyst, typically platinum (Pt) or carbon, to facilitate the regeneration of the electrolyte. This can be done by methods such as sputtering or coating with a precursor solution followed by heat treatment.
3. DSSC Assembly:
-
The dye-sensitized TiO₂ photoanode and the counter electrode are assembled in a sandwich-like configuration, separated by a thin polymer spacer (e.g., Surlyn®).
-
The cell is sealed by heating the polymer spacer.
-
The electrolyte solution (containing a redox couple, typically I⁻/I₃⁻) is introduced into the cell through the pre-drilled hole in the counter electrode via vacuum backfilling.
-
The hole is then sealed to prevent leakage of the electrolyte.
4. Photovoltaic Characterization:
-
The assembled DSSC is tested under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²).
-
A current-voltage (I-V) measurement is performed using a source meter to determine the key photovoltaic parameters: Jsc, Voc, FF, and PCE.
-
Incident Photon-to-Current Conversion Efficiency (IPCE) measurements are also commonly performed to determine the quantum efficiency of the cell at different wavelengths.
Visualizing the Process
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Working principle of a Dye-Sensitized Solar Cell (DSSC).
References
Safety Operating Guide
Proper Disposal of MK-2 Dye: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of MK-2 dye, a material used in dye-sensitized solar cells. Adherence to these guidelines is critical for ensuring a safe laboratory environment and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound. The dye is classified as causing serious eye irritation (H319). Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
Step-by-Step Disposal Procedures
The disposal of this compound waste should be approached systematically, segregating different waste streams to ensure safe and compliant disposal.
Step 1: Waste Segregation
At the point of generation, separate this compound waste into three distinct categories:
-
Solid Waste: Includes contaminated materials such as gloves, weighing paper, pipette tips, and paper towels.
-
Liquid Waste (Aqueous): Solutions of this compound in water or buffer solutions.
-
Liquid Waste (Organic Solvents): Solutions of this compound dissolved in organic solvents.
Never mix different categories of waste. Incompatible chemicals can react, leading to the generation of hazardous gases or other dangerous situations.
Step 2: Waste Collection and Labeling
-
Containers: Use only approved, chemically compatible, and leak-proof containers for waste collection. Ensure containers are clearly labeled and dedicated to a specific waste stream.
-
Labeling: All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent(s) and their approximate concentrations
-
The hazard classification (e.g., "Eye Irritant")
-
The date of accumulation
-
Step 3: Disposal of Solid Waste
-
Collect all solid waste contaminated with this compound in a designated, labeled, and sealed plastic bag or a solid waste container.
-
Store the container in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
Step 4: Disposal of Liquid Waste
Under no circumstances should this compound solutions be poured down the drain.
-
Aqueous Solutions:
-
Carefully pour the aqueous this compound waste into a designated, labeled, and sealed hazardous waste container for aqueous chemical waste.
-
Store the container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Contact your institution's EHS office for disposal.
-
-
Organic Solvent Solutions:
-
Carefully pour the organic solvent-based this compound waste into a designated, labeled, and sealed hazardous waste container for flammable or organic solvent waste.
-
Ensure the container is stored in a well-ventilated area, such as a flammable storage cabinet, and away from sources of ignition.
-
Arrange for disposal through your institution's EHS office.
-
Summary of Key Information
For quick reference, the following table summarizes the essential safety and disposal information for this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1037440-21-3 | |
| Primary Hazard | Causes serious eye irritation (H319) | |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat | General laboratory safety guidelines |
| Solid Waste Disposal | Collect in a labeled, sealed container for hazardous waste disposal. | General laboratory waste procedures |
| Aqueous Liquid Waste Disposal | Collect in a labeled, sealed container for aqueous hazardous waste. Do not pour down the drain. | General laboratory waste procedures |
| Organic Solvent Liquid Waste Disposal | Collect in a labeled, sealed container for flammable/organic hazardous waste. Do not pour down the drain. | General laboratory waste procedures |
| Disposal Route | Through institutional Environmental Health and Safety (EHS) or a licensed waste disposal vendor. | General laboratory waste procedures |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper segregation and disposal of this compound waste.
Essential Safety and Operational Protocols for Handling MK-2 Dye
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling of MK-2 Dye (CAS 1037440-21-3), including operational and disposal plans. Adherence to these procedural, step-by-step guidelines is critical for safe and effective experimentation.
Personal Protective Equipment (PPE)
The primary identified hazard for this compound is serious eye irritation (H319).[1] Therefore, robust eye protection is mandatory. The following table summarizes the required and recommended PPE for handling this compound in its solid form and when in solution.
| Area of Protection | Required PPE | Recommended PPE |
| Eye Protection | Chemical safety goggles that form a seal around the eyes. | A full-face shield in addition to safety goggles, especially when handling larger quantities or if there is a significant splash risk. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile or Butyl rubber). Gloves must be inspected for tears or holes before each use. | Double gloving, particularly when handling concentrated solutions of the dye. |
| Body Protection | A long-sleeved laboratory coat. | A chemically resistant apron worn over the laboratory coat. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area. | A dust mask or respirator is advised when handling the powdered form of the dye to prevent inhalation. |
| Foot Protection | Closed-toe shoes. | Chemically resistant shoe covers if there is a risk of spills. |
Experimental Protocols: Handling and Disposal
Handling this compound:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible. The work area, preferably a chemical fume hood, should be clean and uncluttered.
-
Weighing: When weighing the solid this compound, do so in a well-ventilated area or within a fume hood to minimize the potential for inhaling any airborne particles.
-
Dissolving: When preparing solutions, add the solid dye to the solvent slowly to avoid splashing.
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is between 2-8°C.[1]
Disposal of this compound Waste:
-
Waste Collection: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), should be collected in a designated, labeled hazardous waste container.
-
Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Disposal Procedure: Do not dispose of this compound down the drain. All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
-
Empty Containers: Empty containers of this compound should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.
Emergency Procedures
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualized Workflows
To further clarify the procedural steps, the following diagrams illustrate the standard workflow for handling this compound and the logical steps for an emergency response.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
